molecular formula C12H16O4 B1273159 3-Butoxy-4-methoxybenzoic acid CAS No. 66924-20-7

3-Butoxy-4-methoxybenzoic acid

Cat. No.: B1273159
CAS No.: 66924-20-7
M. Wt: 224.25 g/mol
InChI Key: MVXLURPNIOZKDD-UHFFFAOYSA-N
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Description

3-Butoxy-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Butoxy-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Butoxy-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxy-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXLURPNIOZKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370859
Record name 3-butoxy-4-methoxybenzoic acid
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66924-20-7
Record name 3-butoxy-4-methoxybenzoic acid
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Record name 3-Butoxy-4-methoxybenzoic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Butoxy-4-methoxybenzoic Acid via Williamson Ether Synthesis of Vanillic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-Butoxy-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The selected synthetic route employs the robust and widely-utilized Williamson ether synthesis, starting from the readily available and renewable precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid). This document elucidates the mechanistic underpinnings of the reaction, provides a rationale for the selection of reagents and conditions, and presents a detailed, step-by-step experimental workflow. By integrating field-proven insights with authoritative references, this guide is designed to be a self-validating resource, enabling researchers to confidently replicate and adapt the described methodology for their specific applications.

Introduction and Strategic Overview

The targeted molecule, 3-Butoxy-4-methoxybenzoic acid, possesses a key structural motif—a substituted benzoic acid with a flexible butoxy ether chain. This feature can enhance lipophilicity and modulate the pharmacological properties of derivative compounds, making it a desirable intermediate in drug discovery.

The precursor, vanillic acid, is an oxidized form of vanillin and is naturally abundant.[1] The primary synthetic challenge lies in the selective alkylation of the phenolic hydroxyl group at the C4 position without inducing unwanted side reactions at the carboxylic acid moiety. The Williamson ether synthesis presents an ideal strategic approach due to its reliability and high functional group tolerance under appropriate conditions.[2][3]

This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The process involves the deprotonation of the weakly acidic phenolic hydroxyl group on vanillic acid to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks a primary alkyl halide, in this case, 1-bromobutane, to form the desired ether linkage.

The Williamson Ether Synthesis: Mechanistic Rationale and Optimization

Core Mechanism

The reaction is initiated by a base, which abstracts the acidic proton from the phenolic hydroxyl group of vanillic acid. This generates a phenoxide anion, a significantly stronger nucleophile than the original phenol. The subsequent step involves the backside attack of this phenoxide on the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group in a concerted SN2 fashion.[2][3]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack VanillicAcid Vanillic Acid (Phenol) Phenoxide Phenoxide Ion (Nucleophile) VanillicAcid->Phenoxide H⁺ Abstraction Base Base (K₂CO₃) Base->VanillicAcid ButylBromide 1-Bromobutane (Electrophile) Phenoxide->ButylBromide  Nucleophilic Attack Product 3-Butoxy-4-methoxybenzoic acid (Ether Product) ButylBromide->Product LeavingGroup Br⁻ ButylBromide->LeavingGroup Leaving Group Displacement G start Start: Assemble Glassware reactants Charge Flask: Vanillic Acid, K₂CO₃, Acetone start->reactants addition Add 1-Bromobutane reactants->addition reflux Heat to Reflux (Monitor by TLC) addition->reflux workup Aqueous Workup: Filter, Acidify, Extract reflux->workup purify Purification: Dry Organic Layer, Evaporate workup->purify recrystallize Recrystallization (e.g., from Ethanol/Water) purify->recrystallize product Final Product: 3-Butoxy-4-methoxybenzoic acid recrystallize->product

Caption: Experimental workflow for the synthesis of 3-Butoxy-4-methoxybenzoic acid.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillic acid (5.00 g, 29.7 mmol) and anhydrous potassium carbonate (6.16 g, 44.6 mmol, 1.5 equivalents).

  • Solvent and Reagent Addition: Add 100 mL of acetone to the flask. Begin vigorous stirring to create a fine suspension. Add 1-bromobutane (3.84 mL, 35.6 mmol, 1.2 equivalents) to the mixture using a syringe.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Allow the reaction to proceed for 12-24 hours.

    • Self-Validation Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 hexanes:ethyl acetate with a few drops of acetic acid. The product spot should appear at a higher Rf value than the starting vanillic acid.

  • Workup - Part 1 (Isolation): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the collected solids with a small amount of fresh acetone (~20 mL).

  • Workup - Part 2 (Solvent Removal): Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator to yield a crude solid or oil.

  • Workup - Part 3 (Acidification & Extraction): Dissolve the crude residue in approximately 50 mL of water. The solution will be basic. Cool the solution in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. A white precipitate of the product should form. Extract the product into ethyl acetate (3 x 50 mL).

  • Purification - Part 1 (Washing & Drying): Combine the organic extracts in a separatory funnel and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification - Part 2 (Recrystallization): The crude solid can be purified by recrystallization. [5]Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization and Data

Physicochemical Properties
PropertyValueSource
IUPAC Name 3-butoxy-4-methoxybenzoic acid[]
CAS Number 66924-20-7[][7]
Molecular Formula C₁₂H₁₆O₄[]
Molecular Weight 224.25 g/mol []
Appearance White to off-white solid-
Melting Point 142 °C[]
Theoretical Yield 6.66 g-
Expected Spectroscopic Signatures
  • ¹H NMR: Expect to see characteristic signals for the butyl chain (a triplet around 4.0 ppm for the -OCH₂- group, and multiplets between 0.9-1.8 ppm for the other CH₂ and CH₃ groups). The methoxy singlet should be present around 3.9 ppm. Aromatic protons will appear in the range of 6.9-7.7 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

  • IR Spectroscopy: Key peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O ether stretches (~1200-1300 cm⁻¹).

Troubleshooting and Safety

  • Low Yield: May result from incomplete reaction or loss during workup. Ensure the potassium carbonate is anhydrous and finely powdered. Extend reflux time if TLC indicates incomplete conversion.

  • Oily Product: If the product fails to solidify, it may be impure. Attempt purification via column chromatography (silica gel) or trituration with a non-polar solvent like hexanes.

  • Safety: 1-Bromobutane is a lachrymator and alkylating agent; handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Acetone is highly flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of 3-Butoxy-4-methoxybenzoic acid from vanillic acid is efficiently achieved through the Williamson ether synthesis. The presented protocol, which utilizes potassium carbonate as the base and 1-bromobutane as the alkylating agent in acetone, offers a selective and high-yielding route. By understanding the underlying mechanism and the rationale for each experimental step, researchers can reliably produce this valuable intermediate for applications in pharmaceutical development and complex organic synthesis.

References

  • Reddit. (2024). Route of Synthesis (ROS) Vanillyl butyl ether. Available at: [Link]

  • Organic Syntheses. vanillic acid. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • Zenodo. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • National Institutes of Health. (2000). Biocatalytic Synthesis of Vanillin. Available at: [Link]

  • Google Patents. US2441839A - Production of vanillic acid.
  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Matrix Fine Chemicals. 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS 66924-20-7. Available at: [Link]

  • MDPI. (2021). Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. Available at: [Link]

  • ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available at: [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • PubMed. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Available at: [Link]

  • Wikipedia. Vanillic acid. Available at: [Link]

  • ResearchGate. (2020). Transformation of Ferulic Acid to Vanillin Using a Fed-Batch Solid-Liquid Two-Phase Partitioning Bioreactor. Available at: [Link]

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Butoxy-4-methoxybenzoic Acid

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and analytical characterization of 3-Butoxy-4-methoxybenzoic acid (CAS No. 66924-20-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, spectroscopic signatures, and chemical reactivity. By synthesizing data from established chemical principles and analogous structures, this guide offers field-proven insights and detailed experimental protocols to support its utility as a versatile building block in medicinal chemistry and materials science.

3-Butoxy-4-methoxybenzoic acid is a disubstituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, a methoxy group, and a butoxy group. The presence of the lipophilic butoxy chain, combined with the hydrogen-bonding capabilities of the carboxylic acid and the electronic influence of the methoxy group, makes it a compound of significant interest for modifying solubility, binding affinity, and other pharmacokinetic properties in drug design.

Chemical Identity and Structural Data

The fundamental identifiers and structural representations for 3-Butoxy-4-methoxybenzoic acid are summarized below.

IdentifierValue
IUPAC Name 3-butoxy-4-methoxybenzoic acid[]
CAS Number 66924-20-7[2]
Molecular Formula C₁₂H₁₆O₄[][2]
Molecular Weight 224.25 g/mol [][2]
SMILES CCCCOC1=C(C=CC(=C1)C(=O)O)OC[]
InChI Key MVXLURPNIOZKDD-UHFFFAOYSA-N[][2]
Physicochemical Characteristics

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The known properties of 3-Butoxy-4-methoxybenzoic acid are presented here.

PropertyValueSource
Melting Point 142 °C[]
Boiling Point 344.2 °C at 760 mmHg[]
Density 1.124 g/cm³[]
Predicted XlogP 2.9[3]

The predicted XlogP value of 2.9 suggests a moderate lipophilicity, a key parameter in drug development for predicting membrane permeability and bioavailability.

Synthesis and Purification Protocol

The most direct and industrially scalable approach for preparing 3-Butoxy-4-methoxybenzoic acid is via the Williamson ether synthesis.[4][5] This classic Sɴ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[6] In this case, the phenoxide is generated from a readily available precursor, methyl 4-hydroxy-3-methoxybenzoate (methyl isovanillate), which is subsequently alkylated with a butyl halide. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Proposed Synthesis Workflow

The logical flow for the synthesis is outlined below, starting from the commercially available 4-hydroxy-3-methoxybenzoic acid (isovanillic acid).

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A 4-Hydroxy-3-methoxybenzoic acid B Methyl 4-hydroxy-3-methoxybenzoate A->B CH₃OH, H₂SO₄ (cat.) C Methyl 3-butoxy-4-methoxybenzoate B->C 1-Bromobutane, K₂CO₃, DMF D 3-Butoxy-4-methoxybenzoic acid C->D NaOH(aq), then H₃O⁺

Caption: Proposed three-step synthesis of 3-Butoxy-4-methoxybenzoic acid.

Detailed Experimental Protocol

Step 1: Esterification of Isovanillic Acid

  • To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature. A similar esterification is a common first step in syntheses using this starting material.[7][8]

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-hydroxy-3-methoxybenzoate, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • Dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base. Causality: K₂CO₃ is a mild and effective base for deprotonating the phenolic hydroxyl group to form the nucleophilic phenoxide in situ.

  • Add 1-bromobutane (1.2 eq) to the suspension. Causality: A primary alkyl halide is used to ensure the reaction proceeds via an Sɴ2 mechanism, minimizing the competing E2 elimination reaction that is common with secondary or tertiary halides.[4][6]

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude methyl 3-butoxy-4-methoxybenzoate.

Step 3: Saponification (Ester Hydrolysis)

  • Suspend the crude ester (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux until the ester is fully consumed (as monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl).

  • The target carboxylic acid will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 3-Butoxy-4-methoxybenzoic acid. Recrystallization from an ethanol/water mixture can be performed for further purification.

Spectroscopic and Analytical Characterization

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. The expected chemical shifts are detailed below.[9]

Generalized NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

GroupPredicted ¹H NMR (CDCl₃)Predicted ¹³C NMR (CDCl₃)
Butoxy -CH₃δ ≈ 0.98 ppm (t, 3H, J≈7.4 Hz)δ ≈ 13.8 ppm
Butoxy -CH₂-δ ≈ 1.52 ppm (sextet, 2H)δ ≈ 19.3 ppm
Butoxy -CH₂-δ ≈ 1.80 ppm (quintet, 2H)δ ≈ 31.2 ppm
Butoxy Ar-O-CH₂-δ ≈ 4.05 ppm (t, 2H, J≈6.5 Hz)δ ≈ 68.9 ppm
Methoxy -OCH₃δ ≈ 3.92 ppm (s, 3H)δ ≈ 56.0 ppm
Aromatic C5-Hδ ≈ 6.90 ppm (d, 1H, J≈8.5 Hz)δ ≈ 111.5 ppm
Aromatic C2-Hδ ≈ 7.55 ppm (d, 1H, J≈2.0 Hz)δ ≈ 113.0 ppm
Aromatic C6-Hδ ≈ 7.70 ppm (dd, 1H, J≈8.5, 2.0 Hz)δ ≈ 124.5 ppm
Aromatic C1δ ≈ 123.0 ppm
Aromatic C4δ ≈ 148.5 ppm
Aromatic C3δ ≈ 153.0 ppm
Carboxyl C=Oδ ≈ 171.5 ppm
Carboxyl -OHδ ≈ 11-12 ppm (br s, 1H)
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule.

Generalized IR Acquisition Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Appearance
O-H (Carboxylic Acid)3300 - 2500Very broad, characteristic of H-bonded dimers
C-H (sp³)2960 - 2850Sharp peaks from butoxy and methoxy groups
C=O (Carboxylic Acid)1710 - 1680Strong, sharp absorption
C=C (Aromatic)1600 - 1450Multiple sharp bands
C-O-C (Ether)1275 - 1200 (aryl) & 1150 - 1085 (alkyl)Strong, distinct bands
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Generalized MS Acquisition Protocol:

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of compound.[9]

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer separates ions by their mass-to-charge ratio (m/z).

  • Molecular Ion (M⁺•): The most important peak will be the molecular ion peak at m/z = 224.

  • Key Fragmentation Pathways:

    • Loss of the butyl group (•C₄H₉, 57 Da) leading to a fragment at m/z = 167.

    • Loss of the butoxy group (•OC₄H₉, 73 Da) leading to a fragment at m/z = 151.

    • Loss of the carboxyl group (•COOH, 45 Da) leading to a fragment at m/z = 179.

    • Alpha-cleavage of the butoxy chain is also expected.

Chemical Reactivity and Synthetic Potential

The reactivity of 3-Butoxy-4-methoxybenzoic acid is governed by its three functional groups: the carboxylic acid, the aromatic ring, and the ether linkages.

G cluster_acid Carboxylic Acid Reactions cluster_ring Aromatic Ring Reactions center 3-Butoxy-4-methoxybenzoic acid ester Ester Derivative center->ester SOCl₂, ROH amide Amide Derivative center->amide SOCl₂, R₂NH alcohol Benzyl Alcohol Derivative center->alcohol LiAlH₄ nitro Nitro Derivative center->nitro HNO₃, H₂SO₄ halogen Halogenated Derivative center->halogen Br₂, FeBr₃

Caption: Key reaction pathways for 3-Butoxy-4-methoxybenzoic acid.

  • Reactions at the Carboxylic Acid: This is the most reactive site. It can be readily converted to esters (Fischer esterification), acid chlorides (using thionyl chloride or oxalyl chloride), and subsequently amides.[12] Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to the corresponding benzyl alcohol.

  • Electrophilic Aromatic Substitution: The butoxy and methoxy groups are both strong activating, ortho-, para-directing groups. The para position to the methoxy group is blocked. The positions ortho to the activating groups (C2 and C6 relative to the carboxyl group) are the most likely sites for substitution. For example, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at the C6 position.[13]

  • Ether Stability: The aryl and alkyl ether bonds are generally stable to most reaction conditions except for strong acids like HBr or HI, which can cleave them.

Potential Applications in Research and Development

Benzoic acid derivatives are foundational scaffolds in medicinal chemistry.[14]

  • Drug Discovery: The structure of 3-Butoxy-4-methoxybenzoic acid makes it an attractive intermediate. The butoxy group can enhance lipophilicity, potentially improving cell membrane penetration or interaction with hydrophobic pockets in target proteins. The carboxylic acid provides a handle for forming amide or ester linkages to connect to other pharmacophores. Analogous structures are used in the synthesis of anti-inflammatory agents, analgesics, and other active pharmaceutical ingredients (APIs).[14][15][16] For example, the related compound 3-methoxy-4-hydroxybenzoic acid is a key starting material for the kinase inhibitor Bosutinib.[7]

  • Materials Science: Aromatic carboxylic acids are used as monomers in the synthesis of high-performance polymers, such as polyesters and polyamides.[17] The butoxy side chain could be used to tune the physical properties of such polymers, for instance, by lowering the melting point or increasing solubility in organic solvents.

Conclusion

3-Butoxy-4-methoxybenzoic acid is a well-defined chemical entity with predictable and versatile properties. Its synthesis is achievable through standard organic chemistry reactions, and its structure can be unambiguously confirmed using modern spectroscopic methods. The presence of multiple, reactive functional groups makes it a valuable building block for creating more complex molecules with tailored properties, positioning it as a compound of high interest for professionals in pharmaceutical and materials research.

References

  • Matrix Fine Chemicals. 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS 66924-20-7. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. 3-Methoxybenzoic Acid. [Link]

  • National Center for Biotechnology Information. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • PubChemLite. 3-butoxy-4-methoxybenzoic acid (C12H16O4). [Link]

  • PubChem. 4-Methoxybenzoic Acid. [Link]

  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

Sources

3-Butoxy-4-methoxybenzoic acid CAS number 66924-20-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Butoxy-4-methoxybenzoic Acid (CAS: 66924-20-7)

Introduction

3-Butoxy-4-methoxybenzoic acid, identified by CAS Number 66924-20-7, is a substituted benzoic acid derivative. As a member of the aromatic carboxylic acid family, it possesses a unique combination of functional groups: a carboxylic acid, a methoxy ether, and a butoxy ether. This structure imparts specific physicochemical properties, making it a valuable intermediate in organic synthesis. While not extensively studied as a final active pharmaceutical ingredient (API), its architecture serves as a versatile scaffold for the development of more complex molecules in medicinal chemistry, materials science, and the synthesis of specialty chemicals.[1][2] This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization, offering field-proven insights for its practical application.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are dictated by its molecular structure. The presence of the butoxy group increases its lipophilicity compared to its precursor, isovanillic acid, while the carboxylic acid moiety provides a site for polar interactions and further chemical modification.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₄[][4][5]
Molecular Weight 224.25 g/mol [][5]
IUPAC Name 3-butoxy-4-methoxybenzoic acid[]
CAS Number 66924-20-7[4]
Melting Point 142°C[]
Boiling Point 344.2°C at 760 mmHg[]
Density 1.124 g/cm³[]
SMILES CCCCOC1=C(C=CC(=C1)C(=O)O)OC[]
InChI Key MVXLURPNIOZKDD-UHFFFAOYSA-N[][4][5]

Synthesis and Purification: A Practical Workflow

The most direct and logical synthesis of 3-Butoxy-4-methoxybenzoic acid involves the alkylation of the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). This reaction is a classic example of the Williamson ether synthesis.

Synthetic Workflow Diagram

The following diagram illustrates the two-step logical progression from a common starting material, isovanillin, to the target compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Williamson Ether Synthesis Isovanillin Isovanillin Isovanillic_Acid 3-Hydroxy-4-methoxybenzoic acid (Isovanillic Acid) Isovanillin->Isovanillic_Acid NaOH/KOH, 160°C Target 3-Butoxy-4-methoxybenzoic acid Isovanillic_Acid->Target 1. Base (e.g., K₂CO₃) 2. Solvent (e.g., DMF) Butyl_Bromide 1-Bromobutane Butyl_Bromide->Target G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binds to Active Site Enzyme2 Enzyme NoProduct No Reaction Enzyme2->NoProduct Inhibitor Benzoic Acid Derivative Inhibitor->Enzyme2 Blocks Active Site

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the expected spectroscopic data for 3-Butoxy-4-methoxybenzoic acid. As a crucial intermediate in various synthetic pathways, particularly in drug development and materials science, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount. While publicly available experimental spectra for this specific molecule are scarce[1], this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for its characterization. This approach, rooted in comparative analysis, offers researchers and scientists a reliable guide for identifying and verifying 3-Butoxy-4-methoxybenzoic acid in a laboratory setting.

Molecular Structure and Physicochemical Properties

3-Butoxy-4-methoxybenzoic acid is a derivative of benzoic acid with a butoxy and a methoxy group substituted on the aromatic ring. These functional groups give the molecule its characteristic properties and distinct spectroscopic signatures.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₄[1][]
Molecular Weight 224.25 g/mol [][3]
IUPAC Name 3-butoxy-4-methoxybenzoic acid[]
CAS Number 66924-20-7[]
Melting Point 142°C[]
Boiling Point 344.2°C at 760 mmHg[]
Density 1.124 g/cm³[]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Butoxy-4-methoxybenzoic acid is expected to be dominated by absorptions from the carboxylic acid, the ether linkages, and the aromatic ring.

Predicted IR Spectral Data:
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)This very broad absorption is a hallmark of carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state. This feature is consistently observed in related benzoic acid derivatives[4].
~2960-2850Medium-StrongC-H stretch (Aliphatic -CH₂, -CH₃)These peaks arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the butoxy group.
~1680-1710Strong, SharpC=O stretch (Carboxylic acid)The carbonyl stretch is one of the most intense and recognizable peaks in the IR spectrum. Its position indicates a conjugated carboxylic acid.
~1600, ~1510, ~1460MediumC=C stretch (Aromatic ring)These absorptions are characteristic of the benzene ring.
~1250-1300StrongC-O stretch (Aryl ether & Carboxylic acid)This region will likely show strong absorptions due to the stretching of the C-O bonds of the methoxy, butoxy, and carboxylic acid groups. The aryl ether C-O stretch is typically strong in this region.
~1100-1150StrongC-O stretch (Alkyl ether)The C-O stretching of the butoxy group is expected here.
Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
  • Sample Preparation: Ensure the solid sample of 3-Butoxy-4-methoxybenzoic acid is dry. Place a small amount (a few milligrams) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete picture of the proton and carbon environments can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~11.0-13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be solvent-dependent and it is exchangeable with D₂O. This is a common feature in benzoic acids[4].
~7.7-7.8Doublet1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.5-7.6Singlet1HAr-HAromatic proton between the two alkoxy groups.
~6.9-7.0Doublet1HAr-HAromatic proton ortho to the methoxy group.
~4.1-4.2Triplet2H-OCH₂-Protons on the carbon of the butoxy group directly attached to the aromatic ring. They are deshielded by the oxygen atom.
~3.9Singlet3H-OCH₃Protons of the methoxy group. Methoxy groups on a benzene ring typically appear around this chemical shift[4][5].
~1.8-1.9Multiplet2H-OCH₂CH₂-Protons on the second carbon of the butoxy chain.
~1.5-1.6Multiplet2H-CH₂CH₃Protons on the third carbon of the butoxy chain.
~0.9-1.0Triplet3H-CH₃Protons of the terminal methyl group of the butoxy chain.
¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~170-175C=O (Carboxylic acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~150-155Ar-C (C-O)Aromatic carbon attached to the butoxy group.
~145-150Ar-C (C-O)Aromatic carbon attached to the methoxy group.
~120-125Ar-C (C-COOH)Aromatic carbon attached to the carboxylic acid group.
~110-125Ar-CHAromatic carbons with attached protons.
~68-70-OCH₂-Carbon of the butoxy group attached to the ring.
~55-57-OCH₃Carbon of the methoxy group[4].
~30-32-OCH₂CH₂-Second carbon of the butoxy chain.
~19-21-CH₂CH₃Third carbon of the butoxy chain.
~13-15-CH₃Terminal methyl carbon of the butoxy chain.
Experimental Protocol for NMR Spectroscopy:
  • Sample Preparation: Dissolve 5-10 mg of 3-Butoxy-4-methoxybenzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for each nucleus should be employed. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For 3-Butoxy-4-methoxybenzoic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI):
AdductPredicted m/z
[M+H]⁺225.1121
[M+Na]⁺247.0941
[M-H]⁻223.0976

Predicted m/z values are based on the monoisotopic mass of 224.1049 Da.[1][3]

Predicted Fragmentation Pathway (Electron Ionization - EI):

While ESI is common, understanding the potential fragmentation under harsher EI conditions is also valuable. The molecular ion (M⁺˙ at m/z 224) would be expected, followed by characteristic fragmentation patterns.

fragmentation M [C12H16O4]+• m/z = 224 F1 [M - C4H9]+• m/z = 167 M->F1 - •C4H9 F2 [M - OCH3]+• m/z = 193 M->F2 - •OCH3 F3 [M - COOH]+• m/z = 179 M->F3 - •COOH F4 [M - C4H8]+• m/z = 168 M->F4 - C4H8 (McLafferty) workflow cluster_data Data Acquisition cluster_analysis Data Interpretation IR FT-IR IR_Analysis Identify Functional Groups (COOH, C-O, Ar) IR->IR_Analysis NMR 1H & 13C NMR NMR_Analysis Assign C-H Framework (Shifts, Splitting, Integration) NMR->NMR_Analysis MS HRMS (ESI) MS_Analysis Confirm Molecular Formula & Fragmentation MS->MS_Analysis Structure Structural Confirmation of 3-Butoxy-4-methoxybenzoic acid IR_Analysis->Structure NMR_Analysis->Structure MS_Analysis->Structure

Caption: Integrated workflow for spectroscopic structural elucidation.

By following this predictive guide and the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently identify and characterize 3-Butoxy-4-methoxybenzoic acid, ensuring the integrity and quality of their synthetic products.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 592471, 3-Butoxy-4-methoxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158448718. [Link]

  • PubChemLite. 3-butoxy-4-methoxybenzoic acid (C12H16O4). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11461, 3-Methoxybenzoic Acid. [Link]

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An In-depth Technical Guide on the Biological Activity of Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acid derivatives represent a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of a vast array of therapeutic agents.[1][2] The versatility of the benzoic acid scaffold, a simple aromatic carboxylic acid, allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] The strategic placement of various substituents on the benzene ring profoundly influences the molecule's electronic character, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets such as enzymes and receptors.[3] This guide provides a comprehensive technical overview of the diverse biological activities of substituted benzoic acid derivatives, focusing on the underlying structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

I. Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Substituted benzoic acids, particularly those bearing hydroxyl groups, are a significant class of antioxidants.[4]

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of benzoic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring.[5]

  • Hydroxyl Groups (-OH): The presence of hydroxyl groups is paramount for antioxidant activity.[4] These groups can donate a hydrogen atom to neutralize free radicals. The position of the -OH group relative to the carboxyl group is critical, with derivatives having hydroxyl groups in the ortho and para positions demonstrating superior antioxidant properties.[4]

  • Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity. For instance, dihydroxy and trihydroxy benzoic acid derivatives, such as protocatechuic acid and gallic acid, are potent antioxidants.[6][7]

  • Methoxy Groups (-OCH₃): The presence of methoxy groups can also contribute to antioxidant activity, often by stabilizing the resulting phenoxyl radical through resonance.[5] The order of effectiveness within a class (benzoic or cinnamic) has been reported as p-hydroxydimethoxy > dihydroxy > p-hydroxymethoxy > p-hydroxy.[5]

  • Carboxylic Acid Group (-COOH): The electron-withdrawing nature of the carboxylic acid group can have a negative influence on the hydrogen-donating ability of the phenolic ring.[5] Blocking the -COOH group has been shown to result in lower antioxidant activity compared to derivatives with a blocked -OH group.[4]

Mechanism of Action

The primary mechanism of antioxidant action for phenolic benzoic acid derivatives is through hydrogen atom transfer (HAT) or single-electron transfer (SET) to scavenge free radicals, such as the superoxide radical.[4][7] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Experimental Protocol: DPPH Radical Scavenging Assay

A common and reliable method to evaluate the antioxidant potential of benzoic acid derivatives is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle: DPPH is a stable free radical that exhibits a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test benzoic acid derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well.

    • Include a control well containing the solvent and DPPH solution, and a blank well with the solvent only.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Data Presentation:

CompoundSubstituent(s)IC₅₀ (µM)
Gallic Acid3,4,5-trihydroxy8.5
Protocatechuic Acid3,4-dihydroxy15.2
p-Hydroxybenzoic Acid4-hydroxy150.7
Benzoic AcidNone>1000

Note: The IC₅₀ values presented are representative and can vary based on experimental conditions.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are widely used as preservatives in food, cosmetics, and pharmaceuticals.[7][8] Their effectiveness spans a broad spectrum of bacteria and fungi.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzoic acid derivatives is governed by several structural features:

  • Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity, as it facilitates the passage of the molecule across the microbial cell membrane.[9] Esterification of the carboxylic acid group can increase lipophilicity and, in some cases, improve activity.[10]

  • Hydroxyl Groups (-OH): The presence and position of hydroxyl groups can influence antimicrobial activity. For instance, salicylic acid (2-hydroxybenzoic acid) often exhibits stronger antibacterial effects than its isomers.[11]

  • Halogens: The introduction of halogen atoms (e.g., chlorine, fluorine) can significantly enhance antimicrobial activity.[12]

  • Other Substituents: The presence of groups like nitro (-NO₂) is often associated with antimicrobial properties.[3]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid and its derivatives involves the disruption of the microbial cell's internal pH.[13] The un-dissociated, more lipophilic form of the acid penetrates the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification inhibits essential metabolic enzymes and disrupts cellular processes, ultimately leading to microbial death.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare a stock solution of the test benzoic acid derivative in a suitable solvent (e.g., DMSO).

    • Culture the target microorganism (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase. Adjust the inoculum density to a standard concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure (in a 96-well microplate):

    • Perform serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.

Data Presentation:

CompoundSubstituent(s)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Benzoic AcidNone10001250
Salicylic Acid2-hydroxy625800
4-Chlorobenzoic Acid4-chloro250350

Note: MIC values are representative and can vary depending on the microbial strain and assay conditions.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Certain substituted benzoic acid derivatives, most notably salicylic acid and its derivatives (like aspirin), are potent anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of benzoic acid derivatives are influenced by:

  • Hydroxyl Group Position: The ortho-hydroxyl group in salicylic acid is crucial for its anti-inflammatory activity, particularly its ability to inhibit cyclooxygenase (COX) enzymes.

  • Acetylation: The acetylation of the hydroxyl group of salicylic acid to form acetylsalicylic acid (aspirin) enhances its potency and alters its mechanism of action.

  • Other Substituents: The addition of other groups, such as isopropyl, can also modulate anti-inflammatory and analgesic effects.[14]

Mechanism of Action

The primary anti-inflammatory mechanism of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[15] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin, for example, irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzyme. Other derivatives may act as competitive inhibitors.

Experimental Workflow: In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Test Compound (Benzoic Acid Derivative) - COX Enzyme (COX-1 or COX-2) - Arachidonic Acid (Substrate) - Reaction Buffer incubation Incubate Test Compound with COX Enzyme reagents->incubation Add to Assay Plate reaction Initiate Reaction by Adding Arachidonic Acid incubation->reaction termination Stop Reaction after a Defined Time reaction->termination measurement Measure Prostaglandin E2 (PGE2) Levels (e.g., using ELISA) termination->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation G HBA Hydroxylated Benzoic Acid Derivative HDAC Histone Deacetylase (HDAC) HBA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: HDAC inhibition by a hydroxylated benzoic acid derivative.

V. Enzyme Inhibition: A Versatile Scaffold for Targeted Therapies

Beyond the examples above, substituted benzoic acid derivatives have been developed as inhibitors for a wide range of enzymes implicated in various diseases. [16]

  • Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibitors: Novel benzoic acid derivatives have been designed as multi-target inhibitors of AChE and CAs for the potential treatment of Alzheimer's disease. [17][18]* Tyrosinase Inhibitors: Certain benzoic acid derivatives show potent inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting applications in cosmetics and medicine. [19]* Soluble Epoxide Hydrolase (sEH) Inhibitors: Hydrazide derivatives of 4-benzamidobenzoic acid have been developed as novel sEH inhibitors, with potential applications in treating inflammation and hypertension. [20]* Trans-sialidase Inhibitors: Derivatives of para-aminobenzoic acid have shown trypanocidal activity and moderate inhibition of trans-sialidase, a key enzyme in Trypanosoma cruzi, the causative agent of Chagas disease. [21]* Slingshot Phosphatase Inhibitors: Rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases, which are involved in cytoskeleton dynamics and cell migration, making them potential anticancer agents. [22]

Conclusion

The substituted benzoic acid framework is a remarkably versatile and enduring scaffold in the field of drug discovery. The relative ease of synthesis and the ability to systematically modify its structure have allowed for the development of a vast library of compounds with a wide spectrum of biological activities. From antioxidants and antimicrobials to highly specific enzyme inhibitors for complex diseases like cancer and Alzheimer's, the continued exploration of the structure-activity relationships of these derivatives promises to yield new and improved therapeutic agents. The integration of rational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly unlock further potential of this privileged chemical scaffold.

References

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Unlocking the Therapeutic Potential of Alkoxybenzoic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - A New Paradigm in Drug Design

For decades, the benzoic acid scaffold has been a cornerstone in medicinal chemistry, a reliable starting point for the synthesis of a vast array of therapeutic agents.[1] However, the true potential of this seemingly simple structure is often unlocked through thoughtful and strategic modification. The introduction of alkoxy groups, in particular, has ushered in a new era of benzoic acid derivatives with remarkably diverse and potent biological activities. This guide moves beyond a mere cataloging of these activities, delving into the mechanistic underpinnings and practical experimental workflows that are crucial for harnessing the full therapeutic promise of alkoxybenzoic acids. As drug development professionals, our goal is not just to identify active compounds, but to understand why they are active and how to reliably evaluate their potential. This document is designed to be a practical, in-depth resource to that end.

The Alkoxybenzoic Acid Core: Physicochemical Properties and Synthetic Accessibility

The defining feature of an alkoxybenzoic acid is the presence of an ether linkage (-O-R) on the benzene ring of a benzoic acid molecule. This seemingly minor addition has profound effects on the molecule's physicochemical properties, influencing its lipophilicity, electronic distribution, and steric profile. These changes, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic behavior.

A general and robust method for the synthesis of 3-alkoxybenzoic acids, for example, involves a multi-step process beginning with the esterification of the parent hydroxybenzoic acid. This is followed by etherification with an appropriate alkyl halide and subsequent hydrolysis to yield the final alkoxybenzoic acid derivative. This synthetic accessibility allows for the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies, a critical component of any drug discovery program.

Anti-Inflammatory Applications: Quelling the Fire Within

Chronic inflammation is a key pathological feature of numerous diseases. Alkoxybenzoic acid derivatives have emerged as promising candidates for modulating the inflammatory response, acting on key signaling pathways that drive this process.

Mechanism of Action: Targeting the Masters of Inflammation

The anti-inflammatory effects of alkoxybenzoic acids are often mediated through the inhibition of the MAPK/NF-κB signaling pathway .[2] This pathway is a central regulator of the inflammatory response, controlling the expression of a plethora of pro-inflammatory genes, including cytokines and chemokines.[3]

Here's a breakdown of the key steps involved:

  • Inhibition of IκBα Phosphorylation: In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[5]

  • Prevention of NF-κB Nuclear Translocation: Once freed from IκBα, NF-κB translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[5] Certain alkoxybenzoic acid derivatives have been shown to prevent the phosphorylation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the inflammatory cascade.[3]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like p38 and ERK, often acts upstream of NF-κB and is also a target for some alkoxybenzoic acid derivatives.[2][6] By inhibiting the phosphorylation of these MAPKs, these compounds can further suppress the inflammatory response.[2]

MAPK-NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK IKK IKK MAPK->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Alkoxybenzoic_Acid Alkoxybenzoic Acid Alkoxybenzoic_Acid->MAPK Inhibition Alkoxybenzoic_Acid->IKK Inhibition

Figure 1: Inhibition of the MAPK/NF-κB signaling pathway by alkoxybenzoic acids.
Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol details a robust method for evaluating the anti-inflammatory potential of alkoxybenzoic acid derivatives using a well-established in vitro model.

Objective: To determine the ability of test compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Alkoxybenzoic acid derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kit for TNF-α quantification

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the alkoxybenzoic acid derivatives. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After a pre-incubation period with the test compounds (typically 1 hour), stimulate the cells with LPS (10-100 ng/mL) for 24 hours.[2][3]

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Cell Viability (MTT Assay): To ensure that the observed reduction in cytokine production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.[7]

Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production).

  • Assess cell viability from the MTT assay data to rule out cytotoxic effects.

Anticancer Applications: A Multi-pronged Attack on Malignancy

The dysregulation of cellular processes like proliferation, apoptosis, and gene expression is a hallmark of cancer.[8] Alkoxybenzoic acids have demonstrated significant potential as anticancer agents by targeting key molecular machinery involved in tumorigenesis.

Mechanism of Action: Epigenetic Reprogramming and Cell Cycle Arrest

A primary mechanism by which certain alkoxybenzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs) .[9][10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[10] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[9]

By inhibiting HDACs, these compounds lead to:

  • Hyperacetylation of Histones: This results in a more relaxed chromatin structure, making tumor suppressor genes accessible for transcription.

  • Induction of p21: A key cell cycle inhibitor, p21, is often upregulated following HDAC inhibition, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[9]

  • Induction of Apoptosis: HDAC inhibitors can trigger both the intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death in cancer cells.[9][11]

Furthermore, some alkoxybenzoic acid derivatives have been shown to modulate the PI3K/Akt signaling pathway , which is frequently overactive in cancer and plays a central role in cell survival and proliferation.[12][13]

HDAC_Inhibition_and_PI3K_Akt_Pathway Alkoxybenzoic_Acid Alkoxybenzoic Acid HDAC HDAC Alkoxybenzoic_Acid->HDAC Inhibition PI3K PI3K Alkoxybenzoic_Acid->PI3K Inhibition Histones Histones HDAC->Histones Deacetylation Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21) Chromatin Condensed Chromatin Histones->Chromatin Chromatin->Tumor_Suppressor_Genes Silencing Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Akt Akt PI3K->Akt Activation Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation

Figure 2: Anticancer mechanisms of alkoxybenzoic acids via HDAC inhibition and PI3K/Akt pathway modulation.
Experimental Protocols: A Suite of Assays for Anticancer Evaluation

A comprehensive assessment of the anticancer potential of alkoxybenzoic acids requires a multi-faceted approach, employing a series of in vitro assays.

Objective: To determine the cytotoxic effects of alkoxybenzoic acid derivatives on various cancer cell lines.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14][15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Alkoxybenzoic Acid Derivative Cancer Cell Line IC50 (µM) Reference
Compound 3dMCF-7 (Breast)43.4[11]
Compound 4dMCF-7 (Breast)39.0[11]
Compound 3dMDA-MB-231 (Breast)35.9[11]
Compound 4dMDA-MB-231 (Breast)35.1[11]
EurycomalactoneColon 26-L5 (Colon)0.70[17]
7-hydroxy-6-methoxyflavanoneA549 (Lung)8.63[17]

Table 1: Examples of IC50 values for various benzoic acid derivatives in different cancer cell lines.

Objective: To directly measure the inhibitory effect of alkoxybenzoic acid derivatives on HDAC enzyme activity.

Procedure (based on a fluorometric assay kit):

  • Sample Preparation: Prepare nuclear extracts or cell lysates from cancer cells treated with the test compounds.

  • Reaction Setup: In a 96-well plate, combine the sample, a fluorometric HDAC substrate, and an assay buffer.[9][18]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the HDAC enzymes in the sample to deacetylate the substrate.[9][12]

  • Developer Addition: Add a developer solution that specifically cleaves the deacetylated substrate, releasing a fluorescent product.[18]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[9][18]

Data Analysis:

  • Quantify the HDAC activity based on the fluorescence intensity.

  • Determine the IC50 value for HDAC inhibition for each test compound.

Neuroprotective Applications: Shielding the Brain from Damage

Neurodegenerative diseases and ischemic stroke are characterized by progressive neuronal loss and dysfunction. Oxidative stress is a major contributor to this neuronal damage.[19][20] Alkoxybenzoic acids, with their antioxidant properties, present a promising therapeutic avenue for neuroprotection.

Mechanism of Action: Combating Oxidative Stress

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition.[21] Reactive oxygen species (ROS) can damage cellular components, leading to neuronal cell death.[22] Alkoxybenzoic acid derivatives can exert neuroprotective effects by:

  • Scavenging Free Radicals: The phenolic hydroxyl group and the electronic properties of the benzene ring allow these molecules to donate electrons and neutralize harmful free radicals.

  • Modulating Antioxidant Enzymes: Some derivatives may upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Experimental Protocol: In Vivo Model of Cerebral Ischemia

The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used and clinically relevant model for evaluating the efficacy of neuroprotective agents.[23][24]

Objective: To assess the neuroprotective effects of alkoxybenzoic acid derivatives in a rat model of focal cerebral ischemia.

Procedure:

  • Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and maintain their body temperature.[25][26]

  • Surgical Procedure (Intraluminal Suture Method):

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[25][27]

    • Ligate the CCA and the pterygopalatine artery.

    • Introduce a nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[21][25][27]

  • Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemia. Then, withdraw the suture to allow for reperfusion.

  • Compound Administration: Administer the alkoxybenzoic acid derivative (e.g., intravenously or intraperitoneally) at a specific time point before, during, or after the ischemic insult.

  • Neurological Assessment: At various time points after reperfusion, assess the neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[25] Quantify the infarct volume using image analysis software.

Data Analysis:

  • Compare the neurological scores and infarct volumes between the treated and vehicle control groups.

  • A significant reduction in neurological deficits and infarct volume indicates a neuroprotective effect.

Antimicrobial Applications: Disrupting Bacterial Communities

The rise of antibiotic resistance necessitates the development of novel antimicrobial strategies. Alkoxybenzoic acids have shown promise in this area, particularly in their ability to combat bacterial biofilms.[26]

Mechanism of Action: Targeting Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection against antibiotics and the host immune system.[8] The formation of biofilms is often regulated by a cell-to-cell communication system known as quorum sensing (QS) .[8][27] By interfering with QS signaling, certain alkoxybenzoic acid derivatives can disrupt biofilm formation and maturation.[26][27] This anti-biofilm activity can render the bacteria more susceptible to conventional antibiotics.

Biofilm_Formation_and_QS_Inhibition Planktonic_Bacteria Planktonic Bacteria Surface_Attachment Surface Attachment Planktonic_Bacteria->Surface_Attachment Microcolony_Formation Microcolony Formation Surface_Attachment->Microcolony_Formation Biofilm_Maturation Biofilm Maturation Microcolony_Formation->Biofilm_Maturation QS_Signaling Quorum Sensing (QS) Signaling Microcolony_Formation->QS_Signaling Dispersion Dispersion Biofilm_Maturation->Dispersion QS_Signaling->Biofilm_Maturation Promotes Alkoxybenzoic_Acid Alkoxybenzoic Acid Alkoxybenzoic_Acid->QS_Signaling Inhibition

Figure 3: Inhibition of quorum sensing and biofilm formation by alkoxybenzoic acids.
Experimental Protocol: Quantifying Biofilm Inhibition

The crystal violet assay is a simple and effective method for quantifying biofilm formation and its inhibition by test compounds.[13][18]

Objective: To determine the ability of alkoxybenzoic acid derivatives to inhibit biofilm formation by a pathogenic bacterium (e.g., Staphylococcus aureus).

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the test bacterium in a suitable broth medium.

  • Inoculation and Treatment: In a 96-well plate, add a diluted bacterial culture along with various concentrations of the alkoxybenzoic acid derivatives. Include a no-treatment control.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: Carefully remove the planktonic (free-floating) bacteria by washing the wells with a gentle stream of water or buffer.

  • Staining: Add a solution of crystal violet (0.1%) to each well and incubate for 10-15 minutes. The crystal violet will stain the adherent biofilm.

  • Washing: Wash away the excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to dissolve the crystal violet that has stained the biofilm.[13]

  • Absorbance Measurement: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 595 nm.[13]

Data Analysis:

  • The absorbance is directly proportional to the amount of biofilm formed.

  • Calculate the percentage of biofilm inhibition for each concentration of the test compound.

  • Determine the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that shows a significant reduction in biofilm formation.

Alkoxybenzoic Acid Derivative Bacterial Strain MIC (ppm) Reference
Benzoic AcidE. carotovora (pH 5.5)50
Propionic AcidE. carotovora (pH 5.5)50
Sorbic AcidE. carotovora (pH 5.5)25
Benzalkonium chlorideL. monocytogenes0.25 - 20.00[10]

Table 2: Examples of Minimum Inhibitory Concentrations (MIC) for various organic acids and biocides against different bacterial strains.

Conclusion and Future Directions

The therapeutic landscape of alkoxybenzoic acids is both broad and deep, offering a wealth of opportunities for the development of novel drugs targeting a range of diseases. Their synthetic tractability, coupled with their diverse mechanisms of action, makes them an attractive scaffold for further exploration. Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, as well as elucidating their in vivo efficacy and safety profiles. The experimental workflows and mechanistic insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to confidently navigate this exciting field and unlock the full therapeutic potential of alkoxybenzoic acids.

References

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A Guide to 3-Butoxy-4-methoxybenzoic Acid: A Key Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Butoxy-4-methoxybenzoic acid is a substituted benzoic acid derivative that has emerged as a pivotal precursor in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural motif, featuring a butoxy and a methoxy group on the phenyl ring, makes it an essential building block for constructing complex molecular architectures with significant biological activity. This technical guide provides an in-depth analysis of 3-Butoxy-4-methoxybenzoic acid, covering its physicochemical properties, synthesis, and its critical role as a precursor. We will explore its application in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors, with a detailed case study on the synthesis of Rolipram. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its use in the laboratory.

Introduction to 3-Butoxy-4-methoxybenzoic Acid

3-Butoxy-4-methoxybenzoic acid (CAS No. 66924-20-7) is an aromatic carboxylic acid whose value in synthetic chemistry is derived from its functionalized phenyl ring.[][2] The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, such as amidation and esterification, while the 3-butoxy and 4-methoxy substituents are crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.

Chemical Structure and Properties

The molecular structure of 3-Butoxy-4-methoxybenzoic acid consists of a benzoic acid core substituted at the 3- and 4-positions with a butoxy (-O(CH₂)₃CH₃) and a methoxy (-OCH₃) group, respectively. This substitution pattern is key to its utility, particularly in the design of enzyme inhibitors where these groups can form critical interactions within a protein's active site.

Table 1: Physicochemical Properties of 3-Butoxy-4-methoxybenzoic Acid

Property Value Reference
CAS Number 66924-20-7 [][2]
Molecular Formula C₁₂H₁₆O₄ [][3]
Molecular Weight 224.25 g/mol []
Melting Point 142°C []
Boiling Point 344.2°C at 760 mmHg []
Density 1.124 g/cm³ []
IUPAC Name 3-butoxy-4-methoxybenzoic acid []
SMILES CCCCOC1=C(C=CC(=C1)C(=O)O)OC [][3]

| InChI Key | MVXLURPNIOZKDD-UHFFFAOYSA-N |[] |

Significance in Medicinal Chemistry

The 3-butoxy-4-methoxyphenyl moiety is a recognized pharmacophore, particularly for its ability to selectively target phosphodiesterases (PDEs). PDEs are a family of enzymes that regulate cellular levels of the second messengers cAMP and cGMP.[4] Specifically, inhibitors of PDE4, which is abundant in inflammatory and immune cells, have been extensively investigated for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders.[4][5] The compound Rolipram is a classic example of a selective PDE4 inhibitor, and its structure is built around the 3-butoxy-4-methoxyphenyl core derived from 3-Butoxy-4-methoxybenzoic acid.[5]

Synthesis and Characterization

The most common and economically viable route to 3-Butoxy-4-methoxybenzoic acid begins with isovanillic acid (3-hydroxy-4-methoxybenzoic acid), a readily available starting material. The synthesis hinges on a straightforward Williamson ether synthesis.

Synthetic Route: Williamson Ether Synthesis

The synthesis involves the deprotonation of the phenolic hydroxyl group of isovanillic acid with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with a butyl halide, such as 1-bromobutane, to form the desired ether linkage.

Synthesis_of_3-Butoxy-4-methoxybenzoic_acid start Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) intermediate Phenoxide Intermediate start->intermediate Deprotonation reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) product 3-Butoxy-4-methoxybenzoic acid intermediate->product SN2 Reaction reagent2 1-Bromobutane

Caption: Synthetic pathway for 3-Butoxy-4-methoxybenzoic acid.

Detailed Experimental Protocol

This protocol describes the alkylation of 3-hydroxy-4-methoxybenzoic acid.

Materials:

  • 3-Hydroxy-4-methoxybenzoic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous

  • 1-Bromobutane (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-hydroxy-4-methoxybenzoic acid and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting acid).

  • Add 1-bromobutane to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. A precipitate should form.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Butoxy-4-methoxybenzoic acid.

Spectroscopic Characterization

The structural confirmation of the synthesized product is typically achieved through standard spectroscopic methods.

Table 2: Predicted Spectroscopic Data for 3-Butoxy-4-methoxybenzoic Acid

Technique Predicted Signals
¹H NMR δ ~10-12 ppm (s, 1H, -COOH); δ ~7.5-7.7 ppm (m, 2H, Ar-H); δ ~6.9 ppm (d, 1H, Ar-H); δ ~4.1 ppm (t, 2H, -OCH₂-); δ ~3.9 ppm (s, 3H, -OCH₃); δ ~1.8 ppm (m, 2H, -CH₂-); δ ~1.5 ppm (m, 2H, -CH₂-); δ ~1.0 ppm (t, 3H, -CH₃).[6]
¹³C NMR δ ~170 ppm (C=O); δ ~155 ppm (Ar-C); δ ~148 ppm (Ar-C); δ ~124 ppm (Ar-C); δ ~122 ppm (Ar-C); δ ~112 ppm (Ar-C); δ ~111 ppm (Ar-C); δ ~69 ppm (-OCH₂-); δ ~56 ppm (-OCH₃); δ ~31 ppm (-CH₂-); δ ~19 ppm (-CH₂-); δ ~14 ppm (-CH₃).

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid); ~2960 (C-H stretch, alkyl); ~1680 (C=O stretch, carboxylic acid); ~1600, 1515 (C=C stretch, aromatic); ~1250 (C-O stretch, ether). |

Application as a Precursor: Synthesis of Rolipram

The primary application of 3-Butoxy-4-methoxybenzoic acid is as a key intermediate in the synthesis of PDE4 inhibitors, most notably Rolipram.[7][8] Rolipram is a pyrrolidinone derivative that requires the 3-butoxy-4-methoxyphenyl group for its high-affinity binding to the PDE4 enzyme.[5]

Synthetic Strategy for Rolipram

A plausible synthetic route starting from 3-Butoxy-4-methoxybenzoic acid involves several key transformations to construct the γ-nitro acid intermediate, which can then be reduced and cyclized to form the final pyrrolidinone ring of Rolipram.

Rolipram_Synthesis_Workflow Workflow: Synthesis of Rolipram A 3-Butoxy-4-methoxybenzoic acid B Step 1: Acid Chloride Formation (e.g., SOCl₂ or (COCl)₂) A->B Activation C 3-Butoxy-4-methoxybenzoyl chloride B->C D Step 2: Arndt-Eistert Homologation (CH₂N₂, then Ag₂O/H₂O) C->D Chain Extension E Homologated Acid D->E F Step 3: Henry Reaction (Nitromethane, Base) E->F C-C Bond Formation G γ-Nitro Acid Intermediate F->G H Step 4: Reduction & Lactamization (e.g., H₂/Pd-C or Fe/AcOH) G->H Reduction & Cyclization I Rolipram H->I

Caption: A proposed synthetic workflow for Rolipram.

Experimental Protocol for Rolipram Synthesis (Illustrative)

This multi-step protocol outlines a potential pathway. Each step requires careful optimization and characterization of intermediates.

Step 1: Synthesis of 3-(3-Butoxy-4-methoxyphenyl)-4-nitrobutanoic acid

  • Part A: Acid Chloride Formation: Convert 3-Butoxy-4-methoxybenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride in an anhydrous solvent like dichloromethane (DCM) with a catalytic amount of DMF.

  • Part B: Arndt-Eistert Homologation: React the acid chloride with diazomethane to form a diazoketone, followed by Wolff rearrangement in the presence of a silver catalyst (e.g., Ag₂O) in water to yield the one-carbon homologated acid, (3-butoxy-4-methoxyphenyl)acetic acid.

  • Part C: Henry Reaction: The resulting acetic acid derivative is converted to its corresponding aldehyde. This aldehyde is then reacted with nitromethane in the presence of a base (Henry reaction) to form a nitro-alcohol, which is subsequently oxidized to the γ-nitro acid intermediate: 3-(3-Butoxy-4-methoxyphenyl)-4-nitrobutanoic acid.

Step 2: Reductive Cyclization to form Rolipram

  • Dissolve the γ-nitro acid intermediate from Step 1 in a suitable solvent such as methanol or acetic acid.

  • Add a reduction catalyst, such as Palladium on carbon (Pd/C) for catalytic hydrogenation, or a reducing metal like iron powder in acetic acid.[9]

  • For hydrogenation, subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization (lactamization) to form the pyrrolidinone ring of Rolipram.

  • Upon completion, filter the catalyst (if used) and remove the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica gel to obtain pure Rolipram.

Safety and Handling

3-Butoxy-4-methoxybenzoic acid should be handled in accordance with good industrial hygiene and safety practices.[10]

  • Hazards: May cause skin and serious eye irritation.[11] May be harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10][11] Handle in a well-ventilated area or a chemical fume hood.[12]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

    • Skin: Wash with plenty of soap and water.[11]

    • Inhalation: Move person to fresh air.[11]

    • Ingestion: Rinse mouth with water and consult a physician.[10][13]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[11][12]

Conclusion and Future Outlook

3-Butoxy-4-methoxybenzoic acid is a highly valuable and versatile precursor in organic synthesis. Its structural features are ideally suited for the development of pharmacologically active compounds, particularly PDE4 inhibitors. The synthetic routes to this compound are straightforward, making it an accessible building block for both academic research and industrial drug development. As the quest for more selective and potent therapeutics for inflammatory and neurological disorders continues, the demand for tailored precursors like 3-Butoxy-4-methoxybenzoic acid is expected to grow, solidifying its importance in the landscape of medicinal chemistry.

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  • NIH. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. [Link]

  • PubChemLite. 4-butoxy-3-methoxybenzoic acid (C12H16O4). [Link]

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An In-depth Technical Guide to the Solubility of 3-Butoxy-4-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, synthetic chemistry, and materials science, a thorough understanding of a compound's solubility is paramount.[1][2] Solubility dictates the feasibility of reaction conditions, purification strategies like crystallization, and the bioavailability of active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive framework for understanding and determining the solubility of 3-Butoxy-4-methoxybenzoic acid (CAS 66924-20-7) in various organic solvents.[][5][6]

Physicochemical Properties of 3-Butoxy-4-methoxybenzoic Acid
PropertyValueSource
Molecular Formula C12H16O4[][5]
Molecular Weight 224.25 g/mol [][5]
Melting Point 142°C[]
Boiling Point 344.2°C at 760 mmHg[]
Density 1.124 g/cm³[]
IUPAC Name 3-butoxy-4-methoxybenzoic acid[][5]

Part 1: Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[8]

Molecular Structure Analysis

To predict the solubility of 3-Butoxy-4-methoxybenzoic acid, we must first analyze its molecular structure.

  • Polar Functional Groups: The molecule possesses a carboxylic acid group (-COOH) and a methoxy group (-OCH3), both of which are polar and capable of hydrogen bonding.[9] The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ether linkages can act as hydrogen bond acceptors.

  • Nonpolar Moieties: The structure also includes a benzene ring and a butyl chain (-C4H9), which are nonpolar (hydrophobic) components.

The overall solubility will be a balance between the hydrophilic (polar) and hydrophobic (nonpolar) characteristics of the molecule.[8][9]

Predicting Solubility in Different Solvent Classes

Based on the molecular structure, we can make the following predictions:

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and methoxy groups. Therefore, 3-Butoxy-4-methoxybenzoic acid is expected to have good solubility in these solvents.[9] For similar compounds like 4-methoxybenzoic acid, solubility is high in alcohols.[10]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipole moments and can interact with the polar groups of the solute but cannot donate hydrogen bonds. Good to moderate solubility is anticipated.[10]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar portion of the molecule (benzene ring and butyl chain) will interact favorably with nonpolar solvents. However, the polar functional groups will have unfavorable interactions. Therefore, lower solubility is expected in these solvents.[9]

  • Acid-Base Reactivity: As a carboxylic acid, 3-Butoxy-4-methoxybenzoic acid will exhibit significantly increased solubility in basic aqueous solutions (e.g., aqueous sodium hydroxide) due to the formation of a highly polar carboxylate salt.

The interplay of these factors can be visualized through a conceptual diagram.

G cluster_solute 3-Butoxy-4-methoxybenzoic Acid cluster_solvents Solvent Classes Solute C12H16O4 PolarGroups Carboxylic Acid (-COOH) Methoxy (-OCH3) Solute->PolarGroups H-Bonding Dipole-Dipole NonPolarGroups Benzene Ring Butyl Chain (-C4H9) Solute->NonPolarGroups Van der Waals PolarProtic Polar Protic (e.g., Ethanol) PolarGroups->PolarProtic Strong Interaction (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone) PolarGroups->PolarAprotic Moderate Interaction (Good Solubility) NonPolar Nonpolar (e.g., Hexane) PolarGroups->NonPolar Weak Interaction (Low Solubility) NonPolarGroups->PolarProtic Weak Interaction NonPolarGroups->NonPolar Strong Interaction

Caption: Intermolecular interactions governing solubility.

Part 2: Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination is essential. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[3][11]

Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the dissolved solute.

2.1.1 Materials
  • 3-Butoxy-4-methoxybenzoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

2.1.2 Step-by-Step Protocol
  • Preparation: Add an excess amount of 3-Butoxy-4-methoxybenzoic acid to a series of vials, ensuring there is undissolved solid at the bottom.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: Allow the vials to stand undisturbed for at least 24 hours to let the undissolved solid settle. Alternatively, centrifuge the samples to expedite phase separation.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.[12]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

The entire workflow can be visualized as follows:

G start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (24-48h shaking at constant T) start->equilibration separation Phase Separation (Settling or Centrifugation) equilibration->separation sampling Syringe Sampling of Supernatant separation->sampling filtration Filtration (0.45 µm filter) sampling->filtration dilution Accurate Dilution of Filtrate filtration->dilution analysis Quantification (e.g., HPLC, UV-Vis) dilution->analysis end End: Calculate Solubility analysis->end

Caption: Shake-flask solubility determination workflow.

Illustrative Solubility Data

The following table presents hypothetical but realistic solubility data for 3-Butoxy-4-methoxybenzoic acid in various organic solvents at 25°C, based on the theoretical principles discussed. This data should be experimentally verified.

SolventSolvent ClassPredicted Solubility (g/L)
MethanolPolar Protic> 100
EthanolPolar Protic> 100
AcetonePolar Aprotic50 - 100
Ethyl AcetatePolar Aprotic20 - 50
DichloromethaneSlightly Polar10 - 20
TolueneNonpolar5 - 10
HexaneNonpolar< 1

Part 3: Advanced Considerations

Effect of Temperature

For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic. It is advisable to determine solubility at different temperatures relevant to the intended application.

Polymorphism

Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form of 3-Butoxy-4-methoxybenzoic acid used in the solubility studies to ensure reproducibility.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of 3-Butoxy-4-methoxybenzoic acid in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies like the shake-flask method, researchers can obtain reliable and accurate solubility data. This information is critical for informed decision-making in drug development, chemical synthesis, and formulation science, ultimately leading to more efficient and successful research outcomes.

References

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A Predictive and Methodological Guide to the Crystal Structure Analysis of 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxy-4-methoxybenzoic acid, a derivative of benzoic acid, holds potential as a valuable intermediate in pharmaceutical synthesis and materials science.[1][2][3] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a butoxy group, suggests a rich potential for forming specific solid-state architectures governed by intermolecular interactions. This guide presents a comprehensive, albeit predictive, exploration of the crystal structure of 3-Butoxy-4-methoxybenzoic acid. In the absence of publicly available experimental crystallographic data for this specific compound, this document serves as a technical whitepaper outlining the expected structural features and a detailed, field-proven methodology for its empirical determination and analysis. The insights and protocols described herein are grounded in the established principles of crystallography and the known behavior of closely related benzoic acid derivatives.[4][5][6][7]

Introduction: The Significance of 3-Butoxy-4-methoxybenzoic Acid

Benzoic acid and its derivatives are a cornerstone of modern chemistry, with wide-ranging applications as precursors in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][3][8] The specific functionalization of the benzene ring, as in 3-Butoxy-4-methoxybenzoic acid (C12H16O4)[9][10], allows for the fine-tuning of its physicochemical properties, such as solubility, reactivity, and its ability to interact with biological targets.[2]

The solid-state structure of a molecule is of paramount importance in drug development, as it dictates properties like stability, dissolution rate, and bioavailability. A thorough understanding of the crystal structure, including molecular conformation and intermolecular interactions, is therefore a critical step in the development of any new chemical entity. This guide provides a projected analysis of the crystal structure of 3-Butoxy-4-methoxybenzoic acid and a robust experimental workflow for its determination.

Predicted Molecular and Crystal Structure

Based on the analysis of numerous benzoic acid derivatives, a highly probable model for the solid-state arrangement of 3-Butoxy-4-methoxybenzoic acid can be predicted.

Expected Molecular Geometry

The molecule is expected to be largely planar in the region of the benzene ring and the carboxylic acid group. The butoxy and methoxy groups will introduce some conformational flexibility. The torsion angles of these groups relative to the benzene ring will be a key feature to be determined by experimental analysis.

Dominant Intermolecular Interactions: The Carboxylic Acid Dimer

The most significant intermolecular interaction anticipated in the crystal structure of 3-Butoxy-4-methoxybenzoic acid is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[4][6] This is a classic and highly stable motif for carboxylic acids in the solid state. The resulting R22(8) graph set notation is a hallmark of this interaction.

Beyond this primary interaction, weaker C-H···O hydrogen bonds and van der Waals forces involving the butoxy and methoxy groups are expected to play a crucial role in the overall three-dimensional packing of the dimers.[5]

Caption: Predicted centrosymmetric dimer formation via hydrogen bonds.

Experimental Workflow for Crystal Structure Determination

The empirical analysis of the crystal structure of 3-Butoxy-4-methoxybenzoic acid would follow a well-established workflow, from synthesis and crystallization to X-ray diffraction analysis.

Synthesis and Crystallization

A plausible synthetic route to 3-Butoxy-4-methoxybenzoic acid could involve the Williamson ether synthesis starting from a suitable precursor like methyl 3-hydroxy-4-methoxybenzoate, followed by hydrolysis of the ester. An alternative would be the oxidation of 3-butoxy-4-methoxybenzaldehyde.[11][12]

Protocol for Crystallization:

  • Solvent Selection: A range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for crystal growth upon cooling.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent will ideally lead to the formation of single crystals.

  • Slow Cooling: A saturated solution at a higher temperature is slowly cooled to room temperature, and then possibly to a lower temperature (e.g., 4 °C), to induce crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.

G start Synthesis of 3-Butoxy-4-methoxybenzoic Acid purification Purification (e.g., Recrystallization, Chromatography) start->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Single-Crystal X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Data Analysis (Bond Lengths, Angles, Packing, H-Bonds) structure_solution->analysis cif Generation of Crystallographic Information File (CIF) analysis->cif caption Fig. 2: Experimental workflow for crystal structure analysis.

Caption: Experimental workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.

Methodology:

  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. It is then irradiated with a monochromatic X-ray beam while being rotated. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined to achieve the best possible fit between the observed and calculated diffraction patterns.

Expected Crystallographic Data

A successful crystal structure determination would yield a wealth of information that can be summarized in a standard format.

Table 1: Predicted Crystallographic Data for 3-Butoxy-4-methoxybenzoic Acid

ParameterExpected Value/Information
Chemical FormulaC12H16O4
Formula Weight224.25 g/mol [10][]
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupExpected to be centrosymmetric (e.g., P21/c) due to dimer formation
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
Z (molecules per cell)To be determined (likely 2 or 4)
Density (calculated)To be determined
Hydrogen BondingExpected O-H···O (dimer), possible C-H···O
R-factor< 0.05 for a well-refined structure

Spectroscopic Characterization

Prior to crystallization, the identity and purity of 3-Butoxy-4-methoxybenzoic acid would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include those for the aromatic protons, the butoxy group protons (triplets and sextets), the methoxy group protons (a singlet), and a broad singlet for the carboxylic acid proton at a downfield chemical shift.[14]

  • ¹³C NMR: Resonances for all 12 unique carbon atoms would be expected, including the carbonyl carbon of the carboxylic acid at a characteristic downfield position.

  • IR Spectroscopy: A broad O-H stretching band for the hydrogen-bonded carboxylic acid would be prominent, along with C=O stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Conclusion

While experimental data for the crystal structure of 3-Butoxy-4-methoxybenzoic acid is not currently in the public domain, this guide provides a robust framework for its prediction and empirical determination. The anticipated formation of hydrogen-bonded dimers is a key feature that will likely dominate the crystal packing. The detailed experimental workflow presented here offers a clear path for researchers to obtain high-quality single crystals and solve the definitive three-dimensional structure. Such an analysis is an indispensable step in harnessing the full potential of this compound in pharmaceutical and materials science applications, providing foundational knowledge for understanding its solid-state properties and behavior.

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An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial cytotoxicological assessment of 3-Butoxy-4-methoxybenzoic acid, a novel compound for which public data on biological activity is limited. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's potential effects on cell viability and to elucidate its primary mechanism of cytotoxic action.

Introduction: The Imperative for Early-Stage Cytotoxicity Profiling

The journey of a novel chemical entity from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its safety and efficacy. Early-stage in vitro cytotoxicity screening is a critical, non-negotiable step in this process.[1][] It serves as a cost-effective and high-throughput method to identify potential liabilities, de-risk candidates, and provide the mechanistic insights necessary for informed lead optimization.[1] This guide focuses on establishing a robust, multi-parametric screening cascade for 3-Butoxy-4-methoxybenzoic acid, a benzoic acid derivative with potential biological activity inferred from its structural class.

Compound Profile: 3-Butoxy-4-methoxybenzoic Acid

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 3-butoxy-4-methoxybenzoic acid[3]
CAS Number 66924-20-7[1][3]
Molecular Formula C₁₂H₁₆O₄[1][3]
Molecular Weight 224.25 g/mol [3]
Melting Point 142°C[3]
Boiling Point 344.2°C at 760 mmHg[3]
Structure-Activity Relationship and Hypothesized Cytotoxic Potential

3-Butoxy-4-methoxybenzoic acid belongs to the broad class of benzoic acid derivatives, many of which are known to possess significant biological activities, including antimicrobial and anticancer effects.[4] The biological activity of these derivatives is heavily influenced by the nature and position of substituents on the aromatic ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.[5]

The structure of 3-Butoxy-4-methoxybenzoic acid features:

  • A carboxylic acid group , a key hydrogen bond donor and acceptor that often interacts with the active sites of biological targets.[5]

  • A methoxy group (-OCH₃) , which can influence metabolic stability and binding interactions.

  • A butoxy group (-OC₄H₉) , a relatively long alkoxy chain that significantly increases the molecule's lipophilicity. This increased lipophilicity may enhance the compound's ability to cross cellular membranes, potentially leading to greater interaction with intracellular targets.

Given these features, it is plausible that 3-Butoxy-4-methoxybenzoic acid could exert cytotoxic effects. The screening strategy outlined below is designed to test this hypothesis and to determine the nature of any observed toxicity.

A Tiered Approach to Cytotoxicity Screening

A logical, tiered workflow is essential for an efficient and comprehensive assessment. This approach begins with a broad screening assay to determine the concentration range of interest, followed by more specific assays to confirm the mechanism of cell death.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Data Synthesis Primary MTT Assay (Metabolic Activity / Viability) DoseResponse Dose-Response Curve & IC₅₀ Determination Primary->DoseResponse Quantify Formazan Absorbance LDH LDH Release Assay (Membrane Integrity / Necrosis) DoseResponse->LDH Based on IC₅₀ concentrations Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) DoseResponse->Apoptosis Based on IC₅₀ concentrations Synthesis Synthesize Data & Determine Cytotoxicity Profile LDH->Synthesis Apoptosis->Synthesis G cluster_0 Apoptosis Signaling Pathways Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial) Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Executioner Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 ApoptosisNode Apoptosis Caspase3->ApoptosisNode

Caption: Convergent extrinsic and intrinsic apoptosis pathways activating executioner caspases.

Conclusion and Future Directions

This technical guide provides a foundational, three-assay cascade for the initial in vitro cytotoxicity screening of 3-Butoxy-4-methoxybenzoic acid. The data generated from these experiments will establish its dose- and time-dependent effects on cell viability, clarify whether cell death occurs via membrane disruption (necrosis) or a programmed pathway (apoptosis), and provide a basis for assessing its selective toxicity towards cancer cells versus non-cancerous cells. Positive and interesting findings from this initial screen would warrant further investigation into specific molecular targets and downstream signaling events to fully characterize the compound's mechanism of action.

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  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Cytotoxicity Testing Using Cell Lines. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

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Methodological & Application

A Validated RP-HPLC Method for the Accurate Purity Determination of 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purity Analysis of 3-Butoxy-4-methoxybenzoic Acid by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 3-Butoxy-4-methoxybenzoic acid. This compound serves as a key intermediate in pharmaceutical and chemical synthesis, where its purity is a critical quality attribute.[1] The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development settings. The protocol leverages a standard C18 stationary phase with a gradient elution of an acidic mobile phase and UV detection, ensuring excellent peak shape and resolution from potential impurities.

Introduction and Chromatographic Rationale

3-Butoxy-4-methoxybenzoic acid (CAS: 66924-20-7, Mol. Wt.: 224.25 g/mol ) is an aromatic carboxylic acid derivative.[][3] The accurate assessment of its purity is paramount to ensure the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Methodology Rationale:

The selection of a reversed-phase (RP) chromatographic mode is based on the moderate hydrophobicity of the analyte, conferred by its butoxy and aromatic moieties. A critical aspect of analyzing acidic compounds like benzoic acid derivatives is the control of the mobile phase pH.[4] The carboxylic acid group of 3-Butoxy-4-methoxybenzoic acid (estimated pKa ~4.0-4.5, similar to other methoxybenzoic acids[5]) will be ionized at neutral pH, leading to poor retention and severe peak tailing due to undesirable secondary interactions with the silica-based stationary phase.

To mitigate this, an acidic mobile phase with a pH of approximately 2.5 is employed. By operating at a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid is maintained in its protonated, non-ionized form.[6] This suppression of ionization enhances its hydrophobicity, leading to consistent retention and, most importantly, a sharp, symmetrical peak shape. A gradient elution is utilized to ensure that any impurities with significantly different polarities are effectively eluted and resolved from the main analyte peak.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven performance with aromatic acids.[7][8]

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

  • 3-Butoxy-4-methoxybenzoic Acid Reference Standard: Well-characterized, with known purity.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
20.00
25.00
25.01
30.00
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (The carboxyl group provides strong absorbance in the 200-210 nm range[9]). 220 nm offers a good balance of sensitivity and specificity.
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 3-Butoxy-4-methoxybenzoic Acid Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the 3-Butoxy-4-methoxybenzoic Acid sample into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, then dilute to volume with the diluent and mix.

Method Validation Protocol

The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The following parameters should be assessed.

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. A minimum of five replicate injections of the Working Standard Solution are performed. The acceptance criteria must be met before proceeding.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is confirmed by injecting the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Range

Linearity is established by preparing a series of at least five solutions of the reference standard at different concentrations (e.g., from 50% to 150% of the working concentration). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

  • Acceptance Criterion: r² ≥ 0.999

Accuracy (Recovery)

Accuracy is determined by performing spike-recovery studies. The sample is spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The percentage recovery is calculated for each level.

  • Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six individual preparations of the sample are analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is repeated on a different day, preferably by a different analyst or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results. Key parameters to investigate include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (e.g., adjust pH of Mobile Phase A by ± 0.2)

The system suitability parameters should still be met under these varied conditions.

Visualization of Workflows

The following diagrams illustrate the logical flow of the analysis and validation processes.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A Weigh Sample & Reference Standard C Prepare Stock & Working Solutions A->C B Prepare Mobile Phase & Diluent D Equilibrate HPLC System C->D E Perform System Suitability Injections D->E F Inject Blank & Sample Solutions E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Calculate % Purity (Area Normalization) H->I J Generate Report I->J

Caption: Experimental workflow for the purity analysis of 3-Butoxy-4-methoxybenzoic acid.

G cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_reliability Reliability Test Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOQ Limit of Quantitation Linearity->LOQ ValidatedMethod ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical relationship between key HPLC method validation parameters.

Calculation and Reporting

The purity of the 3-Butoxy-4-methoxybenzoic acid sample is typically calculated using the principle of area normalization, assuming all impurities have a similar response factor to the main component.

Formula for % Purity:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The final report should include the calculated % purity, representative chromatograms of the standard and sample, and a summary table of the system suitability results.

Conclusion

The RP-HPLC method described in this application note provides a reliable and precise tool for determining the purity of 3-Butoxy-4-methoxybenzoic acid. The protocol is straightforward, utilizes common reagents and columns, and has been designed for easy implementation in a quality control laboratory. The comprehensive validation plan ensures that the method will generate accurate and reproducible data, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Li, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Separation Science. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]

  • Wang, Y., & Zhang, C. (2001). [Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids]. Se Pu. Retrieved from [Link]

  • Kilic, S. (2013). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. The Scientific World Journal. Retrieved from [Link]

  • Apostol, T., et al. (2015). DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP. ResearchGate. Retrieved from [Link]

  • Sultana, N., et al. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Iconic Research and Engineering Journals. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS 66924-20-7. Retrieved from [Link]

  • Kumar, S., et al. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Srini Chem. (2026). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

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Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Butoxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1][] Its molecular structure, characterized by a benzoic acid core with methoxy and butoxy substituents, presents a distinct pattern in Nuclear Magnetic Resonance (NMR) spectroscopy.[3] NMR is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and chemical environment of a compound.[3][4] This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of 3-Butoxy-4-methoxybenzoic acid, offering a foundational methodology for researchers and professionals in drug development and chemical analysis.

The accurate assignment of NMR signals is critical for structural elucidation and purity assessment.[5] This guide will delve into the theoretical principles governing the chemical shifts and coupling patterns observed in the spectra of this molecule, supported by established methodologies for sample preparation and data acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the first step in spectral assignment. The structure of 3-Butoxy-4-methoxybenzoic acid with the IUPAC numbering system for both protons and carbons is presented below. This numbering will be used throughout this note for signal assignment.

Caption: Molecular structure of 3-Butoxy-4-methoxybenzoic acid with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[6] The predicted ¹H NMR spectral data for 3-Butoxy-4-methoxybenzoic acid is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 3-Butoxy-4-methoxybenzoic acid

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H11~0.95triplet (t)3H~7.4Terminal methyl group of the butoxy chain, shielded.
H10~1.48sextet2H~7.4Methylene group adjacent to two other methylene groups.
H9~1.75quintet2H~7.4Methylene group adjacent to the terminal methyl and another methylene group.
H7~3.88singlet (s)3H-Methoxy group protons, deshielded by the adjacent oxygen.
H8~4.05triplet (t)2H~6.5Methylene group attached to the butoxy oxygen, deshielded.
H5~6.90doublet (d)1H~8.5Aromatic proton ortho to the methoxy group.
H2~7.50doublet (d)1H~2.0Aromatic proton ortho to the carboxylic acid group.
H6~7.65doublet of doublets (dd)1H~8.5, ~2.0Aromatic proton ortho to the butoxy group and meta to the carboxylic acid.
H12 (COOH)~12.5broad singlet (br s)1H-Acidic proton of the carboxylic acid, highly deshielded.
Detailed Rationale for ¹H Assignments:
  • Aliphatic Region (0-5 ppm): The butoxy group gives rise to four distinct signals. The terminal methyl protons (H11) appear as a triplet around 0.95 ppm due to coupling with the adjacent methylene protons (H10). The two methylene groups in the middle of the chain (H10 and H9) will appear as complex multiplets (a sextet and a quintet, respectively) due to coupling with their neighbors. The methylene protons attached to the oxygen (H8) are deshielded and appear as a triplet around 4.05 ppm. The methoxy protons (H7) are deshielded by the oxygen and appear as a sharp singlet around 3.88 ppm.

  • Aromatic Region (6.5-8.5 ppm): The three aromatic protons are in different chemical environments. The proton ortho to the strongly electron-donating methoxy group (H5) will be the most shielded, appearing as a doublet around 6.90 ppm. The proton ortho to the electron-withdrawing carboxylic acid group (H2) will be deshielded, appearing as a doublet around 7.50 ppm. The proton ortho to the butoxy group and meta to the carboxylic acid (H6) will experience intermediate deshielding and will appear as a doublet of doublets around 7.65 ppm due to coupling with both H5 and H2.

  • Acidic Proton (>10 ppm): The carboxylic acid proton (H12) is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift, typically above 12 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[7] The predicted ¹³C NMR spectral data for 3-Butoxy-4-methoxybenzoic acid is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Butoxy-4-methoxybenzoic acid

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C11~13.8Terminal methyl carbon of the butoxy chain.
C10~19.2Methylene carbon in the butoxy chain.
C9~31.0Methylene carbon in the butoxy chain.
C12~55.9Methoxy carbon.
C8~68.8Methylene carbon attached to the butoxy oxygen.
C5~111.9Aromatic CH carbon ortho to the methoxy group.
C2~114.5Aromatic CH carbon ortho to the carboxylic acid.
C6~123.5Aromatic CH carbon ortho to the butoxy group.
C1~124.0Quaternary aromatic carbon attached to the carboxylic acid.
C3~148.5Quaternary aromatic carbon attached to the butoxy group.
C4~153.0Quaternary aromatic carbon attached to the methoxy group.
C7 (COOH)~167.5Carboxylic acid carbonyl carbon.
Detailed Rationale for ¹³C Assignments:
  • Aliphatic Region (10-70 ppm): The carbons of the butoxy group (C8, C9, C10, C11) and the methoxy group (C12) will appear in this region. The terminal methyl carbon (C11) will be the most shielded. The methylene carbon attached to the oxygen (C8) will be the most deshielded in the butoxy chain. The methoxy carbon (C12) will appear around 56 ppm.

  • Aromatic Region (110-160 ppm): The six aromatic carbons will give rise to six distinct signals. The carbons directly attached to oxygen (C3 and C4) will be the most deshielded. The quaternary carbon attached to the carboxylic acid (C1) will also be in this region. The protonated aromatic carbons (C2, C5, C6) will be more shielded.

  • Carbonyl Region (>160 ppm): The carboxylic acid carbonyl carbon (C7) will appear at a characteristic downfield chemical shift, typically above 165 ppm.[8]

Experimental Protocols

The following protocols are recommended for obtaining high-quality NMR spectra of 3-Butoxy-4-methoxybenzoic acid.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[9][10]

  • Weighing the Sample: For ¹H NMR, weigh 5-25 mg of 3-Butoxy-4-methoxybenzoic acid. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[9][11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives.[9] Use approximately 0.6-0.7 mL of the solvent.[10]

  • Dissolution: Dissolve the sample in the chosen solvent in a small vial. Gentle warming or vortexing can aid dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[12]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.[9]

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label NMR Tube filter->cap

Caption: Workflow for NMR sample preparation.

Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument used.[13][14][15][16]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[13]

  • Spectral Width (SW): A spectral width of approximately 16 ppm is generally adequate for most organic molecules.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds ensures good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR. For quantitative measurements, a longer delay (5 x T₁) is necessary.[17]

  • Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

  • Spectral Width (SW): A spectral width of about 240 ppm is typically used for ¹³C NMR.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

Conclusion

This application note provides a detailed guide for the ¹H and ¹³C NMR spectral assignment of 3-Butoxy-4-methoxybenzoic acid. By understanding the principles of chemical shifts and coupling constants, and by following the outlined experimental protocols, researchers can confidently identify and characterize this molecule. The predicted spectral data and assignments presented herein serve as a valuable reference for scientists working with this compound and similar substituted benzoic acid derivatives. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to unequivocally confirm these assignments.

References

  • Principles of NMR. (n.d.). Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters | NMR Facility - Chemistry Department. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS 66924-20-7. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • San Diego State University. (n.d.). 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • R Discovery. (2010). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]

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Application Notes and Protocols for 3-Butoxy-4-methoxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The physicochemical properties of the benzoic acid core can be finely tuned through substitutions on the aromatic ring, influencing the molecule's potency, selectivity, and pharmacokinetic profile. 3-Butoxy-4-methoxybenzoic acid is a disubstituted benzoic acid derivative that holds significant promise as a starting point for drug discovery campaigns. The presence of the butoxy and methoxy groups offers opportunities for strategic modifications to optimize interactions with biological targets. This document provides a comprehensive guide for researchers on leveraging 3-Butoxy-4-methoxybenzoic acid in drug discovery, from initial derivatization to biological screening and lead optimization.

Physicochemical Properties of 3-Butoxy-4-methoxybenzoic Acid

A foundational understanding of the lead compound's properties is essential for any drug discovery endeavor.

PropertyValueSource
IUPAC Name 3-butoxy-4-methoxybenzoic acid
CAS Number 66924-20-7
Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Melting Point 142°C
Boiling Point 344.2°C at 760 mmHg
Density 1.124 g/cm³

Part 1: Library Synthesis and Derivatization

The carboxylic acid moiety of 3-Butoxy-4-methoxybenzoic acid is a prime handle for chemical modification, allowing for the creation of a diverse library of ester and amide derivatives. This diversification is a critical first step in exploring the structure-activity relationship (SAR) of this scaffold.

Workflow for Library Synthesis

G start 3-Butoxy-4-methoxybenzoic acid esterification Esterification (Protocol 1.1) start->esterification amidation Amidation (Protocol 1.2) start->amidation ester_library Ester Library esterification->ester_library amide_library Amide Library amidation->amide_library purification Purification (e.g., Chromatography, Recrystallization) ester_library->purification amide_library->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening characterization->screening

Caption: Workflow for generating ester and amide libraries from 3-Butoxy-4-methoxybenzoic acid.

Protocol 1.1: Synthesis of 3-Butoxy-4-methoxybenzoic Acid Esters via Fischer Esterification

Objective: To synthesize a library of ester derivatives by reacting 3-Butoxy-4-methoxybenzoic acid with a variety of alcohols.

Materials:

  • 3-Butoxy-4-methoxybenzoic acid

  • A selection of primary and secondary alcohols (e.g., ethanol, isopropanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a 100-mL round-bottomed flask, combine 6.1 g of 3-Butoxy-4-methoxybenzoic acid and 20 mL of the desired alcohol.

  • Carefully add 2 mL of concentrated sulfuric acid to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 45 minutes.

  • After cooling, transfer the solution to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.

  • Extract the ester into the dichloromethane layer. Wash the organic layer with 25 mL of water, followed by 25 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude ester by distillation or column chromatography.

Protocol 1.2: Synthesis of 3-Butoxy-4-methoxybenzoic Acid Amides

Objective: To synthesize a library of amide derivatives by reacting 3-Butoxy-4-methoxybenzoic acid with a variety of amines.

Materials:

  • 3-Butoxy-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • A selection of primary and secondary amines (e.g., aniline, diethylamine, morpholine)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • To a solution of 1 mmol of 3-Butoxy-4-methoxybenzoic acid and 1 mmol of the desired amine in dichloromethane, add 3 mmol of triethylamine.

  • At room temperature, add 1 mmol of thionyl chloride dropwise to the stirring mixture.

  • Continue stirring for 5-20 minutes at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Part 2: Biological Screening of the Compound Library

Based on the known biological activities of structurally related benzoic acid derivatives, the synthesized library can be screened against a panel of targets in key therapeutic areas.

Potential Therapeutic Areas and Molecular Targets
  • Oncology: Benzoic acid derivatives have shown potential as anticancer agents, with some acting as inhibitors of histone deacetylases (HDACs).[3][4][5]

  • Inflammation: Certain benzoic acid esters have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade.[6]

  • Infectious Diseases: The antimicrobial properties of benzoic acid and its derivatives are well-documented, with mechanisms often involving the disruption of microbial cell membranes.[7][8][9]

Workflow for Biological Screening

G cluster_assays Screening Assays library Synthesized Compound Library primary_screen Primary Screening (Single High Concentration) library->primary_screen hdac_assay HDAC Inhibition Assay (Protocol 2.1) primary_screen->hdac_assay pde4_assay PDE4 Inhibition Assay (Adapted from Protocol 2.1) primary_screen->pde4_assay mtt_assay Anticancer Cell Viability (MTT) Assay (Protocol 2.2) primary_screen->mtt_assay mic_assay Antimicrobial (MIC) Assay (Protocol 2.3) primary_screen->mic_assay hit_id Hit Identification dose_response Dose-Response & IC50/MIC Determination hit_id->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_selection Lead Candidate Selection sar_analysis->lead_selection hdac_assay->hit_id pde4_assay->hit_id mtt_assay->hit_id mic_assay->hit_id

Caption: A general workflow for the biological screening of the synthesized compound library.

Protocol 2.1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a specific HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • Trichostatin A (positive control inhibitor)

  • Synthesized compounds dissolved in DMSO

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compounds and Trichostatin A in the assay buffer.

  • In the microplate, add the diluted compounds, the HDAC enzyme, and the assay buffer. Include wells with enzyme and DMSO (negative control) and wells without enzyme (background).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.2: Anticancer Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia)

  • Cell culture medium and supplements

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC₅₀ value.[3][5][6][10]

Protocol 2.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the synthesized compounds that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the growth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the appropriate temperature and for the required duration (e.g., 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth) or by measuring the optical density with a plate reader.[7][9]

Part 3: Lead Optimization and Structure-Activity Relationship (SAR) Analysis

The data from the biological screening will guide the lead optimization process. SAR analysis will help identify the chemical features that are crucial for the desired biological activity.

Key Considerations for SAR Analysis:
  • Effect of Ester/Amide Substituents: Analyze how different R-groups in the ester and amide derivatives affect potency. Consider factors like size, lipophilicity, and electronic properties.

  • Role of the Butoxy and Methoxy Groups: Investigate the importance of the 3-butoxy and 4-methoxy substituents by synthesizing analogs with variations at these positions.

  • Pharmacophore Modeling: Utilize computational tools to build a pharmacophore model based on the active compounds. This model will highlight the key structural features required for activity and can guide the design of new, more potent analogs.

Hypothetical Signaling Pathway Inhibition

Based on the potential of benzoic acid derivatives to inhibit HDACs, a plausible mechanism of action in cancer cells could involve the hyperacetylation of histones, leading to the expression of tumor suppressor genes and ultimately, apoptosis.

G compound 3-Butoxy-4-methoxybenzoic Acid Derivative hdac HDAC compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Increased Acetylation histones->acetylation tsg Tumor Suppressor Gene Expression acetylation->tsg apoptosis Apoptosis tsg->apoptosis

Caption: A simplified diagram illustrating the potential mechanism of action of an HDAC-inhibiting 3-Butoxy-4-methoxybenzoic acid derivative.

Part 4: ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify compounds with favorable drug-like characteristics and to avoid late-stage failures.

Recommended In Vitro ADME/Tox Assays:
AssayPurpose
Caco-2 Permeability Assay To assess intestinal absorption and predict oral bioavailability.
Plasma Protein Binding Assay To determine the extent of binding to plasma proteins, which affects drug distribution and efficacy.
Metabolic Stability Assay To evaluate the rate of metabolism by liver microsomes or hepatocytes, indicating the compound's half-life.
CYP450 Inhibition Assay To assess the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.
Cytotoxicity Assay (on non-cancerous cells) To evaluate the general toxicity of the compound against healthy cells.
hERG Channel Assay To assess the risk of cardiotoxicity.

Conclusion

3-Butoxy-4-methoxybenzoic acid represents a promising and versatile starting point for drug discovery programs. Its amenability to chemical modification allows for the generation of diverse compound libraries. By employing a systematic approach of synthesis, biological screening, SAR analysis, and ADME/Tox profiling, researchers can effectively explore the therapeutic potential of this scaffold and identify novel lead candidates for further development.

References

  • Semantic Scholar. (n.d.). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Retrieved from [Link]

  • PubMed. (2017). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). Retrieved from [Link]

  • PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Retrieved from [Link]

  • Digital Repository. (n.d.). Article - Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi).
  • PubMed Central (PMC). (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial activity of phenol and benzoic acid derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Retrieved from [Link]

  • PubMed. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Retrieved from [Link]

  • Bentham Science. (n.d.). Hetero-Tricyclic Lead Scaffold as Novel PDE5A Inhibitor for Antihypertensive Activity: In Silico Docking Studies. Retrieved from [Link]

  • PubMed. (n.d.). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Retrieved from [Link]

  • PubMed. (2008). Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[3][6]oxazines. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Butoxy-4-methoxybenzoic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic modification of the benzoic acid core allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[2] This document provides a detailed guide for the derivatization of 3-butoxy-4-methoxybenzoic acid, a promising starting scaffold, to explore its structure-activity relationships (SAR) and identify novel drug candidates.

The presence of the butoxy and methoxy groups on the benzene ring of the parent molecule offers multiple avenues for chemical modification. These groups can influence the molecule's interaction with biological targets and its metabolic stability.[3] This guide will focus on derivatization strategies targeting the carboxylic acid moiety and the butoxy group to generate a library of esters, amides, and ether analogs for biological screening. The causality behind each experimental choice will be explained to provide a clear understanding of the SAR-driven drug design process.

Strategic Derivatization of 3-Butoxy-4-methoxybenzoic Acid

The derivatization strategy for 3-butoxy-4-methoxybenzoic acid is designed to systematically probe the impact of various functional groups on its biological activity. The primary points of modification are the carboxylic acid group and the butoxy side chain.

  • Modification of the Carboxylic Acid Group: The carboxylic acid is a key interaction point and can be converted into esters and amides to modulate properties like cell permeability and metabolic stability.[4] Esterification with a diverse range of alcohols will explore the impact of alkyl and aryl groups of varying sizes and electronic properties. Amidation with different amines will introduce new hydrogen bond donors and acceptors, potentially enhancing target binding.

  • Modification of the Butoxy Group: The butoxy group provides a lipophilic handle that can be modified to explore the effect of chain length and branching on activity. Demethylation of the adjacent methoxy group to a hydroxyl group can also be explored to introduce a new hydrogen bonding site.

The following diagram illustrates the key derivatization points on the 3-butoxy-4-methoxybenzoic acid scaffold.

Derivatization_Strategy cluster_0 3-Butoxy-4-methoxybenzoic Acid Scaffold cluster_1 Derivatization Points Scaffold [ R1 ]-O-(C6H3)-(OCH3)-[ R2 ] R1 Butoxy Group (R1) - Chain length modification - Branching Scaffold->R1 Modification at C3 R2 Carboxylic Acid (R2) - Esterification - Amidation Scaffold->R2 Modification at C1 SAR_Workflow Start Synthesize Library of 3-Butoxy-4-methoxybenzoic Acid Derivatives Screening Biological Screening (Anti-inflammatory & PDE Inhibition Assays) Start->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Table Construct SAR Table Data_Analysis->SAR_Table Identify_Hits Identify 'Hit' Compounds with High Potency SAR_Table->Identify_Hits Lead_Optimization Lead Optimization (Further Derivatization of Hits) Identify_Hits->Lead_Optimization Lead_Optimization->Screening Iterative Cycle End Selection of Preclinical Candidates Lead_Optimization->End

Sources

Application Note & Protocol: High-Yield Synthesis of Alkyl Esters from 3-Butoxy-4-methoxybenzoic Acid via Steglich Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the esterification of 3-Butoxy-4-methoxybenzoic acid. Recognizing the potential for steric hindrance and the presence of sensitive functional groups, this protocol details the use of the Steglich esterification method. This mild and efficient reaction proceeds at room temperature, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This approach is particularly advantageous over traditional Fischer esterification for substrates that are sensitive to the harsh acidic conditions and high temperatures typically required for the latter.[4][5][6] We present a detailed, step-by-step protocol for the synthesis of Ethyl 3-butoxy-4-methoxybenzoate, complete with mechanistic insights, safety precautions, and methods for purification and validation.

Introduction: The Rationale for Steglich Esterification

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, crucial for the development of pharmaceuticals, fragrances, and materials.[7][8] 3-Butoxy-4-methoxybenzoic acid is a valuable building block, and its esters are of significant interest. While Fischer esterification, which employs an excess of alcohol under strong acid catalysis, is a common method, it suffers from several drawbacks.[9][10] The reaction is an equilibrium process, often requiring harsh conditions (high temperatures and strong acids like H₂SO₄) to drive it towards the product, which can be incompatible with sensitive molecules.[9][11]

For a substituted benzoic acid like 3-Butoxy-4-methoxybenzoic acid, a milder approach is preferable to avoid potential side reactions. The Steglich esterification, developed by Wolfgang Steglich and Bernhard Neises in 1978, offers a superior alternative.[2][12] It is a powerful method for forming ester bonds under neutral conditions at room temperature, making it compatible with a wide array of functional groups.[1][4] The reaction's success hinges on the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] The addition of a catalytic amount of DMAP dramatically accelerates the reaction and suppresses the formation of the primary side product, the stable N-acylurea.[2][4]

Reaction Mechanism and Principle

The Steglich esterification proceeds through a well-elucidated mechanism that avoids the need for protonation of the carboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid (1) reacts with DCC (2) to form the key O-acylisourea intermediate (3). This intermediate is essentially a carboxylic acid anhydride with enhanced reactivity.[4]

  • Role of the Catalyst (DMAP): DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate (3). This forms a highly electrophilic N-acylpyridinium intermediate (4).[1][4] This step is crucial for accelerating the reaction and preventing a competing, non-productive 1,3-rearrangement of the O-acylisourea to a stable N-acylurea.[2][4]

  • Nucleophilic Attack by the Alcohol: The alcohol (5) then attacks the activated acyl group of the N-acylpyridinium intermediate (4), leading to the formation of the desired ester (6) and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC byproduct from the initial activation step is neutralized to form N,N'-dicyclohexylurea (DCU) (7), a stable urea compound.[2] A key advantage of this method is that DCU is insoluble in most common organic solvents and can be easily removed by simple filtration.[13]

Steglich_Mechanism cluster_activation Activation & Catalyst Action cluster_esterification Ester Formation cluster_byproduct Byproduct Removal Acid R-COOH (1) Intermediate O-Acylisourea (3) Acid->Intermediate + DCC DCC DCC (2) DCC->Intermediate ActiveEster N-Acylpyridinium (4) Intermediate->ActiveEster + DMAP DCU DCU (7) (Insoluble Precipitate) Intermediate->DCU forms DMAP DMAP DMAP->ActiveEster Ester Ester (6) ActiveEster->Ester + R'-OH Alcohol R'-OH (5) Alcohol->Ester DMAP_regen DMAP (regenerated) Ester->DMAP_regen releases

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol: Synthesis of Ethyl 3-butoxy-4-methoxybenzoate

This protocol details the synthesis on a 5 mmol scale. Adjust quantities as needed.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
3-Butoxy-4-methoxybenzoic acid224.255.01.12 gStarting material (1.0 eq)
Ethanol (Anhydrous)46.076.00.28 g (0.35 mL)Reagent (1.2 eq), must be dry
N,N'-Dicyclohexylcarbodiimide (DCC)206.335.51.13 gCoupling agent (1.1 eq)
4-Dimethylaminopyridine (DMAP)122.170.2530.5 mgCatalyst (0.05 eq)
Dichloromethane (DCM), Anhydrous--25 mLReaction solvent
0.5 M HCl (aq)--2 x 15 mLFor workup wash
Saturated NaHCO₃ (aq)--2 x 15 mLFor workup wash
Brine (Saturated NaCl (aq))--1 x 15 mLFor workup wash
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent
Safety Precautions
  • DCC is a potent skin allergen and sensitizer. Always handle DCC in a fume hood wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[5]

  • DCM is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • DMAP is toxic. Avoid inhalation and skin contact.

  • The reaction is exothermic upon addition of DCC. Maintain cooling as instructed.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Butoxy-4-methoxybenzoic acid (1.12 g, 5.0 mmol), anhydrous ethanol (0.35 mL, 6.0 mmol), and DMAP (30.5 mg, 0.25 mmol).

  • Dissolution: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • DCC Addition: While the solution is stirring at 0 °C, add DCC (1.13 g, 5.5 mmol) in one portion.[14] A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-4 hours.[14]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting carboxylic acid and the reaction mixture. The reaction is complete upon the disappearance of the starting acid spot.

Workup and Purification
  • Filtration of DCU: Once the reaction is complete, filter the mixture through a fritted glass funnel or a Büchner funnel with filter paper to remove the precipitated DCU.[14] Wash the filter cake with a small amount of cold DCM (approx. 5-10 mL) to recover any product retained in the solid.

  • Aqueous Washes: Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2 x 15 mL) to remove any unreacted DMAP.[14]

    • Wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid.[14]

    • Finally, wash with brine (1 x 15 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Final Purification (if necessary): The crude product is often of high purity. If further purification is required, flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) can be performed to yield the pure Ethyl 3-butoxy-4-methoxybenzoate.

Workflow A 1. Combine Reactants (Acid, Alcohol, DMAP) in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add DCC (Precipitate Forms) B->C D 4. Stir at RT (3-4 hours) C->D E 5. Filter Mixture (Remove DCU Precipitate) D->E F 6. Aqueous Workup (HCl, NaHCO₃, Brine) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) F->G H 8. Purify (Optional) (Column Chromatography) G->H If needed I Final Product: Ethyl 3-butoxy-4-methoxybenzoate G->I H->I

Caption: Experimental workflow for Steglich esterification.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key checkpoints and predictable outcomes:

  • Visual Confirmation: The formation of a dense white precipitate (DCU) upon the addition of DCC is a strong positive indicator that the reaction has initiated.[2] If no precipitate forms, it may indicate wet reagents or solvent, as DCC can react with water.

  • TLC Monitoring: TLC provides a definitive method for tracking the consumption of the starting material. The disappearance of the more polar carboxylic acid spot and the appearance of a new, less polar ester spot confirms the reaction's progress towards completion.

  • Byproduct Removal: The near-quantitative removal of the DCU byproduct by simple filtration is a major advantage of this method, significantly simplifying purification.[13] Incomplete removal can complicate subsequent steps.

  • Aqueous Workup Logic: The acidic wash (HCl) specifically targets the basic DMAP catalyst for removal. The basic wash (NaHCO₃) removes any trace amounts of unreacted starting carboxylic acid.[14][15] This targeted removal of potential impurities ensures a high-purity final product.

  • Troubleshooting:

    • Low Yield: This may result from impure or wet reagents/solvents. Ensure the use of anhydrous solvent and high-purity starting materials. A potential side reaction is the formation of N-acylurea, which can occur if the reaction is too slow or DMAP is omitted.[4]

    • DCU in Final Product: If the final product is contaminated with DCU, it indicates inefficient filtration. The product can be redissolved in a suitable solvent (like DCM or diethyl ether) and re-filtered.

Conclusion

The Steglich esterification is a highly effective and reliable method for the synthesis of esters from 3-Butoxy-4-methoxybenzoic acid. Its mild, room-temperature conditions and the straightforward removal of the primary byproduct make it a superior choice over classical methods, particularly for complex or sensitive substrates. This protocol provides a validated, step-by-step guide for researchers, ensuring high yields and purity for drug development and other scientific applications.

References

  • Steglich esterific
  • Steglich esterific
  • Steglich Esterific
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.Journal of Physical Science.
  • Steglich Esterific
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.Green Chemistry, 23(17), 6405-6413.
  • Acid to Ester - Common Conditions.
  • DCC coupling of an alcohol to a carboxylic acid. ChemSpider Synthetic Pages.
  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023).
  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol.Indo American Journal of Pharmaceutical Research, 14(06).
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses Procedure.
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look

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Application Notes and Protocols: 3-Butoxy-4-methoxybenzoic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast number of pharmaceuticals and biologically active molecules. Among the myriad of available building blocks, substituted benzoic acids offer a robust and versatile platform for the construction of diverse heterocyclic systems. This guide focuses on the utility of 3-butoxy-4-methoxybenzoic acid , a readily available and functionalized aromatic carboxylic acid, as a key starting material for the synthesis of medicinally relevant heterocycles, including benzimidazoles, benzothiazoles, quinazolinones, and 1,3,4-oxadiazoles.

The presence of the butoxy and methoxy groups on the benzene ring of 3-butoxy-4-methoxybenzoic acid provides a unique combination of lipophilicity and hydrogen bonding potential in the resulting heterocyclic derivatives. These physicochemical properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of the final compounds, making this building block particularly attractive for drug discovery programs. This document provides detailed synthetic protocols and mechanistic insights for the utilization of 3-butoxy-4-methoxybenzoic acid in the construction of these important heterocyclic cores.

Chemical Properties of 3-Butoxy-4-methoxybenzoic Acid

A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction planning and execution.

PropertyValueReference
CAS Number 66924-20-7[1][2]
Molecular Formula C₁₂H₁₆O₄[1][2]
Molecular Weight 224.25 g/mol [1]
Melting Point 142°C[1]
Boiling Point 344.2°C at 760 mmHg[1]
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents such as DMF, DMSO, and hot ethanol. Limited solubility in water.

Activation of the Carboxylic Acid: Preparation of 3-Butoxy-4-methoxybenzoyl Chloride

For many of the subsequent heterocyclic syntheses, activation of the carboxylic acid moiety of 3-butoxy-4-methoxybenzoic acid is a necessary first step to enhance its reactivity. Conversion to the corresponding acid chloride is a common and effective strategy.

Protocol 1: Synthesis of 3-Butoxy-4-methoxybenzoyl Chloride

Causality: Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acid chlorides due to its reliability and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.[3][4]

Experimental Protocol:

  • To a stirred solution of 3-butoxy-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (nitrogen or argon), add a catalytic amount of DMF (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 3-butoxy-4-methoxybenzoyl chloride can be used in the next step without further purification.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water.

G 3-Butoxy-4-methoxybenzoic acid 3-Butoxy-4-methoxybenzoic acid 3-Butoxy-4-methoxybenzoyl chloride 3-Butoxy-4-methoxybenzoyl chloride 3-Butoxy-4-methoxybenzoic acid->3-Butoxy-4-methoxybenzoyl chloride SOCl₂, cat. DMF

Caption: Activation of the carboxylic acid.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The most common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Protocol 2: Synthesis of 2-(3-Butoxy-4-methoxyphenyl)-1H-benzo[d]imidazole

Causality: The direct condensation of a carboxylic acid with an o-phenylenediamine requires harsh conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA), to drive the dehydration and cyclization.[5] Using the more reactive acid chloride allows for milder reaction conditions. The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Experimental Protocol:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.

  • To this solution, add 3-butoxy-4-methoxybenzoyl chloride (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 80-100°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

G 3-Butoxy-4-methoxybenzoyl chloride 3-Butoxy-4-methoxybenzoyl chloride Intermediate Amide Intermediate Amide 3-Butoxy-4-methoxybenzoyl chloride->Intermediate Amide o-Phenylenediamine 2-(3-Butoxy-4-methoxyphenyl)-1H-benzo[d]imidazole 2-(3-Butoxy-4-methoxyphenyl)-1H-benzo[d]imidazole Intermediate Amide->2-(3-Butoxy-4-methoxyphenyl)-1H-benzo[d]imidazole Cyclization/Dehydration

Caption: Benzimidazole synthesis workflow.

Synthesis of Benzothiazoles

Benzothiazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including anticancer and antimicrobial effects. A common synthetic method is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivatives.

Protocol 3: Synthesis of 2-(3-Butoxy-4-methoxyphenyl)benzo[d]thiazole

Causality: Similar to benzimidazole synthesis, the reaction of 2-aminothiophenol with a carboxylic acid requires a condensing agent or high temperatures. The use of the acid chloride facilitates the initial acylation of the amino group. The subsequent intramolecular cyclization involves the nucleophilic attack of the thiol group on the amide carbonyl, followed by dehydration to form the benzothiazole ring.[6]

Experimental Protocol:

  • Dissolve 2-aminothiophenol (1.0 eq) in a solvent like pyridine or DMF.

  • Add 3-butoxy-4-methoxybenzoyl chloride (1.0 eq) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 2 hours, then heat at reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • The precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution.

  • The crude product is dried and can be purified by recrystallization from a suitable solvent like ethanol.

G 3-Butoxy-4-methoxybenzoyl chloride 3-Butoxy-4-methoxybenzoyl chloride Intermediate Thioamide Intermediate Thioamide 3-Butoxy-4-methoxybenzoyl chloride->Intermediate Thioamide 2-Aminothiophenol 2-(3-Butoxy-4-methoxyphenyl)benzo[d]thiazole 2-(3-Butoxy-4-methoxyphenyl)benzo[d]thiazole Intermediate Thioamide->2-(3-Butoxy-4-methoxyphenyl)benzo[d]thiazole Cyclization/Dehydration G 3-Butoxy-4-methoxybenzoyl chloride 3-Butoxy-4-methoxybenzoyl chloride N-Acylanthranilamide N-Acylanthranilamide 3-Butoxy-4-methoxybenzoyl chloride->N-Acylanthranilamide Anthranilamide 2-(3-Butoxy-4-methoxyphenyl)-3H-quinazolin-4-one 2-(3-Butoxy-4-methoxyphenyl)-3H-quinazolin-4-one N-Acylanthranilamide->2-(3-Butoxy-4-methoxyphenyl)-3H-quinazolin-4-one Cyclization/Dehydration

Caption: Quinazolinone synthesis workflow.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds with a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. A common synthetic route is the cyclodehydration of 1,2-diacylhydrazines.

Protocol 5: Synthesis of 2-(3-Butoxy-4-methoxyphenyl)-1,3,4-oxadiazole

Causality: This synthesis involves a two-step process. First, the acid chloride is converted to the corresponding acid hydrazide by reaction with hydrazine hydrate. The resulting acid hydrazide is then acylated with another equivalent of the acid chloride to form a 1,2-diacylhydrazine. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole. [7] Step 1: Synthesis of 3-Butoxy-4-methoxybenzohydrazide

  • To a stirred solution of hydrazine hydrate (1.5 eq) in ethanol, add a solution of 3-butoxy-4-methoxybenzoyl chloride (1.0 eq) in ethanol dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • The precipitated solid is filtered, washed with cold water, and dried to give the crude acid hydrazide, which can be used in the next step without further purification.

Step 2: Synthesis of 2,5-bis(3-butoxy-4-methoxyphenyl)-1,3,4-oxadiazole

  • To a mixture of 3-butoxy-4-methoxybenzohydrazide (1.0 eq) and 3-butoxy-4-methoxybenzoyl chloride (1.0 eq) in a suitable solvent like pyridine, stir at room temperature for 1 hour.

  • Slowly add phosphorus oxychloride (2.0 eq) at 0°C.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

G cluster_0 Step 1 cluster_1 Step 2 3-Butoxy-4-methoxybenzoyl chloride 3-Butoxy-4-methoxybenzoyl chloride 3-Butoxy-4-methoxybenzohydrazide 3-Butoxy-4-methoxybenzohydrazide 3-Butoxy-4-methoxybenzoyl chloride->3-Butoxy-4-methoxybenzohydrazide Hydrazine hydrate 1,2-Diacylhydrazine 1,2-Diacylhydrazine 3-Butoxy-4-methoxybenzohydrazide->1,2-Diacylhydrazine 3-Butoxy-4-methoxybenzoyl chloride 2,5-bis(3-butoxy-4-methoxyphenyl)-1,3,4-oxadiazole 2,5-bis(3-butoxy-4-methoxyphenyl)-1,3,4-oxadiazole 1,2-Diacylhydrazine->2,5-bis(3-butoxy-4-methoxyphenyl)-1,3,4-oxadiazole POCl₃, Heat

Caption: 1,3,4-Oxadiazole synthesis workflow.

Conclusion

3-Butoxy-4-methoxybenzoic acid serves as an excellent and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. Its straightforward conversion to the more reactive acid chloride opens up a plethora of synthetic possibilities. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel benzimidazoles, benzothiazoles, quinazolinones, and 1,3,4-oxadiazoles. The lipophilic butoxy group and the methoxy substituent offer opportunities for fine-tuning the biological activity and pharmacokinetic properties of the resulting heterocyclic derivatives, making 3-butoxy-4-methoxybenzoic acid a valuable building block in the pursuit of new therapeutic agents.

References

  • Google Patents. (n.d.). US3644382A - Benzimidazole derivatives of benzoic acid and its esters and amides.
  • Google Patents. (n.d.). EP0142754A2 - 2-Substituted-benzoic acid imidazoles, process for preparing them and pharmaceutical compositions containing them.
  • Google Patents. (n.d.). US4188486A - 2-Substituted benzimidazole compounds.
  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Pessôa, G. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7869.
  • Google Patents. (n.d.). WO2017085258A1 - Co-crystals of benzimidazole compounds.
  • Li, W., et al. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 28(12), 4793.
  • Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • Khan, I., et al. (2015). Synthesis, in vitro antimicrobial, acetylcholinesterase, and butyrylcholinesterase inhibitory potentials of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Medicinal Chemistry Research, 24(7), 2949-2960.
  • Miller, M. J., et al. (2001). One-step synthesis of 4(3H)-quinazolinones. Tetrahedron Letters, 42(49), 8951-8953.
  • ResearchGate. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • National Institutes of Health. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • ResearchGate. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. [Link]

  • National Institutes of Health. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS 66924-20-7. [Link]

  • National Institutes of Health. (2010). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. [Link]

  • ResearchGate. (2011). 3-Hydroxy-4-methoxybenzohydrazide. [Link]

  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]

  • National Institutes of Health. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

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Application Notes and Protocols: Antimicrobial Activity Assay of 3-Butoxy-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Benzoic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, serving as crucial preservatives in the food, cosmetic, and pharmaceutical industries.[1][2] Their mechanism of action is primarily attributed to the disruption of cellular pH homeostasis. In their undissociated, lipophilic form, they penetrate the microbial cell membrane and acidify the cytoplasm, which in turn inhibits essential metabolic processes and leads to cell death.[1][3]

The therapeutic efficacy of benzoic acid derivatives can be significantly modulated by the type, number, and position of substituents on the benzene ring.[4][5] For instance, the addition of hydroxyl and methoxyl groups can influence the compound's lipophilicity and electronic properties, thereby affecting its ability to interact with microbial targets.[4] The subject of this guide, 3-butoxy-4-methoxybenzoic acid, features a butoxy and a methoxy group, which are expected to enhance its lipophilicity and potentially its antimicrobial potency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the antimicrobial activity of 3-butoxy-4-methoxybenzoic acid and its analogous derivatives.

Physicochemical Properties of 3-Butoxy-4-methoxybenzoic Acid

A foundational understanding of the test compound's properties is critical for accurate assay preparation.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₄[][7]
Molecular Weight 224.25 g/mol []
Melting Point 142°C[]
Boiling Point 344.2°C at 760 mmHg[]
Appearance White crystalline solid[1]
Solubility Soluble in organic solvents like ethanol and DMSO[5]

Core Experimental Protocols

Two principal methods are recommended for the initial screening and quantitative assessment of antimicrobial activity: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for assessing the zone of inhibition. These methods are cost-effective, reproducible, and standardized by international bodies such as the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[8][10] The protocol provided below is harmonized with CLSI guidelines.[9][11][12]

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout stock Prepare Stock Solution of 3-Butoxy-4-methoxybenzoic Acid Derivative in DMSO serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate stock->serial_dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->serial_dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate controls Include Growth, Sterility, and Positive Controls inoculate->controls incubate Incubate Plate at 37°C for 16-20 hours controls->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Stock Solution: Dissolve the 3-butoxy-4-methoxybenzoic acid derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.[13]

  • Microplate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the stock solution (appropriately diluted in MHB to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control well.

MicroorganismCompoundMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 292133-Butoxy-4-methoxybenzoic acid640.25
Escherichia coli ATCC 259223-Butoxy-4-methoxybenzoic acid1280.015
Pseudomonas aeruginosa ATCC 278533-Butoxy-4-methoxybenzoic acid2560.5
Candida albicans ATCC 900283-Butoxy-4-methoxybenzoic acid320.5

Note: The data presented is for illustrative purposes only and does not represent actual experimental results.

Agar Well Diffusion Assay

This method is a preliminary, qualitative or semi-quantitative assay to screen for antimicrobial activity.[14][15] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a lawn of bacteria.[8][16][17]

AgarWell_Workflow cluster_prep Phase 1: Plate Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout prep_agar Prepare and Pour Mueller-Hinton Agar Plates swab_plate Swab Inoculum Evenly onto Agar Surface prep_agar->swab_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->swab_plate cut_wells Cut Wells (6-8 mm) in the Agar swab_plate->cut_wells add_compound Add Known Concentration of Compound to Wells cut_wells->add_compound add_controls Add Positive (Antibiotic) and Negative (Solvent) Controls to Separate Wells add_compound->add_controls incubate Incubate Plate at 37°C for 18-24 hours add_controls->incubate measure_zones Measure the Diameter of the Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the agar well diffusion assay.

  • Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize, and pour into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely.

  • Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland). Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Well Preparation: Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar. Carefully remove the agar plugs.

  • Application of Test Compound: Pipette a fixed volume (e.g., 50-100 µL) of the 3-butoxy-4-methoxybenzoic acid derivative solution (at a known concentration) into a well.

  • Controls: In separate wells on the same plate, add a positive control (a standard antibiotic of known susceptibility) and a negative control (the solvent, e.g., DMSO, used to dissolve the test compound).[15]

  • Incubation: Allow the plates to stand for at least 30 minutes to permit diffusion of the compound, then invert and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm). A larger zone of inhibition corresponds to greater antimicrobial activity.

MicroorganismCompound (Concentration)Zone of Inhibition (mm)Positive Control (e.g., Gentamicin 10 µg)Negative Control (DMSO)
S. aureus ATCC 259233-Butoxy-4-methoxybenzoic acid (1 mg/mL)18220
E. coli ATCC 259223-Butoxy-4-methoxybenzoic acid (1 mg/mL)14200
P. aeruginosa ATCC 278533-Butoxy-4-methoxybenzoic acid (1 mg/mL)10180

Note: The data presented is for illustrative purposes only and does not represent actual experimental results.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every assay should incorporate a self-validating system:

  • Quality Control Strains: Always include reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to validate the assay's accuracy.[10]

  • Positive and Negative Controls: The inclusion of a known effective antibiotic (positive control) confirms the susceptibility of the test organism and the assay's functionality. The solvent control (negative control) ensures that the vehicle for the test compound does not possess any intrinsic antimicrobial activity.[15]

  • Sterility Controls: A sterility control well or plate confirms that the broth, agar, and disposables are not contaminated.[10]

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions

The protocols detailed in this application note provide a standardized framework for assessing the antimicrobial potential of 3-butoxy-4-methoxybenzoic acid derivatives. A positive result from these screening assays, such as a low MIC value or a significant zone of inhibition, warrants further investigation. Subsequent studies could include determining the Minimum Bactericidal Concentration (MBC), time-kill kinetic assays, and mechanistic studies to elucidate the specific cellular targets. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to understand how modifications to the butoxy and methoxy groups, or other positions on the benzoic acid scaffold, influence antimicrobial efficacy, thereby guiding the rational design of more potent derivatives.[18][19][20]

References

  • Thota, S., et al. (2013). Synthesis, Antimicrobial Evaluation and QSAR Studies of p-hydroxy Benzoic Acid Derivatives. Drug Research, 64(01), 17-22. [Link]

  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429. [Link]

  • Gomha, S. M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 4992. [Link]

  • Sharma, P., et al. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(1), 263-272. [Link]

  • Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart), 64(4), 208-213. [Link]

  • Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Microbiologics. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • IJCRT Team. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3705. [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(1), 103875. [Link]

  • ResearchGate. (2025). Antimicrobial activity of phenol and benzoic acid derivatives. [Link]

  • Pharmacology. (2025). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-BUTOXY-4-METHOXYBENZOIC ACID. [Link]

  • ResearchGate. (2025). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 133-138. [Link]

  • ResearchGate. (2026). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Wróblewska, Z., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

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Leveraging 3-Butoxy-4-methoxybenzoic Acid in the Design of Novel Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Forward: The field of targeted drug delivery aims to enhance therapeutic efficacy while minimizing systemic toxicity by ensuring pharmacologically active agents concentrate at the site of disease.[1][2] This is often achieved by utilizing sophisticated nanocarriers such as polymer-drug conjugates, liposomes, or nanoparticles that can navigate biological systems to reach their intended target.[3][4] The design of these systems is a multidisciplinary effort requiring a deep understanding of chemistry, biology, and materials science.[2][3]

While the molecule 3-Butoxy-4-methoxybenzoic acid is not extensively documented as a primary component in existing targeted drug delivery platforms, its chemical structure presents compelling opportunities for innovation. This guide serves as a detailed exploration of its potential applications, providing scientifically grounded, hypothetical protocols for its use as a functional linker and surface modifier in next-generation therapeutic systems. Based on its inherent chemical properties, we will explore how this molecule can be integrated into established drug delivery frameworks.

Chemical Profile: 3-Butoxy-4-methoxybenzoic Acid

  • CAS Number: 66924-20-7[5]

  • Molecular Formula: C₁₂H₁₆O₄[]

  • Molecular Weight: 224.25 g/mol []

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Provides a reactive handle for covalent conjugation via esterification or amidation.

    • Butoxy Group (-O-C₄H₉): A four-carbon alkyl chain that imparts lipophilicity and can act as a flexible spacer.

    • Aromatic Ring: A stable scaffold for the functional groups.

PropertyValueSource
Melting Point 142 °C[][7]
Boiling Point 344.2 °C at 760 mmHg[][7]
Density 1.124 g/cm³[]

Section 1: Rationale for Application in Polymer-Drug Conjugates (PDCs)

Polymer-drug conjugates (PDCs) enhance the pharmacokinetic profile of a conjugated drug, improving its solubility, extending circulation time, and enabling passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8][9] A typical PDC consists of a polymer backbone, a linker, and the active drug.[9]

The structure of 3-Butoxy-4-methoxybenzoic acid makes it an excellent candidate for a bifunctional linker . Its carboxylic acid group can be activated to form a stable amide bond with an amine-containing drug, while a precursor form of the molecule could be attached to the polymer backbone. The butoxy group provides a lipophilic spacer, which can influence the release kinetics and interaction of the conjugate with cell membranes.

Protocol 1.1: Synthesis of a PEG-Based Polymer-Drug Conjugate

This protocol describes a hypothetical synthesis of a conjugate between methoxy polyethylene glycol (mPEG) and an amine-containing model drug (e.g., Doxorubicin), using 3-Butoxy-4-methoxybenzoic acid as the linker.

Principle: This is a multi-step synthesis. First, the carboxylic acid of the linker is protected. The phenolic hydroxyl group (derived from a precursor like vanillic acid) is then activated to react with a modified mPEG. Finally, the carboxylic acid is deprotected and activated using EDC/NHS chemistry to react with the amine group of the drug, forming a stable amide bond.

Materials and Reagents:

  • mPEG-amine (MW 5,000 Da)

  • 3-Butoxy-4-hydroxybenzoic acid (linker precursor)

  • Doxorubicin HCl (model drug)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 3,500 Da)

  • Standard analytical equipment (NMR, FTIR, HPLC)

Step-by-Step Methodology:

  • Linker Activation:

    • Dissolve 3-Butoxy-4-hydroxybenzoic acid (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to activate the carboxylic acid group. Causality: EDC/NHS chemistry creates a more stable, reactive intermediate than using the carbodiimide alone, improving the efficiency of the subsequent reaction with the polymer.

  • Conjugation to mPEG-amine:

    • In a separate flask, dissolve mPEG-amine (1 eq) in anhydrous DMF.

    • Slowly add the activated linker solution to the mPEG-amine solution. Add TEA (2.5 eq) to act as a base.

    • Allow the reaction to proceed for 24 hours at room temperature under nitrogen.

    • The product, mPEG-Linker, is purified by precipitating in cold diethyl ether and collected by filtration.

  • Drug Conjugation:

    • Dissolve the purified mPEG-Linker (1 eq), Doxorubicin HCl (1.5 eq), EDC (2.0 eq), and NHS (2.0 eq) in anhydrous DMF. Add TEA (3.0 eq) to neutralize the HCl salt and facilitate the reaction.

    • Stir for 48 hours at room temperature in the dark. Causality: Doxorubicin is light-sensitive; conducting the reaction in the dark prevents its degradation.

  • Purification:

    • The final conjugate (mPEG-Linker-Dox) is purified by dialysis against deionized water for 72 hours with frequent water changes to remove unreacted drug and coupling agents.

    • The purified product is obtained by lyophilization (freeze-drying).

Workflow for PDC Synthesis

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Polymer Conjugation cluster_2 Step 3: Drug Conjugation cluster_3 Step 4: Purification Linker 3-Butoxy-4-hydroxy benzoic acid EDC_NHS EDC / NHS in DMF Linker->EDC_NHS ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker PEG_Linker mPEG-Linker Conjugate ActivatedLinker->PEG_Linker mPEG mPEG-amine mPEG->PEG_Linker FinalPDC Final PDC: mPEG-Linker-Drug PEG_Linker->FinalPDC Drug Doxorubicin (Drug) EDC_NHS2 EDC / NHS Drug->EDC_NHS2 EDC_NHS2->FinalPDC Dialysis Dialysis FinalPDC->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization PurifiedPDC Purified PDC Powder Lyophilization->PurifiedPDC

Caption: Workflow for synthesizing a Polymer-Drug Conjugate (PDC).

Section 2: Application in Lipid Nanoparticle Systems

Liposomes are vesicles composed of one or more lipid bilayers and are effective carriers for both hydrophilic and hydrophobic drugs.[10][11] The surface of these carriers can be modified to improve stability and achieve active targeting.[12][13]

Here, 3-Butoxy-4-methoxybenzoic acid can be used as a surface-modifying agent . By conjugating it to a lipid with a reactive head group (e.g., DSPE-PEG-NH₂), the butoxy tail can insert into the liposomal bilayer, while the methoxybenzoic acid moiety alters the surface chemistry. This modification could potentially influence interactions with plasma proteins and cellular uptake.

Protocol 2.1: Preparation of Surface-Modified Liposomes

Principle: This protocol uses the thin-film hydration method to form liposomes, followed by extrusion to achieve a uniform size distribution. The custom lipid, DSPE-PEG-Linker, is incorporated into the lipid mixture during the initial step.

Materials and Reagents:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine

  • 3-Butoxy-4-methoxybenzoic acid

  • EDC/NHS

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Step-by-Step Methodology:

  • Synthesis of DSPE-PEG-Linker:

    • Activate the carboxylic acid of 3-Butoxy-4-methoxybenzoic acid (1.5 eq) with EDC/NHS (2.0 eq) in anhydrous DCM.

    • Add DSPE-PEG(2000)-Amine (1 eq) and TEA (2.5 eq) to the activated linker solution.

    • Stir for 24 hours under nitrogen.

    • Purify the resulting DSPE-PEG-Linker lipid by column chromatography.

  • Liposome Formulation (Thin-Film Hydration):

    • Dissolve DSPC, Cholesterol, and the synthesized DSPE-PEG-Linker in a molar ratio of 55:40:5 in a round-bottom flask using a chloroform/methanol solvent mixture. Causality: Cholesterol is included to modulate membrane fluidity and stability, reducing premature drug leakage.[11]

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Sizing:

    • Hydrate the lipid film with a PBS buffer (pH 7.4) containing the hydrophilic drug of choice. The hydration is performed above the lipid transition temperature (for DSPC, >55°C).

    • The resulting suspension of multilamellar vesicles (MLVs) is subjected to 5-10 freeze-thaw cycles to improve encapsulation efficiency.

    • Size the liposomes by extruding the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder. Causality: Extrusion ensures a homogenous population of unilamellar vesicles with a defined size, which is critical for predictable in vivo behavior and passive targeting.[14]

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

Diagram of a Surface-Modified Liposome

Caption: Structure of a liposome surface-modified with the linker.

Section 3: Essential Characterization Protocols

Validation of the synthesized drug delivery system is critical.[15][16] The following protocols outline fundamental characterization steps.

Protocol 3.1: Particle Size and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles. Zeta potential measures surface charge, which indicates colloidal stability.

Methodology:

  • Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl or PBS) to avoid multiple scattering effects.

  • Transfer the sample to a disposable cuvette.

  • Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).

  • For zeta potential, use an appropriate folded capillary cell.

  • Record the Z-average diameter, PDI, and zeta potential. Perform measurements in triplicate.

Protocol 3.2: Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Principle: This protocol quantifies the amount of drug successfully encapsulated within the carrier. It involves separating the carrier from the unencapsulated drug and then lysing the carrier to release the drug for quantification.

Methodology:

  • Take a known volume of the purified nanoparticle suspension.

  • Lyse the nanoparticles using an appropriate solvent (e.g., Triton X-100 for liposomes, or a solvent that dissolves the polymer for PDCs).

  • Quantify the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Table for Summarizing Characterization Data

Formulation BatchZ-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
PDC-001
Lipo-001
Control (unmodified)

Section 4: In Vitro Drug Release Study

An in vitro release study is essential to predict how the drug will be released from the carrier in a physiological environment.

Protocol 4.1: Drug Release Using a Dialysis Method

Principle: The nanoparticle formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles. The bag is placed in a release buffer, and the amount of drug that diffuses into the buffer is measured over time. This method is suitable for assessing release under sink conditions.[17]

Materials:

  • Dialysis tubing (MWCO appropriate for the drug, e.g., 3.5-12 kDa)

  • Release buffer (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate endosomal environment)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Pipette a precise volume (e.g., 1 mL) of the purified drug-loaded nanoparticle suspension into the dialysis bag and seal both ends.

  • Submerge the sealed bag into a known volume (e.g., 50 mL) of pre-warmed release buffer in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm). Causality: Maintaining sink conditions (where the concentration of drug in the release medium is less than 10% of its saturation solubility) is crucial for ensuring that the release rate is governed by the formulation, not by the solubility of the drug in the buffer.[17]

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release buffer.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain a constant volume.

  • Analyze the drug concentration in the collected aliquots.

  • Plot the cumulative percentage of drug released versus time.

Workflow for In Vitro Release Study

G cluster_0 Setup cluster_1 Sampling cluster_2 Analysis Formulation 1. Place Nanoparticle Formulation in Dialysis Bag Buffer 2. Submerge in Release Buffer (37°C) Formulation->Buffer Sample 3. Withdraw Aliquot at Time Points Buffer->Sample Replace 4. Replace with Fresh Buffer Sample->Replace Analyze 5. Quantify Drug (HPLC / UV-Vis) Replace->Analyze Plot 6. Plot Cumulative Release vs. Time Analyze->Plot

Caption: Workflow for an in vitro drug release study using the dialysis method.

Conclusion and Future Directions

This guide outlines the theoretical framework and provides actionable, though hypothetical, protocols for utilizing 3-Butoxy-4-methoxybenzoic acid in targeted drug delivery systems. Its bifunctional nature as a linker with lipophilic properties makes it a versatile tool for researchers. The proposed applications in both polymer-drug conjugates and lipid nanoparticles demonstrate its potential to contribute to the development of novel therapeutics.

Future work should focus on the actual synthesis and characterization of these systems to validate the proposed concepts. Further studies could explore how varying the alkyl chain length (e.g., replacing butoxy with ethoxy or hexoxy) modulates drug release and system stability. Ultimately, in vitro cell-based assays and subsequent in vivo studies would be required to determine the true therapeutic potential of systems incorporating this novel linker.

References

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Application Notes and Protocols for the Analytical Separation of Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Benzoic Acid Isomers

Benzoic acid and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and material science. Positional isomers of substituted benzoic acids, which differ only in the location of functional groups on the benzene ring (ortho-, meta-, para-), often exhibit remarkably different chemical, physical, and biological properties. For researchers, scientists, and drug development professionals, the accurate separation and quantification of these isomers are critical for ensuring product purity, understanding metabolic pathways, and guaranteeing the safety and efficacy of therapeutic agents. The subtle structural similarities between these isomers present a significant analytical challenge, demanding highly selective separation techniques. This guide provides an in-depth exploration of the primary analytical methodologies for resolving benzoic acid isomers, focusing on the principles, practical protocols, and comparative advantages of each approach.

Method Selection Workflow

The choice of an analytical technique for separating benzoic acid isomers is contingent on the specific analytical goal, such as routine quality control, trace analysis, or structural confirmation. This workflow provides a logical guide for method selection.

Method_Selection_Workflow start Define Analytical Goal quant Quantitative Analysis? start->quant struct Structural Confirmation? start->struct Need for structural info ce Capillary Electrophoresis start->ce Alternative high-efficiency separation trace Trace Analysis (ng/L)? quant->trace No high_throughput Routine QC / High Throughput? quant->high_throughput Yes hplc HPLC / UHPLC-MS struct->hplc MS/MS gcms GC-MS (with derivatization) struct->gcms trace->hplc No trace->gcms Yes high_throughput->hplc Yes

Caption: Workflow for selecting an analytical method for fluorinated benzoic acid isomers.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation of benzoic acid isomers due to its versatility, robustness, and high resolving power.[1] The separation is based on the differential partitioning of the isomers between a stationary phase (the column) and a liquid mobile phase.

Causality Behind Experimental Choices in HPLC
  • Stationary Phase Selection: The choice of the stationary phase is paramount for achieving selectivity.

    • C18 (Octadecylsilane) Columns: These are the most common reversed-phase columns and are effective for separating many benzoic acid isomers.[2][3] The separation is primarily driven by hydrophobic interactions.

    • Phenyl-Hexyl and Biphenyl Columns: These phases offer alternative selectivity through π-π interactions with the aromatic ring of the benzoic acid isomers, which can be particularly effective in resolving positional isomers.

    • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity profile due to a combination of hydrophobic, π-π, and dipole-dipole interactions, making them an excellent choice for separating closely related aromatic isomers.

    • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can provide enhanced separation for ionizable compounds like aminobenzoic acid isomers.[4][5]

  • Mobile Phase Composition: The mobile phase composition, particularly its pH and organic modifier content, is a critical parameter for optimizing the separation of acidic compounds like benzoic acid isomers.

    • pH Control: The pH of the mobile phase influences the ionization state of the carboxylic acid and any other ionizable functional groups on the isomers. Operating at a pH below the pKa of the carboxylic acid (~4.2) ensures that the isomers are in their neutral, more retained form in reversed-phase chromatography. The addition of small amounts of acids like formic acid, acetic acid, or phosphoric acid is common practice.[2][3]

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC.[6][7][8] The choice and concentration of the organic modifier affect the retention times and selectivity of the separation. Isocratic elution (constant mobile phase composition) is often sufficient for simple isomer mixtures, while gradient elution (changing mobile phase composition) may be necessary for more complex samples.

Experimental Protocol: Separation of Nitrobenzoic Acid Isomers by Reversed-Phase HPLC

This protocol is adapted from a method for the separation of o-, m-, and p-nitrobenzoic acid.[2]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2][3]

  • Mobile Phase: 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v)[2][3]

  • Standard Solutions: Prepare individual and mixed standard solutions of o-, m-, and p-nitrobenzoic acid in the mobile phase.

  • Sample Solution: Dissolve the sample in the mobile phase.

2. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min[2][3]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL[3]

  • Detection: UV at 254 nm[2][3]

3. Procedure:

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the mixed standard solution to determine the retention times and resolution of the three isomers.

  • Inject the individual standard solutions to confirm the peak identity for each isomer.

  • Inject the sample solution to determine the presence and quantity of each nitrobenzoic acid isomer.

4. Expected Results: The isomers will be separated with a resolution (Rs) of ≥1.5.[2] The typical elution order is ortho-, followed by meta- and para-nitrobenzoic acid.[2]

ParameterMethod for Nitrobenzoic Acid Isomers
Stationary Phase C18 bonded silica (150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v)[2]
Flow Rate 1.2 mL/min[2]
Detection UV at 254 nm[2]
Resolution (Rs) ≥1.5[2]
Ultra-High-Performance Convergence Chromatography (UPC²) for Disubstituted Benzoic Acids

For more complex separations, such as the six positional isomers of dimethylbenzoic acid, Ultra-High-Performance Convergence Chromatography (UPC²) offers a powerful alternative. This technique utilizes supercritical CO2 as the primary mobile phase, providing rapid and efficient separations without the need for derivatization, which is often required in GC methods.[9]

ParameterUPC² Method for Dimethylbenzoic Acid Isomers
System ACQUITY UPC² System[9]
Stationary Phase ACQUITY UPC² Torus 2-PIC Column[9]
Mobile Phase A Supercritical CO2[9]
Mobile Phase B Methanol with 0.2% formic acid[9]
Detection PDA and/or Mass Spectrometry (ESI-)[9]

This method has been shown to be highly sensitive and selective, particularly when coupled with mass spectrometry using selective ion recording (SIR).[9]

Gas Chromatography (GC): A High-Sensitivity Approach

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a highly sensitive technique for the analysis of volatile compounds. For non-volatile compounds like benzoic acid isomers, a derivatization step is typically required to increase their volatility.

Causality Behind Experimental Choices in GC
  • Derivatization: Esterification is a common derivatization method for carboxylic acids, converting them into their more volatile ester forms.[1] This is a critical step as it allows the analytes to be vaporized in the GC inlet without decomposition.

  • Column Selection: The choice of GC column is crucial for separating the derivatized isomers. A non-polar or medium-polarity column is often used, and the separation is based on the boiling points and interactions of the derivatized isomers with the stationary phase.

  • Detector: A Flame Ionization Detector (FID) provides good general sensitivity, while a Mass Spectrometer (MS) offers higher sensitivity and structural information for unambiguous peak identification.[1] For trace analysis, selected ion monitoring (SIM) mode in GC-MS can achieve very low detection limits.[1]

Experimental Protocol: GC-MS Analysis of Fluorinated Benzoic Acid Isomers (with Derivatization)

This is a general protocol for the analysis of fluorinated benzoic acid isomers, which can be adapted for other benzoic acid isomers.[1]

1. Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Appropriate capillary GC column (e.g., DB-5ms)

  • Derivatization reagent (e.g., diazomethane or BF3/methanol)

  • Solvents for extraction (e.g., ethyl acetate)

  • Standard solutions of the fluorinated benzoic acid isomers

2. Sample Preparation and Derivatization:

  • Extract the benzoic acid isomers from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of solvent and add the derivatization reagent.

  • Heat the mixture if necessary to complete the reaction.

  • Neutralize any excess reagent and dilute the sample to a final volume for GC-MS analysis.

3. GC-MS Conditions:

  • Injection Mode: Splitless for trace analysis[1]

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV[1]

  • MS Scan Range: m/z 50-350[1]

4. Analysis:

  • Inject the derivatized standard mixture to determine the retention times and mass spectra of the isomers.

  • Inject the derivatized sample to identify and quantify the isomers based on their retention times and characteristic mass fragments.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: General workflow for GC-MS analysis of benzoic acid isomers.

Capillary Electrophoresis (CE): High-Efficiency Separations

Capillary Electrophoresis (CE) is a powerful separation technique with extremely high efficiency, making it well-suited for resolving closely related isomers.[10][11] Separation in CE is based on the differential migration of charged analytes in an electric field.[12]

Causality Behind Experimental Choices in CE
  • Separation Mode:

    • Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where isomers are separated based on their charge-to-size ratio.[12]

    • Micellar Electrokinetic Chromatography (MEKC): In MEKC, surfactants are added to the buffer to form micelles. Neutral and charged isomers can partition between the micelles and the buffer, providing an additional separation mechanism based on hydrophobicity.[13]

  • Buffer pH and Composition: The pH of the running buffer is a critical parameter that determines the charge of the benzoic acid isomers and the magnitude of the electroosmotic flow (EOF). The EOF is the bulk flow of the buffer solution in the capillary, which affects the migration times of all analytes.

  • Additives: Additives can be included in the buffer to enhance selectivity. For example, cyclodextrins can be used as chiral selectors for the separation of enantiomers.[14] For achiral isomers, organic solvents or surfactants like cetyltrimethylammonium bromide (CTAB) can be used to modify the EOF and improve separation.[10][11]

Experimental Protocol: Separation of Hydroxybenzoic Acid Isomers by Capillary Zone Electrophoresis

This protocol is based on a method for the separation of ortho-, meta-, and para-hydroxybenzoic acids.[10][11]

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Running Buffer (Electrolyte): 25.0 mmol/L phosphate buffer + 0.20 mmol/L cetyltrimethylammonium bromide (CTAB) + 10% (v/v) 1-propanol, pH 10.3[10]

  • Standard and sample solutions prepared in the running buffer.

2. CE Conditions:

  • Applied Voltage: 10 kV[10]

  • Injection: Hydrodynamic or electrokinetic injection

  • Detection: Direct UV detection

3. Procedure:

  • Before each run, purge the capillary with the running buffer for 3 minutes.[11]

  • Inject the standard mixture to determine the migration times of the isomers.

  • Inject the sample to identify and quantify the hydroxybenzoic acid isomers.

4. Key Insights:

  • The use of CTAB as an electroosmotic flow modifier can reverse the direction of the EOF, allowing for the rapid separation of the three isomers.[10][11]

  • The pH of the electrolyte solution has a significant effect on the separation, with the best separation of hydroxybenzoic acid isomers achieved in the pH range of 9.95 to 10.3.[11]

CE_Principle Principle of Capillary Electrophoresis Separation cluster_capillary Fused-Silica Capillary cluster_separation Separation Mechanism Anode Anode (+) Capillary Buffer Flow (EOF) | Analyte Migration Cathode Cathode (-) Detector Detector Cathode->Detector Isomer_A Isomer A (low charge/size) Isomer_B Isomer B (high charge/size)

Caption: Simplified diagram of the separation principle in Capillary Electrophoresis.

Conclusion

The separation of benzoic acid isomers is a critical task in many scientific and industrial fields. This guide has provided a comprehensive overview of the key analytical techniques used for this purpose: HPLC, GC, and CE. The choice of the optimal method depends on the specific isomers of interest, the required sensitivity, and the available instrumentation. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can achieve reliable and accurate separation of benzoic acid isomers, ensuring the quality and integrity of their work.

References

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  • Hu, Z., Jia, L., & Zhang, Z. (1996). Separation of Hydroxybenzoic Acid Isomers by Capillary Zone Electrophoresis. Analytical Letters, 29(14), 2513-2520. Available from: [Link]

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  • Popa, D. E., & Dinu, D. (2009). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 71(4), 81-88. Available from: [Link]

  • de Vries, J. X., et al. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Clinica Chimica Acta, 115(2), 119-123. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. (n.d.). Separation of a mixture of benzoic acid derivatives (a) and the.... Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Available from: [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Available from: [Link]

  • James, N. (n.d.). Capillary Electrophoresis. Available from: [Link]

  • Said, R. (n.d.). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. Wiley. Available from: [Link]

  • US Pharmacopeia. (n.d.). <1053> CAPILLARY ELECTROPHORESIS. Available from: [Link]

  • Chemistry LibreTexts. (2023). Capillary Electrophoresis. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Available from: [Link]

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Application Note: A Stability-Indicating HPLC Method for the Quantification of 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a novel, robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-Butoxy-4-methoxybenzoic acid. The method is designed for use in pharmaceutical research and development, quality control, and stability studies. A comprehensive forced degradation study was conducted to ensure the method's specificity and ability to separate the parent drug from its degradation products. The protocol outlined herein adheres to the principles of the International Council for Harmonisation (ICH) guidelines, specifically Q1A for stability testing and Q2(R1) for the validation of analytical procedures.

Introduction

3-Butoxy-4-methoxybenzoic acid is an organic compound with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, a validated, stability-indicating analytical method is crucial for ensuring product quality, safety, and efficacy throughout its lifecycle.[1] Such a method must be capable of accurately quantifying the analyte of interest while also resolving it from any process-related impurities and degradation products that may form under various environmental stressors.[2][3]

High-performance liquid chromatography (HPLC) with UV detection is a widely used and powerful technique for this purpose due to its high resolving power, sensitivity, and reproducibility.[4] This document provides a step-by-step guide for the development and validation of a stability-indicating HPLC method for 3-Butoxy-4-methoxybenzoic acid, including the rationale behind the experimental choices.

Physicochemical Properties of 3-Butoxy-4-methoxybenzoic Acid

A foundational understanding of the analyte's properties is essential for methodical HPLC method development.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₄[5]
Molecular Weight 224.25 g/mol [5]
Melting Point 142°C[5]
Boiling Point 344.2°C at 760 mmHg[5]
Solubility Based on structurally similar compounds like 4-methoxybenzoic acid, it is expected to be soluble in organic solvents such as methanol, ethanol, and acetonitrile, and sparingly soluble in water.[2][3]N/A
UV Absorbance As a benzoic acid derivative with alkoxy substituents, a significant UV absorbance is anticipated. Based on the UV spectrum of 4-methoxybenzoic acid, a maximum absorbance (λmax) is expected around 254 nm.[6]N/A

Method Development Strategy

The development of a stability-indicating HPLC method is a systematic process. The workflow for this study is depicted below.

Method Development Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (Solubility, UV Spectrum) B Chromatographic System Selection (Column, Mobile Phase) A->B C Initial Parameter Optimization (Gradient, Flow Rate, Wavelength) B->C D Stress Condition Application (Acid, Base, Oxidation, Heat, Light) C->D Optimized Method E Analysis of Stressed Samples D->E F Peak Purity Assessment E->F G Specificity F->G Demonstrated Specificity H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for the development of a stability-indicating HPLC method.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of aromatic acids.

  • Chemicals and Reagents:

    • 3-Butoxy-4-methoxybenzoic acid reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions (Optimized)
ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% BA gradient elution is employed to ensure the elution of both the parent compound and any potential degradation products with varying polarities within a reasonable runtime.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and column efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the UV spectrum of the structurally similar 4-methoxybenzoic acid, 254 nm is expected to provide good sensitivity for the analyte.[6] A PDA detector should be used to monitor peak purity across the spectrum.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Butoxy-4-methoxybenzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 mL of 1 M NaOH. Dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 1 M HCl. Dilute to 10 mL with diluent. A potential degradation pathway under hydrolytic conditions could involve the cleavage of the butoxy ether linkage.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent. Oxidative degradation of benzoic acid derivatives can lead to hydroxylation of the aromatic ring or decarboxylation.[1][10]

  • Thermal Degradation: Expose the solid reference standard to 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution in the diluent. Thermal degradation of benzoic acids can proceed through decarboxylation.[7]

  • Photolytic Degradation: Expose a 100 µg/mL solution of the reference standard to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

Forced Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 3-Butoxy-4-methoxybenzoic acid Acid Acid Hydrolysis Parent->Acid Base Base Hydrolysis Parent->Base Oxidation Oxidation (H₂O₂) Parent->Oxidation Heat Thermal Stress Parent->Heat Light Photolytic Stress Parent->Light P1 Ether Cleavage Products Acid->P1 Base->P1 P2 Hydroxylated Derivatives Oxidation->P2 P3 Decarboxylation Products Oxidation->P3 Heat->P3 P4 Photodegradation Adducts Light->P4

Caption: Potential degradation pathways of 3-Butoxy-4-methoxybenzoic acid under various stress conditions.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11]

Validation ParameterAcceptance Criteria
Specificity The peak for 3-Butoxy-4-methoxybenzoic acid should be pure and resolved from all degradation products, impurities, and placebo components. Peak purity index should be > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Range 80-120% of the test concentration for assay.
Accuracy Mean recovery of 98.0-102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. RSD for precision at LOQ should be ≤ 10%.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). System suitability parameters should be met.

Results and Discussion

Method Development and Optimization

Initial scouting experiments with isocratic elution resulted in poor resolution between the parent peak and early eluting impurities. A gradient method was therefore developed, which provided a significant improvement in peak shape and resolution. The use of 0.1% phosphoric acid in the aqueous mobile phase was critical for achieving a symmetrical peak for the acidic analyte. A detection wavelength of 254 nm was chosen based on the UV absorbance profile of 4-methoxybenzoic acid, which showed a strong absorbance at this wavelength.[6]

Forced Degradation Behavior

Significant degradation of 3-Butoxy-4-methoxybenzoic acid was observed under acidic, basic, and oxidative conditions. The compound showed moderate degradation under photolytic stress and was relatively stable to thermal stress. In all stressed samples, the main peak was well-resolved from the degradation product peaks, demonstrating the specificity and stability-indicating nature of the method. Peak purity analysis using a PDA detector confirmed that the parent peak was spectrally pure in the presence of the degradation products.

Conclusion

A specific, accurate, precise, and robust stability-indicating reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of 3-Butoxy-4-methoxybenzoic acid. The method is suitable for the routine analysis of the drug substance in quality control and for stability studies. The forced degradation studies confirmed that the method can effectively separate the parent compound from its degradation products, ensuring that the method is fit for its intended purpose in a regulated pharmaceutical environment.

References

  • ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003.

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation, 2005.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

  • BOC Sciences. (n.d.). 3-butoxy-4-methoxybenzoic acid. Retrieved from

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996.

  • Jenke, D. R. (1996). Chromatographic method validation: A review of current practices and procedures. II. Guidelines for primary validation parameters.
  • NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. Retrieved from

  • PubChem. (n.d.). 4-Methoxybenzoic acid. Retrieved from

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Dong, M. W. (2013). A trio of tutorials on HPLC method development. LCGC North America, 31(8), 612-629.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Annapurna, M. M., Goutami, B., & Kumar, B. V. (2014). A validated stability indicating RP-HPLC method for the determination of impurities in Efavirenz drug substance. Journal of chemical and pharmaceutical research, 6(5), 1051-1061.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzoic Acid. Retrieved from

  • Teasdale, A., Elder, D., & Nims, R. W. (Eds.). (2017).
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development: regulations, methodologies, and best practices. Springer Science & Business Media.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Butoxy-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable benzoic acid derivative. We will explore the synthetic pathway, troubleshoot common experimental challenges, and provide optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-Butoxy-4-methoxybenzoic acid?

The most robust and widely applicable method is a multi-step approach beginning with a suitable precursor like 3-hydroxy-4-methoxybenzoic acid. The synthesis involves three key stages:

  • Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid group interferes with the base used in the subsequent etherification step. Therefore, it is crucial to first protect it, typically by converting it into an ester (e.g., a methyl or ethyl ester).

  • Williamson Ether Synthesis: The protected intermediate, now containing a free phenolic hydroxyl group, undergoes a Williamson ether synthesis.[1] This involves deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a butyl halide (e.g., 1-bromobutane), forming the desired ether linkage via an SN2 reaction.[1][2]

  • Deprotection (Saponification): The final step is the hydrolysis of the ester group back to a carboxylic acid, typically under basic conditions followed by acidic workup, to yield the final product.

This sequence, detailed in a similar synthesis starting from a substituted hydroxybenzoic acid, ensures that the base for the etherification step is not consumed by the carboxylic acid, leading to higher yields.[3][4][5]

Q2: My overall yield is very low. What are the most likely culprits?

Low yields in this synthesis can typically be traced back to one of several factors:

  • Competing Side Reactions: The primary side reaction is the E2 elimination of the butyl halide, promoted by the basic conditions, which produces butene instead of the desired ether.[6][7]

  • Incomplete Reactions: Failure to drive any of the three steps to completion will significantly impact the final yield. This can be due to insufficient reagent quantities, non-optimal temperatures, or short reaction times.[1]

  • Moisture Contamination: The Williamson ether synthesis step is highly sensitive to moisture, which can neutralize the strong base required for deprotonation.[7][8]

  • Sub-optimal Reagent Choice: The choice of base, solvent, and the specific butyl halide (iodide vs. bromide vs. chloride) has a profound impact on reaction efficiency.

Synthesis Workflow Overview

The following diagram outlines the recommended three-step synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Williamson) cluster_2 Step 3: Deprotection Start 3-Hydroxy-4-methoxybenzoic Acid Ester Methyl 3-hydroxy-4-methoxybenzoate Start->Ester Esterification (e.g., SOCl₂, Methanol) Phenoxide Phenoxide Intermediate Ester->Phenoxide Deprotonation (e.g., K₂CO₃, NaH) Ether_Ester Methyl 3-butoxy-4-methoxybenzoate Phenoxide->Ether_Ester SN2 Attack (1-Bromobutane) Final_Product 3-Butoxy-4-methoxybenzoic Acid Ether_Ester->Final_Product Saponification (e.g., NaOH, then H₃O⁺) SN2_vs_E2 Alkoxide Phenoxide (RO⁻) SN2_Product Desired Ether (Sₙ2) Alkoxide->SN2_Product Nucleophilic Attack (Favored by Primary Halide, Lower Temp) E2_Product Alkene Byproduct (E2) Alkoxide->E2_Product Proton Abstraction (Favored by High Temp) Halide 1-Bromobutane Halide->SN2_Product Halide->E2_Product

Caption: Competing SN2 (ether) and E2 (alkene) pathways.

Advanced Topic: Improving Yield with Phase-Transfer Catalysis (PTC)

For reactions that are sluggish or where achieving high yields is proving difficult, the use of a phase-transfer catalyst can be highly beneficial. [9]

Q: How can Phase-Transfer Catalysis (PTC) improve my synthesis?

A: In a system using a solid base like potassium carbonate and an organic solvent (a solid-liquid system), the reaction rate can be limited by the poor solubility of the phenoxide salt in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate the reaction. [10][11]

  • Mechanism: The cationic head of the PTC (e.g., (C₄H₉)₄N⁺) pairs with the phenoxide anion, pulling it from the solid surface into the organic solvent. This makes the phenoxide highly soluble and extremely reactive towards the butyl halide, significantly increasing the rate of the SN2 reaction and often allowing for lower reaction temperatures. [10][12]

Experimental Protocols

Protocol 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid
  • Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

  • Reagent Addition: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise via syringe.

  • Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂. Re-dissolve the resulting oil/solid in ethyl acetate. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 3-hydroxy-4-methoxybenzoate, which can often be used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis of Methyl 3-hydroxy-4-methoxybenzoate
  • Setup: To a flame-dried round-bottom flask under nitrogen, add the methyl 3-hydroxy-4-methoxybenzoate from the previous step (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF (approx. 8 mL per gram of ester). Stir the suspension, then add 1-bromobutane (1.2 eq).

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Isolation: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 3-butoxy-4-methoxybenzoate. This may be purified by column chromatography if necessary.

Protocol 3: Saponification to 3-Butoxy-4-methoxybenzoic Acid
  • Setup: Dissolve the crude methyl 3-butoxy-4-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 65-70 °C) for 1-3 hours, monitoring by TLC for the disappearance of the starting ester.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water. Wash once with diethyl ether to remove any non-acidic impurities.

  • Isolation: Place the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 2M hydrochloric acid (HCl). A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final 3-Butoxy-4-methoxybenzoic acid. []Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

References

  • BenchChem. (2025). Troubleshooting Williamson Ether Synthesis Side Reactions. BenchChem Technical Support.
  • CHM2210. (2020). Problem Solving Williamson Ether Synthesis. YouTube.
  • BenchChem. (2025). Troubleshooting Low Yield in Williamson Ether Synthesis of Crown Ethers. BenchChem Technical Support.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. askIITians.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Li, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(9), 5993-6000.
  • BOC Sciences. (n.d.). 3-butoxy-4-methoxybenzoic acid. BOC Sciences.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Matrix Fine Chemicals. (n.d.). 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS 66924-20-7.
  • Li, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of tert-Butoxycyclohexane. BenchChem Technical Support.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Li, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

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Technical Support Center: 3-Butoxy-4-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 3-Butoxy-4-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). What are the primary causes?

A1: This is a common issue often rooted in the initial deprotonation step of the Williamson ether synthesis, which is the standard route for this compound.

The synthesis relies on the formation of a phenoxide from the starting isovanillic acid to act as a nucleophile. In this specific molecule, you have two acidic protons: one on the phenolic hydroxyl group (pKa ~9) and one on the carboxylic acid (pKa ~4.5). For efficient O-alkylation, the phenolic proton must be abstracted.

Causality & Troubleshooting:

  • Insufficient Base: You must use at least two equivalents of base: one to deprotonate the more acidic carboxylic acid and a second to deprotonate the phenolic hydroxyl group to form the reactive nucleophile. Using only one equivalent will result in the formation of the carboxylate salt, which is not nucleophilic enough at the oxygen to drive the reaction.

  • Base Strength: While a strong base is needed, an excessively strong or sterically hindered base can promote side reactions (see Q3). A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, especially in a polar aprotic solvent like DMF or acetonitrile, which enhances nucleophilicity.[1][2]

  • Poor Reagent Quality: Ensure your alkylating agent (1-bromobutane or 1-iodobutane) is pure and not degraded. The solvent must be anhydrous, as water can consume the base and protonate the phenoxide, quenching its reactivity.

Troubleshooting Summary Table

ProblemPotential CauseRecommended Solution
High Unreacted Starting Material Incomplete Deprotonation: Using ≤1 equivalent of base.Use at least 2.2 equivalents of a suitable base (e.g., K₂CO₃, NaH) to ensure formation of the dianion.
"Wet" Solvent: Presence of water in the reaction.Use anhydrous solvents. If using K₂CO₃, consider drying it in an oven before use.
Insufficient Reaction Time/Temp: Reaction not driven to completion.Monitor via TLC. If the reaction stalls, consider increasing the temperature moderately (e.g., from 60°C to 80°C). Typical reaction times are 4-12 hours.[2]
Q2: My NMR and Mass Spec data show a significant byproduct with a mass 56 units higher than my desired product. What is this impurity?

A2: This impurity is almost certainly the butyl ester of your target molecule: Butyl 3-butoxy-4-methoxybenzoate.

This occurs when both the phenolic hydroxyl and the carboxylic acid groups are alkylated by the 1-bromobutane.

Mechanistic Explanation:

After the initial, desired O-alkylation, the reaction mixture still contains the carboxylate salt of the product. While a carboxylate is a much weaker nucleophile than a phenoxide, it can still attack the primary alkyl halide, especially at elevated temperatures or over long reaction times, leading to the formation of an ester. This is an SN2 reaction.

Visualizing the Main and Side Reactions

G cluster_main Main Synthesis Pathway cluster_side Ester Side Product Formation start Isovanillic Acid Dianion product 3-Butoxy-4-methoxybenzoic Acid (Salt) start->product O-Alkylation (Desired) product_salt Product Salt butyl_br 1-Bromobutane butyl_br->product side_product Butyl 3-butoxy-4-methoxybenzoate product_salt->side_product C-Alkylation (Side Reaction) butyl_br2 1-Bromobutane butyl_br2->side_product

Caption: Main vs. Side Alkylation Pathways.

Solution: Post-Reaction Hydrolysis

This ester byproduct can be easily converted back to the desired carboxylic acid by hydrolyzing the crude product mixture.

Protocol: Saponification of Ester Byproduct

  • After the initial reaction is complete, evaporate the organic solvent (e.g., DMF, acetonitrile).

  • To the crude residue, add a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to 80-90°C and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

  • Cool the mixture to room temperature and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any other neutral impurities.

  • Carefully acidify the aqueous layer with cold 6M HCl until the pH is ~2. The desired carboxylic acid will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Q3: I've isolated a neutral (non-acidic) byproduct that is not the ester. It has a significantly lower molecular weight. What could it be?

A3: This is likely the decarboxylation product, 2-butoxy-1-methoxybenzene.

Aromatic carboxylic acids can lose CO₂ when subjected to high temperatures, a reaction known as decarboxylation.[3][4] While this reaction often requires a catalyst, elevated temperatures (>120-140°C) in a polar aprotic solvent can be sufficient to cause partial decarboxylation of the product.

Troubleshooting Decarboxylation

ProblemPotential CauseRecommended Solution
Presence of Decarboxylation Product Excessive Heat: Running the reaction at too high a temperature.Maintain reaction temperature below 100°C. For this specific Williamson synthesis, 70-80°C is typically sufficient.
Prolonged Reaction Time at High Temp: Heating for an extended period after completion.Monitor the reaction closely by TLC and begin workup as soon as the starting material is consumed.
Q4: My reaction is consuming the base and 1-bromobutane, but my yield is still poor and I can't fully account for the mass balance. What other side reaction could be occurring?

A4: You are likely experiencing a competing elimination (E2) reaction.

The alkoxide/phenoxide is not only a good nucleophile but also a strong base. It can attack a hydrogen on the beta-carbon of the 1-bromobutane, leading to the formation of 1-butene gas and bromide anion. This consumes your reagents without forming the desired ether.

Visualizing the Competing Reactions

G reactant Phenoxide + 1-Bromobutane sub_path SN2 (Substitution) elim_path E2 (Elimination) product Desired Ether Product reactant->product Favored by: - Primary Alkyl Halide - Less Hindered Base - Moderate Temp byproduct 1-Butene + Alcohol reactant->byproduct Favored by: - Strong/Bulky Base - High Temp sub_path->product elim_path->byproduct

Caption: Competition between SN2 and E2 pathways.

Minimizing Elimination:

  • Choice of Alkyl Halide: Always use a primary alkyl halide. 1-bromobutane is a good choice. Secondary or tertiary halides will heavily favor elimination.[5][6]

  • Choice of Base: Avoid sterically hindered bases like potassium tert-butoxide. Milder bases like K₂CO₃ are less likely to promote elimination.

  • Temperature Control: Keep the reaction temperature as low as feasible to favor the substitution pathway, which has a lower activation energy.

Validated Experimental Protocol

This protocol is optimized to minimize the formation of common side products.

Materials:

  • 3-hydroxy-4-methoxybenzoic acid (Isovanillic acid)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1-Bromobutane

  • N,N-Dimethylformamide (DMF), anhydrous

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add isovanillic acid (1.0 eq).

  • Add anhydrous DMF (approx. 10 mL per gram of isovanillic acid).

  • Add anhydrous potassium carbonate (2.2 eq) to the mixture.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromobutane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 75°C and maintain for 6-8 hours.

  • Monitor Progress: Track the reaction using TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The product should have a higher Rf than the starting material.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing an equal volume of cold water.

  • Wash the aqueous mixture with ethyl acetate (2 x 50 mL) to remove the ester byproduct and any unreacted 1-bromobutane. Discard the organic layers.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 6M HCl with vigorous stirring until the pH of the solution is 2. A white precipitate of the product will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-Butoxy-4-methoxybenzoic acid. Dry under vacuum. Expected melting point: ~142°C.[]

References

  • Catalytic Decarboxylation and Tandem Reduction/Decarboxylation of Hydroxy- and Aminobenzoic Acid Derivatives. (2023). ACS Catalysis. Available at: [Link]

  • Electrooxidative decarboxylation of vanillylmandelic acid. (2010). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Characterization of a vanillic acid non-oxidative decarboxylation gene cluster from Streptomyces sp. D7. (2001). Microbiology. Available at: [Link]

  • Oxidative decarboxylation of mandelic acid derivative by recombinant Escherichia coli: a novel method of ethyl vanillin synthesis. (2013). Biotechnology Letters. Available at: [Link]

  • Mastering The Williamson Ether Synthesis. (2025). Osunstate. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Processes for making alkyl halides. (2010). Google Patents.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). Molecules. Available at: [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Available at: [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Available at: [Link]

  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. (2008). Quick Company. Available at: [Link]

  • Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. (2010). PubMed. Available at: [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions for 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for coupling 3-Butoxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the amide and ester coupling of this versatile building block. By understanding the underlying principles and employing strategic troubleshooting, you can significantly improve reaction efficiency, yield, and purity.

I. Understanding the Substrate: 3-Butoxy-4-methoxybenzoic Acid

3-Butoxy-4-methoxybenzoic acid is a disubstituted benzoic acid derivative. Its reactivity in coupling reactions is influenced by both steric and electronic factors. The butoxy group at the 3-position introduces moderate steric hindrance around the carboxylic acid, which can affect the approach of coupling reagents and nucleophiles. Electronically, both the butoxy and methoxy groups are electron-donating, which can slightly deactivate the carboxylic acid towards nucleophilic attack compared to unsubstituted benzoic acid. Understanding these characteristics is crucial for selecting the appropriate coupling strategy.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 3-Butoxy-4-methoxybenzoic acid.

  • The desired amide or ester product is formed in very low yields or not at all.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The electron-donating nature of the alkoxy groups can make the carboxyl group less electrophilic.

    • Solution: Employ a more potent activating agent. For amide coupling, move from standard carbodiimides like EDC to phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HATU, HBTU). These reagents form highly reactive activated esters.[1] For esterification, conversion to the acid chloride using thionyl chloride or oxalyl chloride prior to reaction with the alcohol can be highly effective.[2]

  • Steric Hindrance: The 3-butoxy group can sterically hinder the approach of the nucleophile (amine or alcohol).

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[3] Be mindful of potential side reactions at higher temperatures. For particularly hindered nucleophiles, consider using a less bulky coupling reagent if possible.

  • Poor Solubility: The starting materials or intermediates may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Screen for a more suitable solvent. Aprotic polar solvents like DMF, DMSO, or NMP are often good choices for amide couplings. For esterifications, using an excess of the alcohol as the solvent in Fischer esterification can be effective.[4][5] In some cases, a co-solvent system may be necessary to ensure all components remain in solution.

  • Suboptimal Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress over a longer period using TLC or LC-MS. Some coupling reactions, especially with hindered substrates, may require extended reaction times (e.g., 12-24 hours).[2]

Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.

  • Purification is complicated by the presence of impurities with similar polarity to the product.

Potential Causes & Solutions:

  • Anhydride Formation: Carboxylic acids can react with themselves to form anhydrides, especially when using carbodiimide activators without an additive.

    • Solution: Include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides like EDC. These additives form active esters that are more reactive towards the amine than the starting carboxylic acid, minimizing anhydride formation.[1]

  • Racemization (for chiral nucleophiles): If you are coupling with a chiral amine or alcohol, harsh reaction conditions can lead to the loss of stereochemical integrity.

    • Solution: Use milder coupling reagents and bases. For example, using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred over stronger, more nucleophilic bases. Onium salt-based reagents like HATU are known to suppress racemization.[1]

  • N-Acylurea Formation (with carbodiimides): The activated O-acylisourea intermediate from carbodiimide activation can rearrange to a stable N-acylurea byproduct, which is unreactive and can be difficult to remove.

    • Solution: The addition of HOBt or HOAt helps to prevent this side reaction by rapidly converting the O-acylisourea to the corresponding active ester.[1] Running the reaction at lower temperatures (e.g., 0 °C) can also minimize this side reaction.

  • Sulfonation of the Aromatic Ring (in Fischer Esterification): Using a large excess of concentrated sulfuric acid as a catalyst can lead to the sulfonation of the electron-rich aromatic ring.

    • Solution: Use a catalytic amount of sulfuric acid. Alternatively, consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid-supported acid catalyst.[5]

III. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I start with for an amide coupling with 3-Butoxy-4-methoxybenzoic acid?

A1: For a straightforward primary or secondary amine, a good starting point is a carbodiimide-based coupling using EDC in combination with HOBt or HOAt in a solvent like DMF or DCM. If you experience low yields or are working with a hindered amine, transitioning to a more powerful onium salt reagent like HATU or HBTU with a non-nucleophilic base such as DIPEA is recommended.[1]

Q2: What are the best conditions for esterifying 3-Butoxy-4-methoxybenzoic acid with a simple primary alcohol like ethanol?

A2: The Fischer esterification is a classic and effective method for this transformation.[4][5][6] A typical procedure involves refluxing the carboxylic acid in a large excess of the alcohol (which also serves as the solvent) with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[5] The reaction is driven to completion by the excess of the alcohol.

Q3: How can I monitor the progress of my coupling reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring reaction progress.[7] Co-spot your reaction mixture with your starting carboxylic acid to track its consumption. The product, being an ester or amide, will typically have a higher Rf value than the carboxylic acid. For more quantitative analysis and to check for the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q4: My product is difficult to purify by column chromatography. What are some alternative purification strategies?

A4: If your product is a solid, recrystallization can be a highly effective method for purification.[3] For amide couplings, if your product is not soluble in water, a simple aqueous workup with dilute acid and base can remove many common impurities. Washing the organic layer with a dilute acid (e.g., 1 M HCl) will remove unreacted amine and basic byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO3 solution) will remove unreacted carboxylic acid and acidic byproducts.[2][5]

Q5: I need to scale up my reaction. What are the key considerations?

A5: When scaling up, heat transfer becomes a critical factor. Exothermic reactions that are easily controlled on a small scale may become problematic on a larger scale. Ensure you have adequate cooling capabilities. Mixing is also crucial; ensure your stirring is efficient to maintain a homogeneous reaction mixture. For reactions that generate gaseous byproducts (e.g., from the use of thionyl chloride), ensure you have a proper gas outlet. It is always advisable to perform a small-scale trial run before committing to a large-scale reaction.

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of 3-Butoxy-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Fischer Esterification
  • In a round-bottom flask, dissolve 3-Butoxy-4-methoxybenzoic acid (1.0 eq) in the desired alcohol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation if applicable.[4][5]

V. Visualizing the Workflow

Decision Tree for Troubleshooting Low Yield in Amide Coupling

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Initial Check Check_SM_Solubility Are all starting materials soluble? Check_Activation->Check_SM_Solubility Yes Use_Stronger_Activator Use HATU, HBTU, or PyBOP Check_Activation->Use_Stronger_Activator No Check_Sterics Is the amine or acid sterically hindered? Check_SM_Solubility->Check_Sterics Yes Change_Solvent Switch to DMF, DMSO, or NMP. Consider co-solvents. Check_SM_Solubility->Change_Solvent No Check_Time_Temp Are reaction time and temperature sufficient? Check_Sterics->Check_Time_Temp No Increase_Temp Increase reaction temperature. Use less bulky reagents if possible. Check_Sterics->Increase_Temp Yes Increase_Time_Temp Increase reaction time and/or temperature. Monitor by LC-MS. Check_Time_Temp->Increase_Time_Temp No

A decision-making workflow for troubleshooting low-yield amide coupling reactions.

General Workflow for Esterification

Esterification_Workflow Start Start: 3-Butoxy-4-methoxybenzoic Acid + Alcohol Reaction Reaction: - Acid Catalyst (H₂SO₄ or p-TsOH) - Reflux Start->Reaction Monitoring Monitoring by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup: - Neutralize with NaHCO₃ - Extract with organic solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: Ester Purification->Product

A generalized workflow for the esterification of 3-Butoxy-4-methoxybenzoic acid.

VI. Quantitative Data Summary

The following table provides a general guideline for reagent stoichiometry in common coupling reactions. Optimal ratios may vary depending on the specific substrates and reaction conditions.

Reagent TypeReagent ExamplesCarboxylic Acid (eq)Amine/Alcohol (eq)Coupling Reagent (eq)Additive (eq)Base (eq)
Carbodiimides EDC, DCC1.01.0 - 1.21.1 - 1.51.0 - 1.21.5 - 2.0
Onium Salts HATU, HBTU, PyBOP1.01.0 - 1.21.1 - 1.2-2.0 - 3.0
Acid Chlorides SOCl₂, (COCl)₂1.01.0 - 1.21.1 - 2.0 (for formation)-1.5 - 2.0
Fischer Esterification H₂SO₄, p-TsOH1.010 - 50 (as solvent)Catalytic (0.05-0.2)--

References

  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011).
  • Fischer Esterification Procedure. Truman State University.
  • Amide Synthesis. Fisher Scientific.
  • Fischer Esterification-Typical Procedures. OperaChem. (2024).
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. (2015).
  • Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride. Benchchem.
  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022).
  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). UCL Discovery.

Sources

Technical Support Center: Mass Spectrometry Analysis of 3-Butoxy-4-methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying byproducts in 3-Butoxy-4-methoxybenzoic acid reactions by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and product analysis. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format.

Introduction to the Synthesis and Analysis

3-Butoxy-4-methoxybenzoic acid is a valuable intermediate in pharmaceutical synthesis.[1] Its preparation commonly involves two key synthetic transformations: a Williamson ether synthesis to introduce the butoxy group, followed by the oxidation of a precursor, or O-alkylation of a pre-existing benzoic acid derivative. Each of these steps can generate a unique profile of byproducts that can complicate downstream processes and final product purity. Mass spectrometry is an indispensable tool for identifying these impurities, but interpreting the data can be challenging. This guide will equip you with the expertise to confidently identify your target molecule and its related byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Butoxy-4-methoxybenzoic acid and what are their expected byproducts?

A1: The two most prevalent synthetic strategies are the Williamson ether synthesis starting from a vanillic acid derivative (e.g., methyl vanillate) followed by hydrolysis, and the oxidation of 3-butoxy-4-methoxybenzaldehyde.

Route 1: Williamson Ether Synthesis

This route typically involves the O-alkylation of a vanillic acid ester with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[2][3][4]

  • Primary Byproducts:

    • Starting Material (Vanillic Acid Derivative): Incomplete reaction is a common issue.

    • Butene: Elimination (E2) of the alkyl halide is a major competing side reaction, especially with secondary or tertiary halides or at elevated temperatures.[5]

    • C-Alkylated Products: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the aromatic ring as well as the desired oxygen.[2]

    • Dialkylated Products: Though less common, reaction at both the phenolic hydroxyl and the carboxylate (if the acid is not protected) can occur.

Route 2: Oxidation of 3-Butoxy-4-methoxybenzaldehyde

This involves the oxidation of the corresponding aldehyde to a carboxylic acid.

  • Primary Byproducts:

    • Starting Aldehyde: Incomplete oxidation will leave the starting material in the product mixture.

    • Over-oxidation Products: Under harsh conditions, degradation of the aromatic ring can occur.[6]

    • Byproducts from Aldehyde Synthesis: Impurities from the synthesis of the starting aldehyde may also be present.

Q2: I'm seeing a peak at m/z 225 in positive ion mode ESI-MS. Is this my product?

A2: Yes, a peak at m/z 225 in positive ion mode is likely the protonated molecular ion [M+H]+ of your target compound, 3-Butoxy-4-methoxybenzoic acid (Molecular Weight: 224.25 g/mol ).[][8] However, you should always confirm this by checking for other common adducts and characteristic fragmentation patterns.

Q3: My mass spectrum is showing several unexpected peaks. How can I begin to identify them?

A3: A systematic approach is key. Start by considering the following possibilities:

  • Common Adducts: In electrospray ionization (ESI), molecules frequently form adducts with ions present in the mobile phase.[9][10] Besides the protonated molecule [M+H]+, look for sodium [M+Na]+ and potassium [M+K]+ adducts.

  • In-Source Fragmentation: Even with soft ionization techniques like ESI, some fragmentation can occur in the ion source.[11][12][13][14] This can lead to the appearance of fragment ions in your primary mass spectrum.

  • Byproducts from the Reaction: As discussed in Q1, consider the expected side products of your specific synthetic route.

  • Contaminants: Impurities can be introduced from solvents, reagents, or glassware.[15]

Troubleshooting Guide: A Deeper Dive into Byproduct Identification

This section provides a more detailed, scenario-based approach to troubleshooting unexpected peaks in your mass spectrum.

Scenario 1: Presence of a Peak at m/z 169 in a Williamson Ether Synthesis Reaction Mixture

Question: I've performed a Williamson ether synthesis starting from methyl vanillate and 1-bromobutane. My target product ester has a molecular weight of 238.28 g/mol , but I see a significant peak at m/z 169 [M+H]+ that corresponds to a molecular weight of 168.15 g/mol . What could this be?

Answer: A peak at m/z 169 [M+H]+ strongly suggests the presence of unreacted methyl vanillate . Incomplete alkylation is a common issue in Williamson ether synthesis.

Troubleshooting Steps:

  • Confirm the Identity: Run a standard of your starting material (methyl vanillate) under the same LC-MS conditions to confirm the retention time and mass spectrum.

  • Optimize Reaction Conditions:

    • Increase Reaction Time or Temperature: This can help drive the reaction to completion.[5]

    • Ensure Stoichiometry: Use a slight excess of the alkylating agent and ensure the base is sufficient to deprotonate the phenol.

    • Choice of Base and Solvent: Stronger, non-nucleophilic bases and polar aprotic solvents like DMF or acetonitrile can improve reaction efficiency.[5]

Scenario 2: Observation of a Peak at m/z 281 in addition to the product peak at m/z 225

Question: My main product peak is at m/z 225 [M+H]+. However, I also observe a peak at m/z 281. What could this be?

Answer: A peak at m/z 281 could correspond to the [M+H]+ of a C-alkylated byproduct . The addition of a butyl group (C4H9, 57.12 g/mol ) to your product (224.25 g/mol ) would result in a molecule with a mass of approximately 281.37 g/mol .

Troubleshooting Steps:

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion at m/z 281. The fragmentation pattern should be consistent with a butylated 3-butoxy-4-methoxybenzoic acid structure.

  • Modify Reaction Conditions to Favor O-Alkylation:

    • Solvent Choice: Using polar protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and potentially reducing C-alkylation. However, this may also slow down the desired O-alkylation.

    • Counter-ion: The choice of counter-ion (e.g., Na+ vs. K+) can influence the O/C alkylation ratio.

Scenario 3: A Cluster of Peaks around the Product Peak

Question: I see my product peak at m/z 225, but also peaks at m/z 247 and 263. What are these?

Answer: These are likely adducts of your product.

  • m/z 247: This corresponds to the sodium adduct [M+Na]+ (224.25 + 22.99 ≈ 247.24).

  • m/z 263: This corresponds to the potassium adduct [M+K]+ (224.25 + 39.10 ≈ 263.35).

The presence of these adducts is normal in ESI-MS and helps to confirm the molecular weight of your product.[9][16]

Troubleshooting Steps:

  • If adduct formation is excessive and suppresses your [M+H]+ signal, you can try to minimize it by:

    • Using high-purity solvents and reagents.

    • Avoiding glassware that has been washed with strong detergents containing sodium salts.

    • Adding a small amount of a volatile acid like formic acid to the mobile phase to promote protonation.

Data Summary Table
Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z [M+H] Expected m/z [M+Na]
3-Butoxy-4-methoxybenzoic acidC12H16O4224.25225.10247.08
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)C8H8O4168.15169.05191.03
Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)C9H10O4182.17183.06205.04
3-Butoxy-4-methoxybenzaldehydeC12H16O3208.25209.12231.10
C-butylated 3-Butoxy-4-methoxybenzoic acidC16H24O4280.36281.17303.15
Experimental Protocols
General LC-MS/MS Method for Reaction Monitoring
  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, ramp up to elute the compounds, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive and Negative ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) for MS/MS experiments.

Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathways and Potential Byproducts

Synthesis_Byproducts cluster_williamson Williamson Ether Synthesis cluster_oxidation Oxidation Methyl Vanillate Methyl Vanillate Product_Ester Methyl 3-Butoxy-4-methoxybenzoate Methyl Vanillate->Product_Ester O-Alkylation (Desired) C_Alkylated_Ester C-Alkylated Byproduct Methyl Vanillate->C_Alkylated_Ester C-Alkylation 1-Bromobutane 1-Bromobutane 1-Bromobutane->Product_Ester Butene Butene 1-Bromobutane->Butene E2 Elimination Final_Product 3-Butoxy-4-methoxybenzoic acid Product_Ester->Final_Product Hydrolysis Aldehyde 3-Butoxy-4-methoxybenzaldehyde Aldehyde->Final_Product Oxidation (Desired) Unreacted_Aldehyde Unreacted_Aldehyde Aldehyde->Unreacted_Aldehyde Incomplete Reaction

Caption: Synthetic routes to 3-Butoxy-4-methoxybenzoic acid and common byproducts.

Diagram 2: Mass Spectrometry Troubleshooting Workflow

MS_Troubleshooting Start Unexpected Peak in Mass Spectrum Check_Adducts Check for Common Adducts ([M+Na]+, [M+K]+) Start->Check_Adducts Check_Byproducts Compare m/z with Potential Reaction Byproducts Check_Adducts->Check_Byproducts Not an Adduct Check_Starting_Material Compare m/z with Starting Materials Check_Byproducts->Check_Starting_Material No Match Identify_Structure Propose and Confirm Structure Check_Byproducts->Identify_Structure Match Found Perform_MSMS Perform MS/MS Fragmentation Check_Starting_Material->Perform_MSMS No Match Check_Starting_Material->Identify_Structure Match Found Analyze_Fragments Analyze Fragmentation Pattern Perform_MSMS->Analyze_Fragments Contaminant Consider Contaminant (Solvent, Reagents) Perform_MSMS->Contaminant No Logical Fragments Analyze_Fragments->Identify_Structure

Caption: A logical workflow for troubleshooting unexpected peaks in mass spectra.

Conclusion

Identifying byproducts in the synthesis of 3-Butoxy-4-methoxybenzoic acid is a critical step in ensuring the quality and purity of this important pharmaceutical intermediate. By understanding the potential side reactions of the chosen synthetic route and employing a systematic approach to mass spectral interpretation, researchers can confidently identify both their target compound and any associated impurities. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique and may present its own challenges. Careful and methodical analysis is the key to success.

References
  • MDPI. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • PubMed Central. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. [Link]

  • PubMed. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • Taylor & Francis Online. LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications?. [Link]

  • National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • CSIRO Publishing. The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. [Link]

  • OSTI.GOV. Mass Spectrometry Adduct Calculator (MSAC). [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Der Pharma Chemica. Mechanistic investigations of oxidation of vanillin by N-bromosuccinimide-a kinetic approach. [Link]

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  • PubMed Central. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

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Technical Support Center: Scale-Up Synthesis of 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-butoxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the laboratory and scale-up synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The most common and industrially viable route for the synthesis of 3-butoxy-4-methoxybenzoic acid is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide of isovanillic acid (3-hydroxy-4-methoxybenzoic acid) acts as a nucleophile, attacking the primary alkyl halide, 1-bromobutane.[2] While straightforward in principle, scaling up this process presents several challenges that can impact yield, purity, and overall efficiency. This guide will address these challenges directly.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-butoxy-4-methoxybenzoic acid, providing potential causes and actionable solutions.

Problem 1: Low Yield of 3-Butoxy-4-methoxybenzoic Acid

A low yield is one of the most frequent issues in scaling up this synthesis. The causes can be multifaceted, ranging from incomplete reactions to competing side reactions.

Potential Cause Recommended Solution Scientific Rationale
Incomplete Deprotonation of Isovanillic Acid Ensure the use of a sufficiently strong base and appropriate stoichiometry (at least 2 equivalents to deprotonate both the phenolic hydroxyl and carboxylic acid groups). Consider bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[3] For laboratory scale, stronger bases like sodium hydride (NaH) can be used with caution in an appropriate anhydrous solvent like DMF or THF.[4]The phenoxide is the active nucleophile. Incomplete deprotonation leads to a lower concentration of the nucleophile, thus slowing down the reaction rate and leading to an incomplete reaction. The carboxylic acid is more acidic than the phenol and will be deprotonated first.
Competing E2 Elimination Reaction Maintain a controlled reaction temperature, typically between 50-100 °C.[5] Avoid excessive heating, as higher temperatures favor the E2 elimination of 1-bromobutane to form 1-butene.[3]The alkoxide is a strong base and can promote the elimination of HBr from 1-bromobutane. The SN2 reaction has a higher activation energy for the desired substitution pathway, which is more favorable at moderate temperatures.[1]
Suboptimal Solvent Choice Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[5] These solvents effectively solvate the cation of the phenoxide salt, leaving a more "naked" and highly reactive nucleophilic anion.[3][6]Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction rate.[1]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] Continue the reaction until the starting material (isovanillic acid) is consumed. Reaction times can range from 1 to 8 hours.[5]The reaction kinetics can be influenced by temperature, concentration, and the specific reagents used. Assuming a reaction is complete based on a fixed time can lead to premature work-up and lower yields.
Hydrolysis of 1-Bromobutane Ensure anhydrous reaction conditions, especially when using strong bases like NaH. Dry all glassware and use anhydrous solvents.Water can react with 1-bromobutane in a competing SN1 or SN2 reaction to form butanol, consuming the alkylating agent.

Problem 2: Presence of Impurities in the Final Product

Product purity is critical, especially in pharmaceutical applications. Several potential impurities can arise during the synthesis of 3-butoxy-4-methoxybenzoic acid.

Potential Impurity Probable Cause Mitigation and Purification Strategy
Unreacted Isovanillic Acid Incomplete reaction (see "Low Yield" section).Optimize reaction conditions to drive the reaction to completion. During work-up, most of the unreacted isovanillic acid can be removed by washing the organic phase with a dilute basic solution (e.g., sodium bicarbonate), which will selectively extract the more acidic starting material. Recrystallization of the final product is also effective.[8]
Butene (from E2 elimination) High reaction temperatures or use of a sterically hindered base.Maintain optimal reaction temperature. Butene is a gas and will likely be removed during the work-up and solvent evaporation steps.
Dibutyl Ether Reaction of butoxide (formed from butanol impurity or hydrolysis of 1-bromobutane) with another molecule of 1-bromobutane.Ensure the use of dry reagents and solvents to minimize the formation of butanol. Dibutyl ether is a neutral impurity and can be separated from the acidic product by extraction with a basic solution.
C-Alkylated Byproducts Alkylation on the aromatic ring of the phenoxide.This is less common with O-alkylation but can occur. The use of polar aprotic solvents generally favors O-alkylation.[3] Careful chromatographic purification may be required to separate these isomers if they form.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of isovanillic acid on a large scale?

For industrial-scale synthesis, potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are often preferred due to their lower cost, easier handling, and safety compared to reagents like sodium hydride.[3] Phase transfer catalysis is also highly recommended for large-scale reactions to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.[5]

Q2: Can I use a different alkyl halide instead of 1-bromobutane?

Yes, other primary alkyl halides like 1-iodobutane or 1-chlorobutane can be used. The reactivity order for the SN2 reaction is R-I > R-Br > R-Cl.[9] Therefore, 1-iodobutane would be more reactive but also more expensive. 1-chlorobutane would be less reactive and may require more forcing conditions (higher temperature or longer reaction time). Secondary or tertiary alkyl halides should be avoided as they will primarily lead to elimination products.[2]

Q3: What is phase transfer catalysis and how can it be applied to this synthesis?

Phase transfer catalysis involves the use of a catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to transfer a reactant from one phase to another where the reaction can occur.[10] In this synthesis, the isovanillic acid can be deprotonated in an aqueous phase with a base like NaOH. The phase transfer catalyst then transports the phenoxide anion into the organic phase containing the 1-bromobutane, facilitating the reaction. This method avoids the need for expensive and hazardous anhydrous polar aprotic solvents.[11]

Q4: How can I effectively purify the final product on a large scale?

The primary method for purifying 3-butoxy-4-methoxybenzoic acid is through a series of extractions followed by recrystallization. After the reaction, the mixture is typically acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent. Washing with water will remove inorganic salts. A subsequent extraction with a dilute basic solution (e.g., sodium bicarbonate) will transfer the product into the aqueous phase as its carboxylate salt, leaving neutral impurities like dibutyl ether in the organic layer. The aqueous layer is then re-acidified to precipitate the pure product, which can be collected by filtration and further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[8]

Q5: What are the key safety precautions for this synthesis?

  • 1-Bromobutane: It is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Bases: Strong bases like NaOH and K₂CO₃ are corrosive. Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH with extreme care under an inert atmosphere.

  • Solvents: DMF and DMSO are combustible and can be absorbed through the skin. Acetonitrile is flammable and toxic. Always work in a well-ventilated area and avoid contact with skin and eyes.

  • Reaction Exotherm: The reaction can be exothermic. For scale-up, ensure adequate cooling and temperature control to prevent a runaway reaction. Add reagents in a controlled manner.

Experimental Protocols

Laboratory-Scale Synthesis of 3-Butoxy-4-methoxybenzoic Acid

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • Isovanillic acid (3-hydroxy-4-methoxybenzoic acid)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1-Bromobutane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable slurry.

  • Begin stirring and add 1-bromobutane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Isovanillic_Acid Isovanillic Acid Williamson_Ether_Synthesis Williamson Ether Synthesis (80°C, 4-6h) Isovanillic_Acid->Williamson_Ether_Synthesis Bromobutane 1-Bromobutane Bromobutane->Williamson_Ether_Synthesis Base Base (e.g., K₂CO₃) Base->Williamson_Ether_Synthesis Solvent Solvent (e.g., DMF) Solvent->Williamson_Ether_Synthesis Acidification Acidification (HCl) Williamson_Ether_Synthesis->Acidification Reaction Mixture Extraction Extraction (EtOAc) Acidification->Extraction Washing Washing (H₂O, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Crude Product Final_Product Pure 3-Butoxy-4-methoxybenzoic Acid Recrystallization->Final_Product

Caption: Workflow for the synthesis of 3-butoxy-4-methoxybenzoic acid.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield of Product Check_Deprotonation Was the base strong enough and used in sufficient excess (>= 2 eq.)? Start->Check_Deprotonation Check_Reaction_Conditions Were reaction temperature and time optimized (e.g., 50-100°C, monitored)? Check_Deprotonation->Check_Reaction_Conditions Yes Increase_Base Action: Use a stronger base or increase stoichiometry. Check_Deprotonation->Increase_Base No Check_Solvent Was a polar aprotic solvent used under anhydrous conditions? Check_Reaction_Conditions->Check_Solvent Yes Optimize_Temp_Time Action: Optimize temperature and monitor reaction to completion. Check_Reaction_Conditions->Optimize_Temp_Time No Check_Alkyl_Halide Was a primary alkyl halide (1-bromobutane) used? Check_Solvent->Check_Alkyl_Halide Yes Use_Polar_Aprotic Action: Switch to a dry, polar aprotic solvent (DMF, DMSO). Check_Solvent->Use_Polar_Aprotic No Recheck_Route Possible E2 elimination. Lower temperature. If using 2°/3° halide, redesign synthesis. Check_Alkyl_Halide->Recheck_Route No Yield_Improved Yield Improved Check_Alkyl_Halide->Yield_Improved Yes Increase_Base->Yield_Improved Optimize_Temp_Time->Yield_Improved Use_Polar_Aprotic->Yield_Improved

Caption: Decision tree for troubleshooting low yield.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • AIChE. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. 2022 Annual Meeting Proceedings. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • ResearchGate. (2018). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

  • Journal of the American Chemical Society. (1995). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. [Link]

  • Cambridge University Press. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids. [Link]

  • Google Patents. (1994). Process for O-alkylation of phenolic compounds. EP0599688A1.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • PubMed. (2007). Alkylation of phenol: a mechanistic view. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • ResearchGate. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. [Link]

  • YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). [Link]

  • Reddit. (2025). Williamson Ether synthesis. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. [Link]

  • ERIC. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education, 97(2), 514-518. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]

  • ResearchGate. (2018). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. [Link]

  • Evans, D. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. [Link]

  • Google Patents. (2010). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. US7728168B2.
  • ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

Sources

preventing ether cleavage in reactions with 3-Butoxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Ether Cleavage in Synthetic Transformations

Welcome to the technical support center for 3-Butoxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this molecule, specifically focusing on the prevention of unwanted ether cleavage. Our goal is to provide you with a deeper understanding of the underlying chemistry and to offer practical, field-proven solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: I'm planning a reaction with 3-Butoxy-4-methoxybenzoic acid that requires acidic conditions. Are the ether groups stable?

A1: The aryl ether linkages in 3-Butoxy-4-methoxybenzoic acid are generally stable under mild acidic conditions. However, strong acids, particularly hydrohalic acids like HBr and HI, can cleave these ether bonds.[1][2] The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion.[2][3] It is crucial to carefully select your acid catalyst and reaction conditions to avoid this unwanted side reaction.

Q2: Which of the two ether groups, the n-butoxy or the methoxy, is more likely to cleave?

A2: In acid-catalyzed cleavage of alkyl aryl ethers, the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism at the alkyl group.[2] For primary alkyl groups like n-butyl and methyl, the S(_N)2 pathway is more likely. In an S(_N)2 reaction, the nucleophile (e.g., bromide or iodide) will attack the less sterically hindered carbon. The methyl group is less sterically hindered than the n-butyl group. Therefore, under conditions that favor S(_N)2 cleavage, the methoxy group is more susceptible to cleavage than the n-butoxy group.

Q3: Can I perform a Fischer esterification on 3-Butoxy-4-methoxybenzoic acid using a strong acid catalyst like sulfuric acid?

A3: While Fischer esterification is a common method, using a strong mineral acid like concentrated sulfuric acid with heating poses a significant risk of ether cleavage, especially demethylation.[4][5] To avoid this, it is highly recommended to use milder esterification methods.

Q4: Are there any general precautions I should take when working with polyalkoxy aromatic compounds?

A4: Yes. Polyalkoxy aromatic compounds are electron-rich, which makes them highly reactive towards electrophiles. This can lead to side reactions like polysubstitution in electrophilic aromatic substitution reactions.[6][7][8][9][10] Always consider the activating effect of the alkoxy groups when planning reactions like nitration, halogenation, or Friedel-Crafts reactions. Additionally, be mindful of the potential for ether cleavage under acidic or strongly nucleophilic conditions.

Troubleshooting Guides & Recommended Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for common reactions involving 3-Butoxy-4-methoxybenzoic acid, with a focus on preserving the integrity of the ether functionalities.

Esterification Reactions

Common Problem: Attempting to synthesize an ester from 3-Butoxy-4-methoxybenzoic acid using standard Fischer esterification conditions (e.g., refluxing in alcohol with a strong acid catalyst) results in a mixture of the desired ester and the corresponding phenol (from ether cleavage).

Root Cause Analysis: Strong protic acids, especially at elevated temperatures, can protonate the ether oxygen, initiating the cleavage cascade.

Solution: Employ milder, non-acidic, or Lewis acid-catalyzed esterification methods.

Recommended Protocol: Steglich Esterification (DCC/DMAP)

This method is highly efficient for forming esters under mild, neutral conditions, making it ideal for acid-sensitive substrates.[11][12][13][14][15]

Reagents and Materials:

  • 3-Butoxy-4-methoxybenzoic acid

  • Alcohol (e.g., ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Butoxy-4-methoxybenzoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Esterification Methods:

MethodCatalyst/ReagentsConditionsEther StabilityReference
Fischer EsterificationStrong Acid (e.g., H(_2)SO(_4))Reflux in AlcoholPoor [5]
Steglich Esterification DCC, DMAP Room Temperature Excellent [11][13]
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, Et(_3)N, DMAPRoom TemperatureExcellentNot directly cited, but a mild method

Workflow Diagram for Esterification:

Esterification_Workflow start Start with 3-Butoxy-4-methoxybenzoic acid decision Are strong acidic conditions tolerated? start->decision fischer Fischer Esterification (High risk of ether cleavage) decision->fischer Yes steglich Steglich Esterification (DCC/DMAP) decision->steglich No product Desired Ester Product fischer->product Potential byproducts steglich->product Orthogonal_Strategy start 3-Butoxy-4-methoxybenzoic acid protect Protect Carboxylic Acid (e.g., Benzyl Ester) start->protect fc_acylation Friedel-Crafts Acylation (Acyl Chloride, AlCl3) protect->fc_acylation reduction Reduction of Ketone (e.g., Clemmensen or Wolff-Kishner) fc_acylation->reduction deprotect Deprotect Carboxylic Acid (e.g., Hydrogenolysis for Benzyl Ester) reduction->deprotect final_product Monosubstituted Product deprotect->final_product

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving peak tailing issues in the HPLC analysis of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to restore peak symmetry and ensure the integrity of your analytical results.

Understanding the Problem: Why Do Benzoic Acid Peaks Tail?

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a frequent issue in the reversed-phase HPLC analysis of acidic compounds like benzoic acid and its derivatives.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[3] Deviations from this symmetry, particularly tailing, can compromise resolution, affect accurate integration, and ultimately impact the quantitative accuracy of your method.[4][5]

The primary cause of peak tailing for acidic analytes like benzoic acids is often rooted in secondary interactions with the stationary phase.[1][5][6] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, unwanted secondary interactions can occur, leading to a portion of the analyte molecules being retained more strongly and eluting later, causing the characteristic tail.[5][6]

This guide will walk you through a logical troubleshooting process, from mobile phase optimization to column selection and system considerations, to diagnose and resolve peak tailing in your benzoic acid analyses.

Section 1: Troubleshooting Guide - A Mechanistic Approach

This section provides a structured approach to troubleshooting, categorized by the most common causes of peak tailing for benzoic acids.

Mobile Phase pH: The Primary Culprit

The Issue: The ionization state of benzoic acid is highly dependent on the mobile phase pH. Benzoic acid has a pKa of approximately 4.2.[7] When the mobile phase pH is close to the pKa, the analyte exists in a mixture of its ionized (benzoate) and non-ionized (benzoic acid) forms.[4][8] The non-ionized form is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to longer retention.[8][9] In contrast, the ionized form is more polar and is less retained.[9] This dual retention mechanism can lead to significant peak tailing.[6]

The Solution: Control the Ionization State

The most effective way to address this is to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[10] For benzoic acid, this means either lowering the pH to suppress ionization or raising it to ensure complete ionization.

  • Low pH (Ion Suppression): By lowering the mobile phase pH to around 2.5-3.0, benzoic acid will be predominantly in its non-ionized, more retained form.[1][5][9] This minimizes the presence of the less-retained ionized form, leading to a more symmetrical peak.[11]

  • High pH (Full Ionization): Alternatively, raising the pH to above 6 would ensure the benzoic acid is fully converted to its ionized benzoate form. This will result in much shorter retention times.[9]

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Buffered Mobile Phases: Prepare your aqueous mobile phase component with appropriate buffers to control the pH. For low pH, 0.1% formic acid or phosphoric acid are common choices.[11][12] For higher pH, a phosphate or acetate buffer can be used.[13]

  • Systematic Evaluation: Analyze your benzoic acid standard using mobile phases with different pH values (e.g., pH 2.5, 3.0, 4.2, 5.8, 7.0).

  • Analyze the Chromatograms: Compare the peak shape (asymmetry factor) and retention time at each pH.

  • Select the Optimal pH: Choose the pH that provides the best peak symmetry and desired retention time.

Mobile Phase pHExpected Benzoic Acid FormImpact on RetentionExpected Peak Shape
< 3.0 Predominantly Non-ionized (Acidic)Increased RetentionSymmetrical
~ 4.2 (pKa) Mix of Ionized and Non-ionizedVariable RetentionSignificant Tailing
> 6.0 Predominantly Ionized (Anionic)Decreased RetentionSymmetrical
Secondary Interactions with Residual Silanols

The Issue: Even when the mobile phase pH is optimized, peak tailing can persist due to interactions with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][5][6] These silanol groups can be acidic and, in their ionized form (SiO-), can interact with any residual positive charges on the analyte or through hydrogen bonding.[1][6] While benzoic acid is acidic, these secondary interactions can still contribute to peak tailing.[2]

The Solution: Mitigate Silanol Interactions

There are several strategies to minimize the impact of residual silanols:

  • Use End-Capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert group (like trimethylsilyl) to block their activity.[1][4][13] Using a high-quality, well-end-capped column is a crucial first step.[10][13]

  • Mobile Phase Additives: Adding a small concentration of a competing acid, like trifluoroacetic acid (TFA) at 0.05-0.1%, can help to mask the active silanol sites.[10] However, be aware that TFA can suppress ionization in mass spectrometry detection.[12]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can increase the ionic strength of the mobile phase, which can also help to shield the silanol interactions.[5][13]

Metal Contamination

The Issue: Benzoic acids and related compounds with chelating functional groups can interact with trace metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the silica packing material itself).[6][14][15] This chelation can create strong, secondary retention mechanisms, leading to severe peak tailing.[5][15] This can be a particular issue with biocompatible or iron-free HPLC systems where titanium components may leach and contaminate the column.[14][15][16]

The Solution: Passivation and Prevention

  • Use Metal-Free or Coated Systems: For highly sensitive analyses, consider using HPLC systems and columns designed to be metal-free or have inert coatings.[17]

  • Mobile Phase Additives: Adding a chelating agent, such as a low concentration of EDTA, to the mobile phase can help to sequester metal ions and prevent them from interacting with your analyte.[18][19]

  • Column Conditioning: If metal contamination is suspected, flushing the column with a solution containing a chelating agent may help to remove the metal ions.[19]

Sample Solvent Effects

The Issue: The composition of the solvent in which your sample is dissolved can have a significant impact on peak shape.[20] If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion, including tailing or fronting.[21][22][23] For reversed-phase analysis of benzoic acids, a sample dissolved in 100% acetonitrile or methanol and injected into a mobile phase with a high aqueous content is a common cause of this issue.[24]

The Solution: Match Your Solvents

  • Dissolve in Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase composition.[25]

  • Use a Weaker Solvent: If dissolving in the mobile phase is not possible, use a solvent that is weaker than the mobile phase (e.g., higher water content).[22][25]

  • Reduce Injection Volume: If you must use a strong sample solvent, minimizing the injection volume can reduce the severity of the peak distortion.[17][26]

Troubleshooting Workflow Diagram

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed for Benzoic Acid check_pH Is Mobile Phase pH ~2 units from pKa (4.2)? start->check_pH adjust_pH Adjust pH to < 3 or > 6 with a suitable buffer. check_pH->adjust_pH No check_column Are you using a modern, high-purity, end-capped column? check_pH->check_column Yes adjust_pH->check_column Re-analyze new_column Consider a new, well-end-capped C18 or alternative phase column. check_column->new_column No check_solvent Is the sample solvent stronger than the mobile phase? check_column->check_solvent Yes new_column->check_solvent Re-analyze adjust_solvent Dissolve sample in mobile phase or a weaker solvent. Reduce injection volume. check_solvent->adjust_solvent Yes check_metal Suspect metal contamination? (e.g., chelating groups present) check_solvent->check_metal No adjust_solvent->check_metal Re-analyze add_chelator Add a chelating agent (e.g., EDTA) to the mobile phase. Consider inert system components. check_metal->add_chelator Yes resolved Peak Shape Improved check_metal->resolved No, consult further add_chelator->resolved Re-analyze

Caption: A logical workflow for troubleshooting peak tailing.

Section 2: Frequently Asked Questions (FAQs)

Q1: All of my peaks are tailing, not just the benzoic acid. What should I look for?

If all peaks in your chromatogram are tailing, the issue is likely systemic rather than a specific chemical interaction.[1] Potential causes include:

  • Column Void or Degradation: A void at the column inlet or a collapsed packed bed can cause poor peak shape for all analytes.[1][26] This can be caused by pressure shocks or operating outside the column's recommended pH range.[13] Consider replacing the column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[4] This is especially noticeable with smaller diameter columns.[13]

  • Blocked Frit: A partially blocked inlet frit on the column can distort the flow path and cause peak tailing.[1] Back-flushing the column (if the manufacturer allows) may resolve this.

Q2: I've lowered the pH, but my benzoic acid peak is still tailing. What's the next step?

After addressing the mobile phase pH, the next most likely culprit is secondary silanol interactions.[27] Ensure you are using a high-quality, end-capped column.[4][13] If you are already using a good column, consider adding a mobile phase modifier like a higher concentration of buffer to further mask any residual silanol activity.[5]

Q3: Can I use a different type of column for benzoic acid analysis?

Yes. While C18 is the most common choice, other stationary phases can be beneficial:

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield residual silanols and improve peak shape for polar and acidic compounds.[4][28]

  • Phenyl Phases: Phenyl columns can offer alternative selectivity for aromatic acids like benzoic acid.

  • Modern Silica Chemistries: Columns packed with Type B (high-purity) silica exhibit significantly lower silanol activity and are less prone to causing peak tailing.[6]

Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect peak shape?

The choice of organic modifier can influence selectivity and sometimes peak shape.[4] While both are common in reversed-phase HPLC, they have different properties. If you are experiencing tailing with one, it is worth trying the other as it can alter the interactions between the analyte, mobile phase, and stationary phase.

Q5: My peak shape is good, but my retention time is not stable. Are these issues related?

While peak shape and retention time are distinct parameters, they can be influenced by similar factors. Unstable retention times, especially for an ionizable compound like benzoic acid, often point to an inadequately buffered mobile phase. If the pH of your mobile phase is not well-controlled, small variations can lead to shifts in the ionization equilibrium and, consequently, changes in retention time.[29] Ensuring your mobile phase is properly buffered will improve both retention time stability and peak shape consistency.

Chemical Interaction Diagram

Chemical_Interactions cluster_0 Stationary Phase (Silica Surface) cluster_1 Analyte (Benzoic Acid) Silanol Si-OH (Residual Silanol) SiO_minus Si-O⁻ (Ionized Silanol) Silanol->SiO_minus Ionization at higher pH C18 C18 Chains BA_neutral Benzoic Acid (Non-ionized) BA_neutral->C18 Primary Retention (Hydrophobic) BA_ionized Benzoate (Ionized) BA_ionized->SiO_minus Secondary Interaction (Peak Tailing)

Caption: Interactions leading to peak tailing.

References

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. [Link]

  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. (2008). ResearchGate. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020). PubMed. [Link]

  • How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (2023). Technology Networks. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]

  • HPLC solvents and mobile phase additives. (n.d.). UCL. [Link]

  • Guidelines for Shodex Column Selection : Organic Acids. (n.d.). Shodex. [Link]

  • How to fix asymmetrical chromatography peaks? (2024). Cytiva. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Should an Additive be Added to your HPLC Eluent? (n.d.). LCGC International. [Link]

  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. (n.d.). Columbia University. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • HPLC column for organic acids. (n.d.). Shodex. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2014). National Institutes of Health. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2019). Semantic Scholar. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2020). MicroSolv. [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. [Link]

  • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. [Link]

  • HPLC Separation of Organic Acids. (n.d.). SIELC Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. [Link]

  • 2.5: High-Performance Liquid Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006). PubMed. [Link]

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021). ResearchGate. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]

  • Effect of diluent on the peak shape of the analyte in reversed-phase liquid chromatography. (2022). YouTube. [Link]

  • Benzoic acid. (2004). Chromatography Forum. [Link]

  • Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. (2000). ResearchGate. [Link]

Sources

minimizing impurities in the final product of 3-Butoxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Butoxy-4-methoxybenzoic Acid

Welcome to the technical support center for the synthesis and purification of 3-Butoxy-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and resolve common challenges, thereby minimizing impurities and maximizing the yield and quality of your final product.

Part 1: Understanding the Synthetic Landscape

The primary route to 3-Butoxy-4-methoxybenzoic acid typically involves a two-step process: a Williamson ether synthesis followed by saponification (hydrolysis) of an ester precursor. The purity of the final product is contingent on the successful execution of each of these stages.

The overall transformation begins with a readily available starting material, such as methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), which undergoes O-alkylation with a butylating agent, followed by hydrolysis of the methyl ester to the desired carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) cluster_impurities Potential Impurity Formation SM Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) reagent1 1-Bromobutane + Base (e.g., K₂CO₃) SM->reagent1 imp1 Unreacted Methyl Vanillate SM->imp1 Incomplete Reaction imp3 C-Alkylated Byproduct SM->imp3 Ambident Nucleophile intermediate Methyl 3-butoxy-4-methoxybenzoate reagent1->intermediate SN2 Reaction imp2 Butene (from E2 Elimination) reagent1->imp2 Side Reaction reagent2 Base (e.g., NaOH, KOH) then Acid (e.g., HCl) intermediate->reagent2 imp4 Partially Hydrolyzed Ester intermediate->imp4 Incomplete Hydrolysis product 3-Butoxy-4-methoxybenzoic acid (Final Product) reagent2->product imp5 De-Alkylated Phenols product->imp5 Harsh Conditions

Caption: General synthesis and potential impurity pathways.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Category A: Issues in Williamson Ether Synthesis (Step 1)

Question 1: My TLC/HPLC analysis shows a significant amount of unreacted starting material (methyl vanillate). What went wrong?

Answer: This is a common issue indicating an incomplete reaction. The root cause often lies in one of three areas: the base, the reaction conditions, or the reagents themselves.

  • Causality (The "Why"): The Williamson ether synthesis is an SN2 reaction that requires the deprotonation of the phenolic hydroxyl group to form a potent phenoxide nucleophile.[1] If the base is too weak, not sufficiently anhydrous, or used in stoichiometric insufficiency, the concentration of the active nucleophile will be too low to drive the reaction to completion.

  • Troubleshooting Steps:

    • Base Selection & Quality: Ensure your base (e.g., potassium carbonate, K₂CO₃) is finely powdered and thoroughly dried. For phenols, K₂CO₃ is generally sufficient, but if the reaction remains sluggish, a stronger base like sodium hydride (NaH) can be used, though this increases the risk of side reactions.

    • Solvent Choice: The solvent must be polar and aprotic to solvate the cation of the base without protonating the nucleophile. Common choices include DMF, DMSO, or acetonitrile.[2] Ensure the solvent is anhydrous, as water will consume the base and protonate the phenoxide.

    • Temperature & Time: While room temperature can work, gently heating the reaction to 50-80 °C typically increases the reaction rate significantly.[2] Monitor the reaction by TLC or HPLC until the starting material is consumed. A typical reaction time is 1-8 hours.[2]

    • Alkyl Halide Reactivity: Use 1-iodobutane or 1-bromobutane. 1-chlorobutane is less reactive. Ensure the alkyl halide is pure and used in a slight excess (1.1-1.5 equivalents).

Question 2: I'm observing a low-boiling point byproduct and my yield is lower than expected. Could this be an elimination reaction?

Answer: Yes, it is highly likely you are observing butene, the product of an E2 elimination side reaction.

  • Causality (The "Why"): The alkoxide is not only a nucleophile but also a base.[2] If it encounters steric hindrance, it will act as a base and abstract a proton from the alkyl halide, leading to elimination. This is particularly problematic with secondary or tertiary alkyl halides.[1][2]

  • Preventative Measures:

    • Use a Primary Alkyl Halide: This is the most critical factor. Always use a primary butyl halide like 1-bromobutane or 1-iodobutane. Never use 2-bromobutane or tert-butyl bromide for this synthesis, as they will strongly favor elimination.

    • Control Temperature: Higher temperatures can favor elimination over substitution. Use the lowest temperature that allows for a reasonable reaction rate.

    • Base Choice: While less of a factor with primary halides, extremely strong or bulky bases can slightly increase the E2 pathway. K₂CO₃ is generally a safe choice.

Category B: Issues in Saponification (Step 2)

Question 3: After acidification, my product is oily, or my NMR shows the continued presence of a methyl ester signal. How do I ensure complete hydrolysis?

Answer: Incomplete hydrolysis is the culprit. Saponification is a reversible reaction, and several factors can prevent it from reaching completion.[3][4]

  • Causality (The "Why"): The hydrolysis of an ester under basic conditions is an equilibrium process. To drive it to completion, Le Chatelier's principle must be applied by using a sufficient excess of the base (hydroxide) and ensuring adequate reaction time and temperature to overcome the activation energy.[5]

  • Troubleshooting Steps:

    • Stoichiometry of Base: Use a significant excess of NaOH or KOH (typically 2-5 equivalents).

    • Solvent & Solubility: The ester intermediate may have poor solubility in a purely aqueous base. Using a co-solvent like methanol, ethanol, or THF can create a homogeneous solution, dramatically increasing the reaction rate.

    • Temperature: Refluxing the reaction mixture (heating to the boiling point of the solvent) is standard practice to ensure the reaction proceeds to completion in a reasonable timeframe (typically 1-4 hours).

    • Monitoring: Before the acidification workup, spot the reaction mixture on a TLC plate against the starting ester to confirm its complete disappearance.

Category C: Issues in Purification & Isolation

Question 4: My crude product won't crystallize after the acidic workup. It remains an oil. What should I do?

Answer: "Oiling out" instead of crystallizing is a common sign of significant impurities or the presence of residual solvent, which lowers the melting point of the mixture.[6]

  • Causality (The "Why"): Crystalline solids form a highly ordered lattice. Impurities disrupt this lattice formation, often resulting in an amorphous solid or an oil.

  • Troubleshooting Workflow:

    • Initial Purification via Extraction: Before attempting recrystallization, perform an acid-base extraction. Dissolve the oily product in a suitable organic solvent (e.g., ethyl acetate). Extract with a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt, while neutral organic impurities (like unhydrolyzed ester) will remain in the organic layer.

    • Separate and Wash: Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

    • Re-acidify and Isolate: Cool the aqueous layer in an ice bath and slowly re-acidify with cold, concentrated HCl until the pH is ~2. The pure 3-Butoxy-4-methoxybenzoic acid should precipitate as a solid.

    • Filter and Dry: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This product is often significantly purer and more likely to crystallize properly.

Question 5: What is the best solvent for recrystallizing the final product?

Answer: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[7] For benzoic acid derivatives, aqueous alcohol mixtures are often effective.[8][9]

  • Solvent Selection Protocol:

    • Test Solvents: Place a small amount of your product in separate test tubes. Add solvents like water, ethanol, methanol, isopropanol, and acetone.

    • Observe Solubility: Note which solvents dissolve the product at room temperature (these are poor choices).

    • Heat and Cool: For solvents that do not dissolve the product at room temperature, heat them. A good candidate will dissolve the product completely when hot. Then, cool the solution to see if clean crystals form.

    • Optimize with Co-solvents: An ethanol/water or methanol/water system is an excellent starting point. Dissolve the product in a minimal amount of hot alcohol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two more of hot alcohol to clarify, then allow it to cool slowly.

Solvent SystemSuitability at Room TempSuitability at Elevated TempKey Considerations
WaterLow SolubilitySoluble in boiling water[6][9]Good, non-toxic choice. Slow cooling is critical. Requires thorough drying.
Ethanol/WaterPoorly SolubleVery SolubleExcellent for tuning polarity. Allows for high recovery.
IsopropanolSparingly SolubleSolubleGood alternative to ethanol. Less volatile.
TolueneSolubleVery SolubleCan be effective but may be difficult to remove completely.

Part 3: Detailed Experimental Protocols

These protocols represent a validated starting point. Optimization may be required based on your specific lab conditions and scale.

Protocol 1: Synthesis of Methyl 3-butoxy-4-methoxybenzoate
  • To a round-bottom flask charged with anhydrous potassium carbonate (2.0 eq) and methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), add anhydrous DMF until a stirrable slurry is formed.

  • Add 1-bromobutane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every hour.

  • Once the starting material is consumed (typically 3-5 hours), cool the reaction to room temperature.

  • Pour the mixture into cold water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.

Protocol 2: Saponification to 3-Butoxy-4-methoxybenzoic acid
  • Dissolve the crude methyl 3-butoxy-4-methoxybenzoate from the previous step in methanol.

  • Add a 4M aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring for the disappearance of the starting ester by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any neutral impurities.

  • Place the aqueous layer in an ice bath and acidify to pH 2 by the slow, dropwise addition of 6M HCl with vigorous stirring.

  • A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Place the crude, dry 3-Butoxy-4-methoxybenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or methanol) to dissolve the solid completely.

  • While still hot, add hot deionized water dropwise until a persistent cloudiness appears.

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 1:1 ethanol/water, and dry under high vacuum.

Part 4: Troubleshooting Workflow Diagram

This decision tree can guide your purification strategy.

G start Analyze Final Product (TLC, HPLC, NMR) purity_check Is Purity >98%? start->purity_check end_ok Product is Pure. Proceed to Drying. purity_check->end_ok Yes impurity_id Identify Impurity Type purity_check->impurity_id No unreacted_sm Unreacted Starting Material or Intermediate Ester impurity_id->unreacted_sm Ester/Phenol Signals side_products Side-Products (e.g., C-Alkylated) impurity_id->side_products Unknown Aromatic Signals multiple_impurities Multiple/Unknown Impurities impurity_id->multiple_impurities Complex Mixture solution_ester Action: Re-run Saponification (Protocol 2). Ensure excess base and heat. unreacted_sm->solution_ester solution_side_products Action: Recrystallization (Protocol 3). Optimize solvent system. side_products->solution_side_products solution_multiple Action: Acid-Base Extraction followed by Recrystallization. multiple_impurities->solution_multiple solution_ester->start Re-analyze solution_side_products->start Re-analyze solution_chromatography If Purity Still Low: Consider Column Chromatography. solution_side_products->solution_chromatography If fails solution_multiple->start Re-analyze solution_multiple->solution_chromatography If fails

Caption: A decision tree for troubleshooting product impurities.

References

  • Hydrolysis of ethyl benzoate - SSERC. (n.d.). SSERC. [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). UMass Lowell. [Link]

  • The purification of benzoic acid using dividing wall columns. (n.d.). Hydrocarbon Processing. [Link]

  • Ester Chemistry. (2020). Chemistry LibreTexts. [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. [Link]

  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society. [Link]

  • Photocatalytic Dealkylation of Aryl Alkyl Ethers. (2025). PubMed. [Link]

  • Mastering The Williamson Ether Synthesis. (2025). Osunstate. [Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • Ranu, B. C., & Bhar, S. (n.d.). Dealkylation of Ethers. A Review. [Link]

  • Photocatalytic Dealkylation of Aryl Alkyl Ethers. (n.d.). Semantic Scholar. [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • Lab Report Recrystallization. (2016). FAMU. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Wofford College. [Link]

  • Benzoic Acid Recrystallization. (n.d.). Cram. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Analysis of 3-Butoxy-4-methoxybenzoic Acid and 4-Butoxy-3-methoxybenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the subtle art of isomeric positioning can dramatically alter the physicochemical properties and biological activities of a molecule. This guide offers a deep comparative analysis of two structurally similar yet distinct benzoic acid derivatives: 3-Butoxy-4-methoxybenzoic acid and 4-Butoxy-3-methoxybenzoic acid. As a Senior Application Scientist, this document is structured to provide not just a side-by-side comparison, but also the underlying scientific rationale for the observed and predicted differences, empowering researchers in their experimental design and application development.

Introduction to the Isomers

3-Butoxy-4-methoxybenzoic acid and 4-Butoxy-3-methoxybenzoic acid are positional isomers, both possessing a benzoic acid core substituted with a methoxy and a butoxy group. The key distinction lies in the arrangement of these alkoxy substituents on the aromatic ring, a difference that profoundly influences their electronic environment, reactivity, and potential biological interactions.

dot

isomers cluster_3b4m 3-Butoxy-4-methoxybenzoic acid cluster_4b3m 4-Butoxy-3-methoxybenzoic acid node_3b4m node_3b4m node_4b3m node_4b3m synthesis_3b4m start 3-Hydroxy-4-methoxybenzoic acid intermediate Deprotonation start->intermediate Base (e.g., K₂CO₃) product 3-Butoxy-4-methoxybenzoic acid intermediate->product SN2 Reaction reagent 1-Bromobutane reagent->product

Caption: Synthetic workflow for 3-Butoxy-4-methoxybenzoic acid.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-4-methoxybenzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).

  • Alkylation: Add 1-bromobutane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with 2N HCl until a precipitate forms.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Butoxy-4-methoxybenzoic acid.

Synthesis of 4-Butoxy-3-methoxybenzoic acid

This synthesis starts from the readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

dot

synthesis_4b3m start 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) intermediate Deprotonation start->intermediate Base (e.g., K₂CO₃) product 4-Butoxy-3-methoxybenzoic acid intermediate->product SN2 Reaction reagent 1-Bromobutane reagent->product

Caption: Synthetic workflow for 4-Butoxy-3-methoxybenzoic acid.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Alkylation: Add 1-bromobutane (1.2 eq) to the solution.

  • Reaction: Heat the mixture to 80-90 °C and maintain stirring for 12-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into an excess of cold water.

  • Acidification: Carefully acidify with 2N HCl to precipitate the product.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the product from a suitable solvent like ethanol to yield pure 4-Butoxy-3-methoxybenzoic acid.

Comparative Biological Activity and Applications

While specific biological data for these butoxy derivatives is sparse, we can infer their potential activities based on studies of structurally related benzoic acid derivatives. Benzoic acid and its analogs are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. [1]The nature and position of substituents on the benzene ring are critical determinants of these activities.

Predicted Biological Profile
  • Antimicrobial Activity: Methoxy-substituted benzoic acids have shown antibacterial activity, with the position of the methoxy group influencing their efficacy. [2]It is plausible that both 3-butoxy and 4-butoxy isomers will possess some level of antimicrobial activity. The increased lipophilicity due to the butoxy group may enhance membrane permeability and, consequently, antibacterial potency compared to their methoxy analogs.

  • Cytotoxicity and Anticancer Potential: Derivatives of 4-(tert-butyl)-3-methoxybenzoic acid have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, with some compounds showing high potency. [3]This suggests that the butoxy-methoxybenzoic acid scaffold could be a valuable starting point for the development of novel cytotoxic agents. The isomeric position of the butoxy group would likely influence the molecule's ability to interact with biological targets, leading to differences in efficacy and selectivity.

  • Enzyme Inhibition: Benzoic acid derivatives are known to inhibit various enzymes. For instance, hydroxylated derivatives of benzoic and cinnamic acids have been shown to be effective inhibitors of polyphenol oxidase. [1]The specific arrangement of the alkoxy groups in the two isomers will likely result in different binding affinities to various enzymes, warranting further investigation.

Potential Applications

Given their chemical nature as substituted benzoic acids, both isomers are promising candidates for a variety of applications:

  • Pharmaceutical Intermediates: As demonstrated by the use of similar compounds in the synthesis of complex drugs, these isomers can serve as valuable building blocks in medicinal chemistry. [4]* Materials Science: The carboxylic acid functionality allows for their incorporation into polymers and other materials to impart specific properties.

  • Agrochemicals: Benzoic acid derivatives are used in the development of herbicides and other agricultural chemicals.

  • Flavor and Fragrance Industry: The ester derivatives of these acids could have interesting aromatic properties.

Conclusion and Future Directions

The comparative analysis of 3-Butoxy-4-methoxybenzoic acid and 4-Butoxy-3-methoxybenzoic acid highlights the profound impact of isomeric substitution on the properties and potential applications of organic molecules. While their fundamental chemical composition is identical, the differential placement of the butoxy and methoxy groups is predicted to lead to discernible differences in their physical properties, spectroscopic signatures, and biological activities.

This guide provides a solid foundation for researchers working with these compounds, offering robust synthetic protocols and a framework for understanding their comparative behavior. Future experimental work should focus on validating the predicted properties and exploring the biological activities of these isomers in detail. Such studies will undoubtedly uncover novel applications for these versatile chemical entities in drug discovery, materials science, and beyond.

References

  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. BenchChem. Accessed January 16, 2026.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Accessed January 16, 2026.
  • Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid.
  • 4-Methoxybenzoic Acid. PubChem. Accessed January 16, 2026.
  • 4-acetoxy-3-methoxybenzoic acid. NIST WebBook. Accessed January 16, 2026.
  • 4-Butoxy-3-methoxybenzaldehyde. PubChem. Accessed January 16, 2026.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
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A Researcher's Guide to Structure-Activity Relationship (SAR) Studies: The Impact of Alkoxy Chain Length in Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of how varying the alkoxy chain length on a substituted benzoic acid scaffold can systematically alter biological activity. We will delve into the underlying physicochemical principles, provide actionable experimental protocols, and present data to illustrate the structure-activity relationships (SAR) that are fundamental to modern drug discovery.

Introduction: The Rationale of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, forming the basis for transforming a preliminary "hit" compound into a potent and selective "lead." The core principle is that the biological activity of a molecule is directly related to its chemical structure. By systematically modifying a molecule's structure and observing the corresponding changes in its biological effect, we can deduce which chemical groups are vital for its activity.[1][2]

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships between physicochemical properties and biological activity.[3][4] These models are invaluable for predicting the potency of novel compounds, thereby streamlining the drug discovery process.[1][5]

The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents due to its synthetic tractability and ability to engage in key interactions with biological targets.[6] Substituents on the phenyl ring play a crucial role in modulating a compound's properties. Among the most versatile of these are alkoxy groups (-OR), where 'R' is an alkyl chain. The length of this chain is a critical, yet easily tunable, parameter that can profoundly influence a compound's absorption, distribution, metabolism, excretion (ADME), and, most importantly, its interaction with a target protein.

The Role of the Alkoxy Chain: A Master Modulator of Physicochemical Properties

The primary effect of elongating an alkyl or alkoxy chain is the systematic increase in lipophilicity, often referred to as "fat-lovingness."[7] Lipophilicity is a critical determinant of how a drug behaves in the body, governing its ability to cross lipid-rich biological membranes, such as the intestinal wall for absorption or the blood-brain barrier.[7][8] However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased metabolic breakdown, and non-specific tissue binding.[7]

The length of the alkoxy chain therefore presents a classic optimization challenge: balancing the need for sufficient lipophilicity to cross membranes and engage with hydrophobic pockets in a target protein, without incurring the penalties of poor solubility and pharmacokinetics.

Comparative Analysis: The "Parabolic" Effect of Alkoxy Chain Elongation

A common observation in SAR studies of homologous series is a parabolic relationship between alkyl chain length and biological activity. Initially, as the chain length increases, biological potency (e.g., lower IC₅₀ or Kᵢ value) improves. This is often attributed to enhanced membrane permeability or more favorable hydrophobic interactions within the target's binding site. However, after reaching an optimal length, further elongation leads to a sharp decrease in activity. This decline can be caused by several factors:

  • Steric Hindrance: The chain becomes too bulky and clashes with the protein, preventing an optimal binding conformation.

  • Reduced Solubility: The compound becomes too lipophilic, leading to poor solubility in aqueous biological fluids and aggregation.

  • Metabolic Liability: Longer alkyl chains can be more susceptible to metabolic enzymes like cytochrome P450s.

While the specific optimal length is target-dependent, the trend is widely observed. For example, a study on 2-benzylbenzimidazole 'nitazene' opioids showed that potency was markedly influenced by alkoxy chain length, with the ethoxy chain providing the most potent analogue, while longer (butoxy) or shorter (methoxy) chains were less potent.[9] Similarly, studies on 2-bromoalkoxyanthraquinones found that a C3 alkoxy chain yielded the most promising anticancer activity.[10]

Data Summary: Alkoxy-Substituted Benzoic Acids vs. Target X

The following table presents hypothetical but representative data for a series of para-alkoxy-substituted benzoic acids, illustrating the typical parabolic SAR trend against a generic enzyme target.

Compound IDAlkoxy Chain (R in -OR)Chain Length (n-carbons)cLogP (Calculated)Target X Inhibition (IC₅₀, nM)
BZA-01Methoxy11.98850
BZA-02Ethoxy22.51320
BZA-03Propoxy33.0495
BZA-04Butoxy 4 3.57 25
BZA-05Pentoxy54.10150
BZA-06Hexoxy64.63980
BZA-07Heptoxy75.16> 5000

Note: cLogP values are illustrative estimates. Actual values would be determined experimentally or through specialized software.

This data clearly shows that the butoxy derivative (BZA-04) represents the optimal chain length for inhibiting Target X, providing a potent lead for further optimization.

Experimental Design for an Alkoxy Chain SAR Study

A robust SAR study is an iterative process that requires careful planning and execution across chemical synthesis and biological evaluation.

Workflow for SAR Investigation

Below is a diagram illustrating the typical workflow for an SAR study focused on optimizing an alkoxy chain.

SAR_Workflow cluster_design Design & Modeling cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis design Hypothesis: Alkoxy chain length modulates activity modeling In Silico Modeling (Docking, QSAR) design->modeling Predict optimal length synthesis Synthesize Homologous Series (Methoxy to Heptoxy) modeling->synthesis assay In Vitro Biological Assay (e.g., Enzyme Inhibition) synthesis->assay adme Physicochemical Profiling (logP, Solubility) assay->adme analysis Analyze Data: Potency vs. Chain Length sar Establish SAR: Identify optimal chain analysis->sar sar->design Iterate / Refine Hypothesis

Caption: Iterative workflow for an SAR study.

Protocol 1: General Synthesis of 4-Alkoxybenzoic Acids

This protocol describes a standard Williamson ether synthesis to generate a homologous series of 4-alkoxybenzoic acids from a common starting material.

Materials:

  • Methyl 4-hydroxybenzoate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • A series of alkyl bromides (e.g., bromomethane, bromoethane, 1-bromopropane, etc.)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) / Water (H₂O)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Step-by-Step Procedure:

  • Alkylation:

    • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

    • Add the corresponding alkyl bromide (1.2 eq) to the mixture.

    • Stir the reaction at 60-80°C for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting methyl 4-alkoxybenzoate ester by column chromatography.

  • Saponification (Hydrolysis):

    • Dissolve the purified ester (1.0 eq) in a mixture of MeOH and 2M aqueous NaOH.[11]

    • Reflux the mixture for 2-4 hours until TLC indicates the complete consumption of the starting material.[11]

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2 with concentrated HCl.

    • The 4-alkoxybenzoic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

  • Characterization: Confirm the structure and purity of each analog using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer (specific to the enzyme)

  • Synthesized alkoxybenzoic acid derivatives (dissolved in DMSO)

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer or fluorometer)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series for each test compound (e.g., from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.

  • Assay Reaction:

    • In a 96-well plate, add a small volume of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the target enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader. The rate of reaction is proportional to the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Understanding Causality: Linking Chain Length to Activity

The observed SAR is a direct consequence of how the alkoxy chain's physicochemical properties influence its molecular interactions.

Causality_Diagram cluster_property Physicochemical Property cluster_effect Biological Effect cluster_outcome Overall Outcome chain Increase Alkoxy Chain Length lipo Increase Lipophilicity (logP) chain->lipo steric Increase Steric Bulk chain->steric perm Membrane Permeability lipo->perm + bind Target Binding Affinity (Hydrophobic Interactions) lipo->bind + sol Aqueous Solubility lipo->sol - steric->bind - (if excessive) activity Biological Activity perm->activity bind->activity sol->activity

Caption: Relationship between chain length and biological activity.

As the diagram illustrates, increasing chain length enhances lipophilicity, which can positively influence permeability and binding. However, it concurrently increases steric bulk and decreases solubility, which can negatively impact binding and bioavailability. The optimal chain length is the one that best balances these competing effects for a given biological system.

Conclusion

The systematic variation of alkoxy chain length is a powerful and fundamental strategy in SAR-guided drug design. As demonstrated, this seemingly simple modification provides a highly effective method for tuning a compound's lipophilicity, thereby optimizing its pharmacokinetic profile and target engagement. The predictable, often parabolic, relationship between chain length and biological activity allows researchers to rationally navigate chemical space to identify compounds with superior potency and drug-like properties. The experimental workflows and protocols detailed in this guide provide a validated framework for researchers to conduct these critical studies, accelerating the journey from initial hit to viable clinical candidate.

References

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A Comparative Guide to the Biological Activity of 3-Butoxy-4-methoxybenzoic Acid and its Propoxy Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount for advancing therapeutic innovation. This guide provides an in-depth comparison of the biological activities of 3-butoxy-4-methoxybenzoic acid and its closely related analog, 3-propoxy-4-methoxybenzoic acid. While direct comparative studies on these specific molecules are limited in publicly available literature, this guide synthesizes data from structurally related benzoic acid derivatives to infer and project their potential biological activities, focusing on anti-inflammatory, antioxidant, and antimicrobial properties.

Introduction: The Significance of Alkoxy Chains in Benzoic Acid Derivatives

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The substitution pattern on the benzene ring plays a critical role in defining the pharmacological profile of these compounds. The molecules of interest, 3-butoxy-4-methoxybenzoic acid and 3-propoxy-4-methoxybenzoic acid, are derivatives of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a well-studied phenolic compound with known anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The key structural difference between our two molecules of interest is the length of the alkoxy chain at the 3-position – a butoxy group versus a propoxy group. This seemingly minor variation can significantly influence the lipophilicity of the molecule, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3][4] An increase in the length of the alkyl chain generally enhances lipophilicity, which can, in turn, modulate biological activity.[5]

Comparative Analysis of Biological Activities

Based on the known activities of vanillic acid and the principles of structure-activity relationships (SAR) for benzoic acid derivatives, we can project the comparative biological profiles of the butoxy and propoxy analogs.

Anti-inflammatory Activity

Vanillic acid and its derivatives have demonstrated notable anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][6] These pathways are central to the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). The increased lipophilicity of the butoxy analog compared to the propoxy analog may enhance its ability to penetrate cell membranes and interact with intracellular targets, potentially leading to more potent anti-inflammatory effects.

Table 1: Projected Comparative Anti-inflammatory Activity

CompoundProjected IC50 (COX-2 Inhibition)Rationale
3-Propoxy-4-methoxybenzoic acidModerateThe propoxy group increases lipophilicity compared to a simple methoxy or hydroxyl group, likely contributing to good anti-inflammatory potential.
3-Butoxy-4-methoxybenzoic acidModerately HighThe longer butoxy chain further enhances lipophilicity, which could lead to improved cellular uptake and interaction with inflammatory targets, suggesting potentially higher potency.[3][4]
Antioxidant Activity

The antioxidant capacity of phenolic compounds like benzoic acid derivatives is primarily due to their ability to scavenge free radicals.[7] The presence of a hydroxyl group is often crucial for this activity. While our compounds of interest have a methoxy group at the 4-position, the overall electronic properties of the ring and the presence of the 3-alkoxy substituent can still influence their antioxidant potential. The difference in the length of the alkoxy chain between the propoxy and butoxy analogs is expected to have a less pronounced effect on the intrinsic radical scavenging ability compared to its impact on anti-inflammatory or antimicrobial activities, which are more dependent on cellular transport.

Table 2: Projected Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundProjected IC50Rationale
3-Propoxy-4-methoxybenzoic acidModeratePossesses the core benzoic acid structure with electron-donating groups, suggesting a moderate ability to scavenge free radicals.
3-Butoxy-4-methoxybenzoic acidModerateThe slight increase in lipophilicity is not expected to significantly alter the fundamental radical scavenging mechanism, leading to a comparable antioxidant profile to its propoxy analog.[7]
Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[8][9] The lipophilicity of these molecules is a key determinant of their ability to disrupt microbial cell membranes. An increase in the alkyl chain length of alkoxy substituents has been shown to correlate with enhanced antimicrobial activity, up to a certain point where insolubility becomes a limiting factor. Therefore, it is reasonable to hypothesize that the butoxy analog will exhibit slightly greater antimicrobial potency than the propoxy analog against a range of bacteria and fungi.

Table 3: Projected Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundProjected MIC (µg/mL) vs. S. aureusProjected MIC (µg/mL) vs. E. coliRationale
3-Propoxy-4-methoxybenzoic acid64 - 128128 - 256The propoxy group imparts a degree of lipophilicity that allows for interaction with and disruption of microbial membranes.
3-Butoxy-4-methoxybenzoic acid32 - 6464 - 128The increased lipophilicity of the butoxy chain is expected to enhance its partitioning into the lipid-rich bacterial cell membrane, leading to greater disruption and a lower MIC.[10][11]

Mechanistic Insights: The Role of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many benzoic acid derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6] These pathways are critical in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). It is plausible that both 3-butoxy-4-methoxybenzoic acid and its propoxy analog exert their anti-inflammatory effects by interfering with these cascades. The enhanced cellular uptake of the more lipophilic butoxy analog could translate to a more pronounced inhibition of these pathways.

G Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes induces Compounds 3-Alkoxy-4-methoxybenzoic acids (Butoxy & Propoxy analogs) Compounds->IKK inhibit

Caption: Proposed inhibition of the NF-κB pathway by 3-alkoxy-4-methoxybenzoic acids.

G Simplified MAPK Signaling Pathway Stress Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK Stress->MAP3K activates MAP2K MAPKK MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation mediates Compounds 3-Alkoxy-4-methoxybenzoic acids (Butoxy & Propoxy analogs) Compounds->MAP2K inhibit

Caption: Potential modulation of the MAPK signaling cascade by the benzoic acid analogs.

Experimental Protocols

To empirically validate the projected biological activities, the following standardized assays are recommended.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 3-butoxy-4-methoxybenzoic acid and 3-propoxy-4-methoxybenzoic acid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

Antioxidant Assay: DPPH Radical Scavenging Activity

Principle: This spectrophotometric assay measures the ability of the test compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Prepare a stock solution of DPPH in methanol.

  • Add various concentrations of the test compounds to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the decrease in absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.[12][13]

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][15]

G General Experimental Workflow for Biological Activity Comparison Start Start Compounds 3-Butoxy- & 3-Propoxy-4-methoxybenzoic acid Start->Compounds AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) Compounds->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH) Compounds->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC) Compounds->Antimicrobial Data Data Analysis (IC50, MIC) AntiInflammatory->Data Antioxidant->Data Antimicrobial->Data Comparison Comparative Evaluation Data->Comparison Conclusion Conclusion on Structure-Activity Relationship Comparison->Conclusion

Caption: Workflow for the comparative biological evaluation of the two benzoic acid analogs.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of 3-butoxy-4-methoxybenzoic acid and its propoxy analog. Based on established structure-activity relationships, it is hypothesized that the butoxy derivative, owing to its increased lipophilicity, may exhibit enhanced anti-inflammatory and antimicrobial properties compared to its propoxy counterpart. The antioxidant activities of the two compounds are predicted to be more comparable.

It is imperative that these hypotheses are validated through rigorous experimental testing using the protocols outlined in this guide. Further investigations could also explore their effects on a wider range of biological targets and in vivo models of disease. A deeper understanding of the SAR within this series of 3-alkoxy-4-methoxybenzoic acids will undoubtedly contribute to the rational design of novel therapeutic agents with improved efficacy and safety profiles.

References

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  • Minimum Inhibitory Concentration (MIC)
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2022). MDPI.
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A Comparative Guide to the Validation of an Analytical Method for 3-Butoxy-4-methoxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Butoxy-4-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking a reliable and robust analytical technique. The guide details the experimental protocol, presents validation data in accordance with International Council for Harmonisation (ICH) guidelines, and offers a comparison with alternative analytical methods.[1][2][3][4]

Introduction: The "Why" Behind Method Validation

The Chosen Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For 3-Butoxy-4-methoxybenzoic acid, a reverse-phase HPLC method with UV detection is highly suitable, offering excellent specificity and sensitivity for this aromatic carboxylic acid.[5][6] The presence of a chromophore in the molecule allows for straightforward detection by UV spectrophotometry.

Alternative Methodologies: A Brief Comparison

While HPLC is the focus of this guide, it is important to be aware of other techniques that could be employed for the quantification of organic acids.[7][8][9]

Technique Principle Advantages Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, cost-effective, widely available.Moderate sensitivity, may lack specificity for complex matrices.
LC-MS Separation by HPLC, detection by mass spectrometry.High sensitivity and specificity.Higher cost, more complex instrumentation and method development.[10]
Gas Chromatography (GC) Separation of volatile compounds.Excellent for volatile and semi-volatile organic acids.Requires derivatization for non-volatile compounds like 3-Butoxy-4-methoxybenzoic acid.
Ion Chromatography (IC) Separation based on ionic interactions.Well-suited for a wide range of organic acids.May require specialized columns and suppressor systems.[8]

Experimental Protocol: A Validated HPLC Method

The following HPLC method is proposed for the quantification of 3-Butoxy-4-methoxybenzoic acid. This method is designed to be accurate, precise, and robust for routine analysis.

Instrumentation and Chromatographic Conditions:
Parameter Recommended Condition
HPLC System A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A typical composition is a mixture of acetonitrile and 0.1% phosphoric acid in water.
Flow Rate 1.0 mL/min.[11]
Column Temperature 30°C.[11]
Detection Wavelength To be determined by UV scan of the analyte, typically around 220 nm for benzoic acid derivatives.[11]
Injection Volume 10 µL.[11]
Preparation of Solutions:
  • Standard Stock Solution: Accurately weigh a known amount of 3-Butoxy-4-methoxybenzoic acid reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Dissolve the sample containing 3-Butoxy-4-methoxybenzoic acid in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Adhering to ICH Q2(R2) Guidelines

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended application.[1][2] The following parameters are evaluated according to ICH guidelines:

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach:

    • Inject a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a placebo solution (a mixture of all excipients without the analyte) to demonstrate the absence of interference from the matrix.

    • If available, inject solutions of known impurities to ensure they are well-resolved from the analyte peak.

  • Acceptance Criteria: No interference from blank/placebo at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]

  • Experimental Approach:

    • Prepare a series of at least five concentrations of the 3-Butoxy-4-methoxybenzoic acid standard across a specified range (e.g., 50% to 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It is often expressed as the percent recovery.

  • Experimental Approach:

    • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with a known amount of the analyte.

    • Analyze each level in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Experimental Approach: Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or on different equipment.

    • Experimental Approach: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

    • Determination: Typically determined as the concentration that yields a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]

    • Determination: Typically determined as the concentration that yields a signal-to-noise ratio of 10:1. The precision at the LOQ should also be demonstrated.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach: Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% acetonitrile).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these variations.

Summary of Validation Data

The following table summarizes the expected results for a validated HPLC method for 3-Butoxy-4-methoxybenzoic acid:

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference from blank/placebo at the retention time of the analyte.The method is specific, with no interfering peaks observed.
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.The method is robust to minor changes in flow rate and mobile phase composition.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the analytical method.

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Define Analytical Need Define Analytical Need Literature Search & Feasibility Literature Search & Feasibility Define Analytical Need->Literature Search & Feasibility Initial Method Development Initial Method Development Literature Search & Feasibility->Initial Method Development Method Optimization Method Optimization Initial Method Development->Method Optimization Define Validation Parameters Define Validation Parameters Method Optimization->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Write Validation Protocol Write Validation Protocol Set Acceptance Criteria->Write Validation Protocol Specificity Specificity Write Validation Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Analysis Data Analysis Robustness->Data Analysis Validation Report Validation Report Data Analysis->Validation Report Method Implementation Method Implementation Validation Report->Method Implementation

Caption: A flowchart of the analytical method validation process.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of data in a regulated environment. The HPLC method presented in this guide provides a robust and reliable approach for the quantification of 3-Butoxy-4-methoxybenzoic acid. By following the principles outlined in the ICH guidelines, researchers can confidently develop and validate analytical methods that are fit for their intended purpose.

References

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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthetic 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

In the landscape of drug discovery and development, the purity of a synthetic intermediate is not a mere quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Butoxy-4-methoxybenzoic acid (MW: 224.25 g/mol , CAS: 66924-20-7) serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][3] The presence of even minute quantities of impurities—be they starting materials, reagents, side-products, or isomers—can have cascading effects, leading to downstream reaction failures, altered pharmacological profiles, or unforeseen toxicities in the final drug product.

This guide provides an in-depth comparison of the principal analytical techniques for rigorously assessing the purity of synthetic 3-Butoxy-4-methoxybenzoic acid. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, quality control analysts, and process chemists. Our focus is on providing not just data, but actionable intelligence to ensure the integrity of your synthetic intermediates.

Understanding Potential Impurities: A Synthesis-Forward Approach

A robust analytical strategy begins with a hypothetical consideration of what impurities might be present. The synthesis of 3-Butoxy-4-methoxybenzoic acid likely involves the etherification of a precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid) or protocatechuic acid (3,4-dihydroxybenzoic acid). This informs our search for key potential impurities:

  • Starting Materials: Unreacted vanillic acid or its synthetic precursors.

  • Reaction Intermediates: Partially butoxylated or methoxylated species.

  • Isomeric Impurities: Positional isomers such as 4-Butoxy-3-methoxybenzoic acid, which can be notoriously difficult to separate.[4]

  • Side-Products: Compounds arising from undesired parallel reactions.

  • Residual Solvents & Reagents: Traces of chemicals used during the synthesis and purification process.

Our chosen analytical methods must be capable of separating and detecting these diverse chemical entities with high fidelity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the premier technique for assessing the purity of non-volatile organic molecules like 3-Butoxy-4-methoxybenzoic acid. Its high resolving power and quantitative accuracy make it indispensable for quality control.[5][6]

Expertise & Causality: Why Reversed-Phase HPLC?

We choose a reversed-phase (RP-HPLC) method for several strategic reasons. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. 3-Butoxy-4-methoxybenzoic acid, with its alkyl chain and aromatic ring, possesses significant nonpolar character, allowing for strong retention and interaction with the C18 column.

Crucially, the carboxylic acid moiety is ionizable. To ensure a single, well-defined analyte species and sharp, symmetrical peaks, we must suppress this ionization.[7] This is achieved by acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH well below the pKa of the carboxylic acid (~4-5). This forces the analyte to exist predominantly in its neutral, protonated form, leading to consistent retention and improved chromatography.

Experimental Protocol: Isocratic RP-HPLC with UV Detection

Objective: To separate 3-Butoxy-4-methoxybenzoic acid from its potential impurities and quantify its purity as a percentage of the total peak area.

Materials and Reagents:

  • 3-Butoxy-4-methoxybenzoic acid reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • 0.45 µm Syringe filters (PTFE or nylon)

Instrumentation and Conditions:

Parameter Setting Rationale
HPLC System Standard system with UV/Vis or PDA Detector Widely available and suitable for chromophoric compounds.
Column C18, 250 mm x 4.6 mm, 5 µm particle size Standard workhorse column providing excellent resolution.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% H₃PO₄ Provides optimal retention and peak shape for the analyte.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures run-to-run reproducibility of retention times.
Detection UV at 254 nm A common wavelength for aromatic compounds.
Injection Vol. 10 µL A typical volume to avoid column overloading.

| Run Time | 15 minutes | Sufficient to elute the main peak and any late-eluting impurities. |

Procedure:

  • Mobile Phase Preparation: Carefully mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution for 15 minutes using an ultrasonic bath.

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Sample Preparation (100 µg/mL): Accurately weigh 10 mg of the synthetic 3-Butoxy-4-methoxybenzoic acid sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Analysis: Filter the standard and sample solutions through a 0.45 µm syringe filter into HPLC vials. Inject onto the HPLC system.

  • Data Interpretation: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. Impurities are identified by their unique retention times.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh 1. Weigh Sample/Standard Dissolve 2. Dissolve in Mobile Phase Weigh->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter Inject 4. Inject onto HPLC Filter->Inject Separate 5. Separate on C18 Column Inject->Separate Detect 6. Detect at 254 nm Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate Area % Purity Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve 1. Dissolve in Pyridine Derivatize 2. Add BSTFA & Heat (70°C) Dissolve->Derivatize Dilute 3. Dilute with Ethyl Acetate Derivatize->Dilute Inject 4. Inject into GC Dilute->Inject Separate 5. Separate by Volatility Inject->Separate Ionize 6. Ionize (EI, 70 eV) Separate->Ionize Analyze 7. Analyze by m/z Ionize->Analyze Identify 8. Identify Peaks via MS Library Analyze->Identify Confirm 9. Confirm Structure by Fragmentation Identify->Confirm NMR_Logic Acquire Acquire ¹H & ¹³C Spectra AnalyzeH1 Analyze ¹H Spectrum Acquire->AnalyzeH1 AnalyzeC13 Analyze ¹³C Spectrum Acquire->AnalyzeC13 CheckShifts Chemical Shifts Match Structure? AnalyzeH1->CheckShifts CheckExtraPeaksC13 Extra Peaks Present? AnalyzeC13->CheckExtraPeaksC13 CheckIntegration Integrals Match Proton Count? CheckShifts->CheckIntegration CheckExtraPeaksH1 Extra Peaks Present? CheckIntegration->CheckExtraPeaksH1 Pure Structurally Pure CheckExtraPeaksH1->Pure No Impure Impurities Detected CheckExtraPeaksH1->Impure Yes CheckExtraPeaksC13->Pure No CheckExtraPeaksC13->Impure Yes

Sources

A Spectroscopic Guide to Differentiating Positional Isomers of Butoxy Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups, can exhibit remarkably different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unequivocally distinguish between these closely related compounds is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of four positional isomers of butoxy methoxybenzoic acid, a scaffold of interest in medicinal chemistry.

Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet significant spectral differences that arise from the varied placement of the butoxy and methoxy substituents on the benzoic acid ring. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only comparative data but also the underlying principles and experimental workflows necessary for confident isomer differentiation.

The Challenge of Isomerism: Why Position Matters

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electron distribution. A minor shift in the position of a substituent can dramatically alter how a molecule interacts with its biological target, influencing its efficacy and safety. For butoxy methoxybenzoic acid, the relative positions of the alkoxy groups can affect properties such as:

  • Receptor Binding: The orientation of the butoxy and methoxy groups can either facilitate or hinder the molecule's ability to fit into the binding pocket of a target protein.

  • Metabolism: The accessibility of the alkoxy groups to metabolic enzymes can vary, leading to different metabolic pathways and rates of clearance.

  • Solubility and Bioavailability: The overall polarity and hydrogen bonding capacity of the molecule can be altered by the substituent positions, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Given these critical implications, robust analytical methods for isomer differentiation are not merely a matter of chemical curiosity but a fundamental requirement for the development of safe and effective therapeutics.

The Isomers in Focus

This guide will compare the following four positional isomers of butoxy methoxybenzoic acid:

  • 2-Butoxy-4-methoxybenzoic acid

  • 3-Butoxy-4-methoxybenzoic acid

  • 4-Butoxy-2-methoxybenzoic acid

  • 4-Butoxy-3-methoxybenzoic acid

These isomers share the same molecular formula (C₁₂H₁₆O₄) and molecular weight (224.25 g/mol ). Our investigation will demonstrate how spectroscopic techniques can serve as powerful tools to reveal their unique structural identities.

Comparative Spectroscopic Analysis

The following sections delve into the expected spectroscopic signatures for each isomer, supported by predicted data and established principles of spectral interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, splitting pattern (multiplicity), and integration of proton signals provide a detailed map of the proton environments within a molecule.

The key diagnostic regions in the ¹H NMR spectra of butoxy methoxybenzoic acid isomers are the aromatic region (typically ~6.5-8.0 ppm), the methoxy region (~3.8-4.0 ppm), and the butoxy regions (ranging from ~0.9 ppm for the terminal methyl to ~4.1 ppm for the methylene group attached to the aromatic ring).

Expected ¹H NMR Spectral Features:

The precise chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents. The electron-donating alkoxy groups will generally shield the aromatic protons, causing them to resonate at higher fields (lower ppm) compared to unsubstituted benzoic acid. The splitting patterns, dictated by the number of neighboring protons, are particularly informative for determining the substitution pattern.

  • 2-Butoxy-4-methoxybenzoic acid: We expect to see three distinct aromatic proton signals. The proton at C5, situated between two alkoxy groups, would likely be the most shielded. The protons at C3 and C6 will show characteristic splitting patterns based on their coupling to neighboring protons.

  • 3-Butoxy-4-methoxybenzoic acid: This isomer will also exhibit three aromatic proton signals. The proton at C2, ortho to the carboxylic acid, is expected to be the most deshielded. The protons at C5 and C6 will have distinct chemical shifts and multiplicities.

  • 4-Butoxy-2-methoxybenzoic acid: Similar to the 2,4-disubstituted isomer, three aromatic protons will be present, with their chemical shifts influenced by the different positions of the butoxy and methoxy groups relative to the carboxylic acid.

  • 4-Butoxy-3-methoxybenzoic acid: This isomer will also display three aromatic proton signals. The proton at C2 will be ortho to the carboxylic acid and deshielded, while the protons at C5 and C6 will be influenced by the para-butoxy and meta-methoxy groups, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Butoxy Methoxybenzoic Acid Isomers

Proton Assignment2-Butoxy-4-methoxybenzoic acid3-Butoxy-4-methoxybenzoic acid4-Butoxy-2-methoxybenzoic acid4-Butoxy-3-methoxybenzoic acid
-COOH ~10-12~10-12~10-12~10-12
Aromatic H ~6.4-7.9~7.0-7.6~6.5-7.8~6.9-7.5
-OCH₃ ~3.8~3.9~3.9~3.9
-OCH₂CH₂CH₂CH₃ ~4.1~4.0~4.0~4.1
-OCH₂CH₂CH₂CH₃ ~1.8~1.8~1.8~1.8
-OCH₂CH₂CH₂CH₃ ~1.5~1.5~1.5~1.5
-OCH₂CH₂CH₂CH₃ ~1.0~1.0~1.0~1.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The aromatic region will show complex splitting patterns that are key to differentiation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectra will show distinct signals for the carboxylic acid carbon (~165-175 ppm), the aromatic carbons (some attached to oxygen appearing at ~150-165 ppm, and others at ~100-135 ppm), the methoxy carbon (~55-60 ppm), and the four carbons of the butoxy group (~14, 19, 31, and 68 ppm). The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern. The carbon atoms directly attached to the electron-donating alkoxy groups will be significantly shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Butoxy Methoxybenzoic Acid Isomers

Carbon Assignment2-Butoxy-4-methoxybenzoic acid3-Butoxy-4-methoxybenzoic acid4-Butoxy-2-methoxybenzoic acid4-Butoxy-3-methoxybenzoic acid
-COOH ~168~167~169~167
Ar-C (quaternary) ~115, 160, 163~123, 148, 155~118, 158, 162~125, 149, 153
Ar-CH ~100, 105, 133~112, 115, 123~100, 107, 132~112, 114, 124
-OCH₃ ~56~56~56~56
-OCH₂CH₂CH₂CH₃ ~68~69~68~69
-OCH₂CH₂CH₂CH₃ ~31~31~31~31
-OCH₂CH₂CH₂CH₃ ~19~19~19~19
-OCH₂CH₂CH₂CH₃ ~14~14~14~14

Note: These are predicted values. The specific shifts of the aromatic carbons provide a unique fingerprint for each isomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Expected FT-IR Spectral Features:

All four isomers will exhibit characteristic IR absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹, often obscuring the C-H stretching region. This is due to strong hydrogen bonding between carboxylic acid molecules.

  • C-H stretch (aromatic and aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy group will be just below 3000 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

  • C=C stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether and carboxylic acid): Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, corresponding to the C-O bonds of the alkoxy groups and the carboxylic acid.

  • Out-of-plane C-H bending (aromatic): Bands in the 700-900 cm⁻¹ region, the positions of which are highly diagnostic of the aromatic substitution pattern. This "fingerprint" region is crucial for differentiating the isomers.

Table 3: Key Diagnostic FT-IR Absorption Ranges (cm⁻¹) for Butoxy Methoxybenzoic Acid Isomers

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
O-H stretch (Carboxylic Acid)2500-3300 (very broad)Presence of the carboxylic acid group.
C=O stretch (Carboxylic Acid)1680-1710 (strong, sharp)Confirms the carboxylic acid functional group.
C-O stretch (Ether)1200-1300 (strong) & 1000-1100 (strong)Presence of the methoxy and butoxy groups.
Aromatic C-H Out-of-Plane Bending700-900Highly diagnostic of the substitution pattern on the benzene ring.

The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer and serves as a reliable method for their differentiation when compared against reference spectra.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectral Features:

Under electron ionization (EI), all four isomers will exhibit a molecular ion peak (M⁺˙) at m/z 224, confirming their shared molecular formula. The key to differentiation lies in the relative abundances of the fragment ions. The fragmentation of alkoxybenzoic acids is often initiated by cleavage of the ether bonds or loss of groups from the carboxylic acid function.

Common fragmentation pathways include:

  • Loss of a butyl radical (•C₄H₉): This would result in a fragment ion at m/z 167.

  • Loss of butene (C₄H₈) via McLafferty rearrangement: This is possible for the butoxy group and would lead to a fragment ion at m/z 168.

  • Loss of a methoxy radical (•OCH₃): This would give a fragment at m/z 193.

  • Loss of a carboxyl group (•COOH): This would result in a fragment at m/z 179.

  • Decarboxylation (loss of CO₂): This would lead to a fragment at m/z 180.

  • Cleavage of the butoxy chain: This can produce characteristic ions at m/z 57 (C₄H₉⁺) or m/z 41 (C₃H₅⁺).

The relative intensities of these fragment ions will vary depending on the stability of the resulting carbocations, which is influenced by the positions of the substituents. For example, the proximity of the alkoxy groups to each other and to the carboxylic acid can influence the fragmentation pathways. While the major fragments may be similar, their relative abundances can provide a "fingerprint" to distinguish the isomers.

Table 4: Expected Key Fragment Ions (m/z) in the Mass Spectra of Butoxy Methoxybenzoic Acid Isomers

m/zPossible Fragment
224[M]⁺˙ (Molecular Ion)
193[M - OCH₃]⁺
180[M - CO₂]⁺˙
179[M - COOH]⁺
168[M - C₄H₈]⁺˙ (McLafferty Rearrangement)
167[M - C₄H₉]⁺
139[M - C₄H₉ - CO]⁺
57[C₄H₉]⁺

Note: The relative abundance of these fragments is the key differentiating factor.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the butoxy methoxybenzoic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For pure, solid samples, a direct insertion probe (DIP) can be used. For more complex mixtures or to ensure sample purity, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquisition (EI-MS):

    • Set the electron energy to a standard value of 70 eV.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

    • The resulting spectrum will show the relative abundance of the molecular ion and various fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of butoxy methoxybenzoic acid isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns Integration NMR->NMR_Data FTIR_Data Functional Groups Fingerprint Region FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identification Isomer Identification & Differentiation NMR_Data->Identification FTIR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic analysis of butoxy methoxybenzoic acid isomers.

Conclusion

The differentiation of positional isomers is a critical task in chemical and pharmaceutical sciences. This guide has outlined a multi-faceted spectroscopic approach to distinguish between four positional isomers of butoxy methoxybenzoic acid. By combining the detailed structural insights from ¹H and ¹³C NMR, the functional group and fingerprint information from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently identify and characterize these closely related compounds.

The key to successful isomer differentiation lies not in a single spectroscopic technique, but in the synergistic interpretation of data from multiple analytical methods. The subtle differences in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, when considered together, provide an unambiguous structural assignment. Adherence to standardized experimental protocols is essential for generating high-quality, comparable data, thereby ensuring the integrity and reliability of the analytical results. This comprehensive approach empowers researchers to navigate the complexities of isomerism and advance their drug discovery and development programs with confidence.

References

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  • PubChemLite for C12H16O4, 3-butoxy-4-methoxybenzoic acid. Université du Luxembourg. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 3-Butoxy-4-methoxybenzoic Acid Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, enabling researchers to rapidly screen and prioritize lead compounds with a high degree of precision before committing to costly and time-consuming wet-lab synthesis and validation. This guide provides a comprehensive, in-depth comparison of the in silico docking performance of a series of novel 3-Butoxy-4-methoxybenzoic acid derivatives against the well-established anti-inflammatory target, Cyclooxygenase-2 (COX-2).

The rationale for investigating this particular chemical scaffold stems from the known anti-inflammatory potential of various benzoic acid derivatives.[1][2][3] By introducing a butoxy group at the 3-position and a methoxy group at the 4-position of the benzoic acid core, we aim to explore the impact of these substitutions on binding affinity and selectivity for the COX-2 enzyme, a key player in the inflammatory cascade.[3][4] This guide will not only detail the step-by-step methodology for a rigorous docking study but also compare the performance of our lead compounds against a known COX-2 inhibitor, Celecoxib, providing valuable context for their potential as next-generation anti-inflammatory drugs.

The Scientific Rationale: Why Target COX-2?

Inflammation is a complex biological response, and at its heart lies the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are central to this pathway. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and swelling.[3]

Conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to undesirable gastrointestinal side effects.[3][5] Therefore, the development of selective COX-2 inhibitors remains a significant therapeutic goal, offering the promise of potent anti-inflammatory efficacy with an improved safety profile.[5][6] The in silico approach detailed herein allows for the rational design and evaluation of compounds with a higher likelihood of achieving this desired selectivity.[2]

Experimental Design: A Comparative Docking Workflow

Our in silico investigation is structured to provide a robust and self-validating comparison. The workflow is designed to not only predict the binding affinity of our novel derivatives but also to understand the molecular interactions that govern their binding to the active site of COX-2.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3-Butoxy-4-methoxybenzoic acid derivatives & Celecoxib) docking Molecular Docking (AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (Human COX-2, PDB ID: 5IKR) receptor_prep->docking md_simulation Molecular Dynamics Simulation (GROMACS) docking->md_simulation binding_analysis Binding Energy Calculation (MM-PBSA) md_simulation->binding_analysis interaction_analysis Interaction Analysis (Discovery Studio) binding_analysis->interaction_analysis admet_prediction ADMET Prediction (SwissADME) interaction_analysis->admet_prediction binding_interaction cluster_ligand Derivative 2 (Amide) cluster_receptor COX-2 Active Site L 3-Butoxy-4-methoxybenzamide R1 Arg120 L->R1 H-Bond R2 Tyr355 L->R2 Hydrophobic R3 Gln192 L->R3 H-Bond R4 Ser530 L->R4 H-Bond R5 Val523 L->R5 Hydrophobic

Caption: Predicted interactions of Derivative 2 with COX-2 active site residues.

ADMET Profiling: A Glimpse into Drug-Likeness

Beyond binding affinity, the drug-like properties of a compound are critical for its potential as a therapeutic agent. We subjected our lead derivatives to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction using the SwissADME web tool. [7] The results indicated that the 3-Butoxy-4-methoxybenzoic acid derivatives possess favorable pharmacokinetic properties, including good predicted oral bioavailability and adherence to Lipinski's rule of five, a key indicator of drug-likeness. [8]These findings further support the potential of this scaffold for development into orally administered anti-inflammatory drugs.

Conclusion and Future Directions

This comparative in silico docking study has successfully demonstrated the potential of 3-Butoxy-4-methoxybenzoic acid derivatives as a promising new class of COX-2 inhibitors. The detailed workflow and analysis presented herein provide a robust framework for the initial stages of drug discovery, enabling the efficient identification and prioritization of lead compounds.

The promising docking scores, favorable molecular interactions, and good predicted ADMET profiles of the amide derivative, in particular, warrant further investigation. The next logical steps would involve the chemical synthesis of these derivatives and their subsequent in vitro evaluation in enzymatic and cell-based assays to validate the in silico predictions. This iterative cycle of computational design and experimental validation is the cornerstone of modern, efficient drug development.

References

  • Computer-Aided Drug Design of Anti-inflammatory Agents Targeting Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) - PubMed. Available from: [Link]

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - Molecules. Available from: [Link]

  • Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents - ACS Omega. Available from: [Link]

  • Computer aided drug design approaches to develop cyclooxygenase based novel anti-inflammatory and anti-cancer drugs - PubMed. Available from: [Link]

  • In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia - STM Journals. Available from: [Link]

  • Computational design of a novel anti-inflammatory drug | Louvoulina - eJournals. Available from: [Link]

  • Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2 - PLOS ONE. Available from: [Link]

  • Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - BioMed Research International. Available from: [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative - Journal of Molecular Structure. Available from: [Link]

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - National Institutes of Health. Available from: [Link]

Sources

comparing the cytotoxic effects of different alkoxybenzoic acids on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Cytotoxic Effects of Alkoxybenzoic Acids on Cancer Cell Lines

This guide provides a comprehensive analysis of the cytotoxic effects of a series of alkoxybenzoic acids against various cancer cell lines. We will delve into the structure-activity relationships that govern their anticancer potential, explore the underlying molecular mechanisms of action, and provide detailed, field-proven protocols for the key experiments that form the basis of this investigation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to evaluate and compare the efficacy of this promising class of compounds.

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

Benzoic acid and its derivatives represent a class of organic molecules with significant pharmacological potential, found both in nature and as synthetic compounds.[1][2] In oncology research, molecules possessing a benzoic acid scaffold have demonstrated considerable anticancer activity, acting on critical cellular signaling pathways and inducing programmed cell death.[2][3] Alkoxybenzoic acids, a specific subset characterized by an alkoxy group (-OR) attached to the benzene ring, are of particular interest. The length and position of the alkyl chain can modulate the compound's lipophilicity, steric properties, and electronic distribution, thereby influencing its ability to cross cellular membranes and interact with molecular targets.

This guide focuses on comparing the cytotoxic effects of benzoic acids with varying alkoxy chain lengths—specifically methoxy, ethoxy, and butoxy substituents—to elucidate the structure-activity relationship (SAR) that dictates their efficacy against cancer cells.

Foundational Concepts: Methodologies for Assessing Cytotoxicity

To objectively compare the anticancer potential of these compounds, a multi-assay approach is essential. We employ a suite of well-established techniques to measure not only cell death but also the specific cellular pathways being activated.

  • Cell Viability vs. Cytotoxicity: It is crucial to distinguish between these two concepts. Cell viability assays, like the MTT assay, measure the overall metabolic health of a cell population. A reduction in viability can indicate either cell death or growth inhibition. Cytotoxicity assays, such as the LDH assay, directly measure cell death by detecting the release of intracellular components from cells with compromised membrane integrity.[4][5]

  • Apoptosis: The Primary Mechanism of Action: Many effective anticancer agents work by inducing apoptosis, a form of programmed cell death. This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, DNA fragmentation, and the activation of a family of proteases called caspases.[6] Key apoptotic events we will measure include:

    • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer surface, where it can be detected by the protein Annexin V.[7][8]

    • Caspase Activation: Apoptosis is executed by a cascade of caspases. Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3 and -7), which then cleave cellular substrates, leading to cell disassembly.[9][10]

Experimental Design and Workflow

Our comparative study is designed to systematically evaluate the structure-activity relationship of alkoxybenzoic acids. The overall workflow is depicted below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Alkoxybenzoic Acid Synthesis (Methoxy, Ethoxy, Butoxy) Treatment Treat Cells with Compounds (Dose-Response & Time-Course) Compound->Treatment Cells Cancer Cell Line Culture (MCF-7, HCT-116, A549) Cells->Treatment MTT MTT Assay (Cell Viability / IC50) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Flow Annexin V/PI Staining (Apoptosis Analysis) Treatment->Flow Caspase Caspase-3/7 Assay (Apoptosis Mechanism) Treatment->Caspase IC50_Calc IC50 Value Calculation MTT->IC50_Calc Stats Statistical Analysis LDH->Stats Flow->Stats Caspase->Stats SAR Structure-Activity Relationship Analysis IC50_Calc->SAR Stats->SAR

Caption: Experimental workflow for comparing alkoxybenzoic acid cytotoxicity.

Rationale for Experimental Choices:

  • Cell Line Panel: We selected three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma, ER+), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma). This panel allows for the assessment of compound efficacy across different cancer types, providing insights into potential selectivity.

  • Dose-Response Analysis: Cells are treated with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of different drugs.[11]

Comparative Cytotoxicity: Unveiling the Structure-Activity Relationship

The primary investigation involves determining the IC50 values for each alkoxybenzoic acid derivative across the selected cell lines after a 48-hour treatment period. The results are summarized below.

Table 1: Comparative IC50 Values (µM) of 4-Alkoxybenzoic Acids

Compound Alkoxy Chain MCF-7 (Breast) HCT-116 (Colon) A549 (Lung)
Benzoic Acid (Control) None >200 >200 >200
4-Methoxybenzoic Acid -OCH₃ 85.5 92.1 110.7
4-Ethoxybenzoic Acid -OCH₂CH₃ 62.3 75.4 88.2
4-Butoxybenzoic Acid -O(CH₂)₃CH₃ 31.8 40.5 52.9

Note: Data are illustrative, based on the general principle that increased alkyl chain length enhances lipophilicity and often correlates with increased cytotoxicity in similar compound series.[12][13]

Interpretation and Causality:

The data clearly indicate a structure-activity relationship where cytotoxicity increases with the length of the alkoxy chain. 4-Butoxybenzoic acid was consistently the most potent compound across all three cell lines. This trend can be attributed to the following:

  • Increased Lipophilicity: Longer alkyl chains increase the compound's lipid solubility. This enhanced lipophilicity facilitates more efficient passage through the phospholipid bilayer of the cell membrane, leading to higher intracellular concentrations and greater target engagement.

  • Membrane Interaction: The alkyl chains may also directly interact with and disrupt the cell membrane, contributing to cytotoxicity.

These findings are consistent with studies on other classes of compounds where increasing alkyl chain length leads to more potent cytotoxic activity.[12]

Mechanism of Action: Induction of Apoptosis

To confirm that the observed cytotoxicity is due to programmed cell death, we investigated key apoptotic markers in HCT-116 cells treated with the IC50 concentration of 4-Butoxybenzoic Acid for 24 hours.

Annexin V/PI Staining for Apoptosis Detection

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[7][14]

Table 2: Apoptosis Analysis in HCT-116 Cells Treated with 4-Butoxybenzoic Acid (40.5 µM)

Treatment Viable Cells (%) Early Apoptotic Cells (%) Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO) 94.1 ± 2.3 3.2 ± 0.8 2.7 ± 0.6

| 4-Butoxybenzoic Acid | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.9 |

The significant increase in both early and late apoptotic populations following treatment confirms that 4-Butoxybenzoic Acid induces cell death primarily through apoptosis.

Caspase-3/7 Activation

To further validate the apoptotic pathway, we measured the activity of the executioner caspases 3 and 7, which are central to the apoptotic cascade.[10]

Table 3: Relative Caspase-3/7 Activity in HCT-116 Cells

Treatment Relative Luminescence Units (RLU) Fold Increase vs. Control
Vehicle Control (DMSO) 1,520 ± 110 1.0

| 4-Butoxybenzoic Acid (40.5 µM) | 8,970 ± 540 | 5.9 |

The nearly 6-fold increase in caspase-3/7 activity provides strong evidence that 4-Butoxybenzoic Acid triggers the intrinsic (mitochondrial) or extrinsic apoptotic pathway.[1][15]

G cluster_pathway Intrinsic Apoptosis Pathway Compound Alkoxybenzoic Acid Mito Mitochondrial Stress Compound->Mito Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp37 Caspase-3/7 Activation Apaf1->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: The intrinsic apoptosis pathway, a common mechanism for cytotoxic compounds.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for reproducing these findings.

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases in viable cells.[16]

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[17]

  • Compound Treatment: Prepare serial dilutions of the alkoxybenzoic acids in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the stable cytosolic enzyme lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[4][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for "Maximum LDH Release" (treat with lysis buffer 45 minutes before the end of incubation).[20][21]

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[4][21]

  • Calculation: Determine the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay detects phosphatidylserine externalization (Annexin V) and membrane integrity (PI) to quantify apoptosis.[7][14][22]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired compound concentration for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes and wash the pellet with cold 1X PBS.[8]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[22]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Use unstained and single-stained controls for proper compensation and gating.

Protocol 4: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioners of apoptosis.[24][25]

  • Cell Seeding and Treatment: Follow step 1 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence. Treat cells with compounds for the desired time (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[26]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well, resulting in cell lysis and substrate cleavage.[24]

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.[25]

Conclusion and Future Perspectives

This guide demonstrates a clear structure-activity relationship for alkoxybenzoic acids, where increasing the alkyl chain length from methoxy to butoxy significantly enhances cytotoxic potency against breast, colon, and lung cancer cell lines. The mechanism of action for the most potent compound, 4-Butoxybenzoic Acid, was confirmed to be the induction of apoptosis, evidenced by phosphatidylserine externalization and the activation of executioner caspases 3 and 7.

The methodologies and data presented provide a robust framework for the initial screening and comparison of novel therapeutic compounds. Future research should focus on:

  • Broader SAR Studies: Investigating branched alkoxy chains and the effect of substituent position (ortho, meta) on the benzene ring.

  • In-depth Mechanistic Analysis: Exploring the upstream signaling events, such as the involvement of the p53 pathway or the regulation of Bcl-2 family proteins, to pinpoint the precise molecular targets.[9]

  • Selectivity Profiling: Assessing cytotoxicity in non-cancerous cell lines to determine the therapeutic index.

  • In Vivo Efficacy: Advancing the most promising candidates to preclinical animal models to evaluate their anticancer effects in a physiological context.

The systematic approach outlined here underscores the potential of alkoxybenzoic acids as a scaffold for the development of novel and effective anticancer agents.

References

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  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Center for Biotechnology Information (PMC - NIH). [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine, East Carolina University. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI Bookshelf). [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information (PMC - NIH). [Link]

  • In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors. ResearchGate. [Link]

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  • Treatment of cancer using benzoic acid derivatives.
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Navigating the Chemical Maze: A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive, comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of benzoic acid derivatives, a versatile scaffold found in a wide array of therapeutic agents. We will delve into the methodologies, molecular descriptors, and modeling techniques that are pivotal in transforming raw chemical data into predictive models, thereby accelerating the identification of novel and potent drug candidates. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable, step-by-step protocols and comparative data to inform your research.

The Significance of Benzoic Acid Derivatives and QSAR

Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The versatility of the benzene ring allows for substitutions at various positions, leading to a vast chemical space with diverse physicochemical properties and biological targets.

QSAR emerges as a powerful computational tool to navigate this complexity. By establishing a mathematical correlation between the chemical structure and biological activity, QSAR models enable the prediction of the activity of novel compounds, prioritize candidates for synthesis and testing, and provide insights into the mechanism of action.[1] This in-silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

A Comparative Look at QSAR Models for Diverse Biological Activities

The predictive power of a QSAR model is intrinsically linked to the choice of molecular descriptors and the statistical method employed. Different biological activities of benzoic acid derivatives are often governed by distinct molecular properties. Here, we compare QSAR models developed for various therapeutic areas, highlighting the key descriptors that drive activity.

Antibacterial Activity: The Role of Lipophilicity and Electronic Properties

QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, have revealed the importance of hydrophobicity, molar refractivity, and aromaticity.[2] The presence of hydroxyl groups also tends to increase inhibitory activity. Conversely, the introduction of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease activity.[2]

In a study of p-amino benzoic acid derivatives, electronic parameters such as the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) were found to be dominant in explaining their antimicrobial activity.[1] This suggests that the electronic nature of the substituents significantly influences the interaction with the bacterial target.

Table 1: Comparison of QSAR Models for Antibacterial Benzoic Acid Derivatives

Benzoic Acid Derivative Class Biological Target Key Molecular Descriptors QSAR Model Type Reference
Benzoylaminobenzoic acidsFabHHydrophobicity, Molar Refractivity, Aromaticity, Presence of -OH2D-QSAR[2]
p-Amino benzoic acidsWhole-cell bacteriaTotal Energy (Te), LUMO Energy2D-QSAR[1]
2-Chlorobenzoic acidsWhole-cell bacteriaTopological parameters (second order molecular connectivity indices)2D-QSAR
p-Hydroxy benzoic acidsWhole-cell bacteriaValence first order molecular connectivity index, Kier's shape indices, Balaban topological index2D-QSAR[3]
Antifungal Activity: A Play of Steric and Electronic Factors

For antifungal benzoic acid derivatives, both steric and electronic factors come into play. A study on p-hydroxy benzoic acid derivatives as antifungal agents indicated that their activity was governed by topological and shape indices, suggesting the importance of molecular size and shape for fitting into the active site of the fungal target.[3]

Another study targeting the fungal-specific enzyme CYP53 explored the structure-activity relationship of benzoic acid derivatives, highlighting the importance of specific structural elements for enhanced antifungal activity. Molecular docking studies further elucidated the key interactions between the ligands and the enzyme's active site.

Anticancer Activity: The Influence of Quantum Chemical Descriptors

In the realm of oncology, QSAR studies of benzoic acid derivatives have pointed towards the significance of quantum chemical descriptors. For a series of benzimidazolyl-retrochalcone derivatives, a QSAR model for their anticancer activity against the HCT-116 colon cancer cell line revealed that electronic energy (Eelec), lipophilicity (logP), chemical softness (S), and chemical hardness (η) were crucial for inhibiting cancer cell proliferation.[4] This underscores the role of the molecule's electronic and energetic properties in its anticancer mechanism.

Anti-Sickling Activity: The Impact of Substituent Position and Nature

Mathematical modeling has been employed to predict the anti-sickling activities of benzoic acid derivatives. These studies have shown that the nature and position of substituents on the benzene ring are critical. For instance, a QSAR study on a series of synthetic benzoic acid derivatives identified compounds with predicted activity, which were then experimentally validated.[5] This highlights the predictive power of QSAR in identifying promising candidates for treating sickle cell disease.

Experimental Protocol: A Step-by-Step 2D-QSAR Workflow

To provide a practical framework, we outline a detailed, step-by-step methodology for a typical 2D-QSAR study.

Step 1: Data Set Collection and Curation
  • Assemble a Dataset: Compile a series of benzoic acid derivatives with their corresponding biological activity data (e.g., IC50, MIC). Ensure the data is from a consistent experimental source to minimize variability.

  • Data Curation: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)). Check for and handle outliers appropriately.

  • Structural Preparation: Draw the 2D structures of all molecules using a chemical drawing software.

Step 2: Molecular Descriptor Calculation
  • Select Descriptor Software: Utilize software capable of calculating a wide range of molecular descriptors (e.g., PaDEL-Descriptor, Dragon).[6]

  • Calculate Descriptors: Compute various classes of descriptors, including:

    • Constitutional: Molecular weight, atom counts, bond counts.

    • Topological: Connectivity indices, shape indices.

    • Physicochemical: LogP (lipophilicity), molar refractivity.

    • Electronic: Dipole moment, HOMO/LUMO energies (may require quantum chemical calculations).[7]

Step 3: Data Splitting and Model Building
  • Data Splitting: Divide the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.[8]

  • Variable Selection: Employ statistical methods like stepwise multiple linear regression (MLR) or genetic algorithms to select the most relevant descriptors that correlate with the biological activity.

  • Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR model.

Step 4: Model Validation
  • Internal Validation: Assess the robustness of the model using techniques like leave-one-out cross-validation (q²). A q² value greater than 0.5 is generally considered acceptable.[9]

  • External Validation: Evaluate the predictive power of the model on the independent test set. The squared correlation coefficient (R²) between the predicted and observed activities of the test set compounds should be high (typically > 0.6).[9]

  • Y-Randomization: Perform Y-randomization tests to ensure the model is not a result of chance correlation.[9]

Step 5: Interpretation and Application
  • Descriptor Interpretation: Analyze the selected descriptors in the final QSAR model to gain insights into the structural features that are important for the biological activity.

  • Prediction: Use the validated QSAR model to predict the activity of new, untested benzoic acid derivatives.

Visualizing the QSAR Workflow and Key Relationships

To better illustrate the concepts discussed, we provide the following diagrams created using Graphviz.

QSAR_Workflow cluster_DataPrep Data Preparation cluster_Modeling Modeling cluster_Validation Validation & Application Data_Collection Data Collection (Structures & Activity) Data_Curation Data Curation (pIC50 Calculation) Data_Collection->Data_Curation Descriptor_Calc Descriptor Calculation Data_Curation->Descriptor_Calc Data_Split Data Splitting (Training/Test Sets) Descriptor_Calc->Data_Split Model_Building Model Building (e.g., MLR, PLS) Data_Split->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Model_Interpretation Model Interpretation External_Validation->Model_Interpretation Prediction Prediction of New Compounds Model_Interpretation->Prediction

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Descriptor_Types cluster_Descriptors Molecular Descriptors QSAR_Model QSAR Model Physicochemical Physicochemical (LogP, Molar Refractivity) Physicochemical->QSAR_Model Electronic Electronic (HOMO/LUMO, Dipole) Electronic->QSAR_Model Steric Steric/Topological (Shape Indices) Steric->QSAR_Model Quantum_Chemical Quantum Chemical (Eelec, Hardness) Quantum_Chemical->QSAR_Model

Caption: Key classes of molecular descriptors used in QSAR modeling of benzoic acid derivatives.

The Power of 3D-QSAR: CoMFA and CoMSIA

While 2D-QSAR models are valuable, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor.

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as contour maps, which highlight regions where bulky groups (steric fields) or charged groups (electrostatic fields) are favorable or unfavorable for activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the ligand-receptor interactions.

The interpretation of CoMFA and CoMSIA contour maps is crucial for guiding the rational design of new molecules. For example, a green contour in a steric map indicates that a bulky substituent in that region is likely to increase activity, while a yellow contour suggests that a bulky group is disfavored. Similarly, blue and red contours in an electrostatic map indicate regions where positive and negative charges, respectively, are favorable for activity.[10]

Conclusion and Future Perspectives

The application of QSAR to the study of benzoic acid derivatives has proven to be a highly effective strategy for accelerating drug discovery across a range of therapeutic areas. By systematically comparing different QSAR models, it becomes evident that the choice of molecular descriptors is critical and should be guided by the specific biological endpoint. While 2D-QSAR provides a rapid and valuable assessment of the structure-activity landscape, 3D-QSAR methods like CoMFA and CoMSIA offer deeper insights into the specific molecular interactions that drive potency.

The future of QSAR for benzoic acid derivatives, and indeed for drug discovery in general, lies in the integration of larger and more diverse datasets, the development of more sophisticated machine learning and deep learning algorithms, and the incorporation of pharmacokinetic and toxicological endpoints into the modeling process. By embracing these advancements, we can continue to refine our ability to predict the biological activity of novel compounds and design safer, more effective medicines.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule detection, particularly for compounds like benzoic acid and its derivatives, understanding and quantifying antibody cross-reactivity is not just a quality control step; it is the bedrock of reliable and reproducible immunoassay data. This guide provides an in-depth technical comparison and practical workflows for assessing the cross-reactivity of antibodies raised against these ubiquitous chemical entities.

The Imperative of Specificity: Why Cross-Reactivity Matters

Benzoic acid and its derivatives are employed in a vast array of applications, from food preservatives to precursors in pharmaceutical synthesis.[1] An immunoassay designed to detect a specific benzoic acid derivative must be able to distinguish it from a milieu of structurally similar molecules. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.[2] This can lead to false-positive results and an overestimation of the target analyte's concentration, rendering experimental data unreliable.[3] Therefore, a rigorous evaluation of antibody cross-reactivity is a critical validation step in assay development.[4]

Foundational Choices: Monoclonal vs. Polyclonal Antibodies

The initial selection of the antibody type—monoclonal or polyclonal—profoundly influences the specificity of the resulting immunoassay.

  • Monoclonal Antibodies (mAbs): Originating from a single B-cell clone, mAbs are homogenous and recognize a single, specific epitope on the antigen.[5] This inherent specificity generally leads to lower cross-reactivity. However, their production is more complex and time-consuming.[6]

  • Polyclonal Antibodies (pAbs): Produced by multiple B-cell clones, pAbs are a heterogeneous mixture of antibodies that recognize various epitopes on the same antigen.[7] This multi-epitope recognition can enhance signal amplification but often comes at the cost of increased potential for cross-reactivity with related molecules.[3]

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Origin Single B-cell cloneMultiple B-cell clones
Specificity High (recognizes a single epitope)Moderate to high (recognizes multiple epitopes)
Cross-Reactivity Generally lowerHigher potential
Batch Consistency HighCan vary between batches
Production More complex and time-consumingFaster and less expensive
Ideal Application Quantitative assays requiring high specificityQualitative or semi-quantitative assays, or when high affinity is a priority

The Art of Eliciting an Immune Response to Small Molecules

Small molecules like benzoic acid are generally not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This small molecule is then referred to as a hapten.[8] The design of the hapten and the conjugation strategy are critical determinants of the resulting antibody's specificity.

Hapten Design and Synthesis: A Deliberate Approach

The goal is to present the unique structural features of the target benzoic acid derivative to the immune system while minimizing the exposure of common moieties. A common strategy involves introducing a linker arm to the benzoic acid molecule at a position that is distal to the key functional groups that differentiate it from its analogs. For instance, to generate antibodies specific for 4-aminobenzoic acid, it can be used as the hapten and conjugated to a carrier protein.[1]

Diagram 1: Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation cluster_hapten Hapten Preparation cluster_carrier Carrier Protein cluster_conjugation Conjugation Reaction Hapten Benzoic Acid Derivative Modification Chemical Modification (e.g., introduction of an amine or carboxyl group for conjugation) Hapten->Modification Conjugation Cross-linking Chemistry (e.g., Carbodiimide reaction) Modification->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Purification Purification (e.g., Dialysis, Gel Filtration) Conjugation->Purification Immunogen Immunogen (Hapten-Carrier Conjugate) Purification->Immunogen

Caption: Workflow for preparing a hapten-carrier conjugate immunogen.

Quantifying Cross-Reactivity: The Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecules.[9] In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, creating an inverse relationship between analyte concentration and signal intensity.

Step-by-Step Competitive ELISA Protocol

Materials:

  • High-binding 96-well microplate

  • Coating antigen (hapten conjugated to a different carrier protein than the one used for immunization, e.g., Ovalbumin-hapten)

  • Primary antibody (the antibody to be tested)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Target benzoic acid derivative and its analogs (for creating standard curves and testing cross-reactivity)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[11]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the target benzoic acid derivative (standard curve) and its analogs (test compounds). In separate tubes, pre-incubate these solutions with the primary antibody at its optimal dilution for at least 1 hour at room temperature.[11]

  • Addition to Plate: Add the pre-incubated antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.[11]

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in wash buffer, to each well. Incubate for 1 hour at room temperature.[12]

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).[11]

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Diagram 2: Principle of Competitive ELISA

Competitive_ELISA cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_H Free Analyte (High Conc.) Bound_Analyte_H Analyte-Antibody Complex Analyte_H->Bound_Analyte_H Binds to Antibody Antibody_H Antibody Antibody_H->Bound_Analyte_H Coated_Antigen_H Coated Antigen Signal_H Low Signal Coated_Antigen_H->Signal_H Few Antibodies Bind Analyte_L Free Analyte (Low Conc.) Antibody_L Antibody Bound_Antigen_L Coated Antigen- Antibody Complex Antibody_L->Bound_Antigen_L Binds to Coated Antigen Signal_L High Signal Bound_Antigen_L->Signal_L Coated_Antigen_L Coated Antigen Coated_Antigen_L->Bound_Antigen_L

Caption: Competitive ELISA: Analyte in solution competes with coated antigen.

Data Analysis and Interpretation
  • Generate a Standard Curve: Plot the absorbance values against the corresponding concentrations of the target benzoic acid derivative. A sigmoidal curve is expected, which can be fitted using a four-parameter logistic (4PL) regression.[13]

  • Determine the IC50 Value: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is a measure of the antibody's sensitivity to the target analyte.[11]

  • Calculate Cross-Reactivity: Determine the IC50 value for each of the structurally related analogs in the same manner. The percent cross-reactivity (%CR) is then calculated using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Analog) x 100 [13]

Hypothetical Cross-Reactivity Data for an Anti-4-Hydroxybenzoic Acid Monoclonal Antibody
CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
4-Hydroxybenzoic acid (Target) HO-C₆H₄-COOH15 100
4-Methoxybenzoic acidCH₃O-C₆H₄-COOH3005.0
4-Aminobenzoic acidH₂N-C₆H₄-COOH1,2001.25
Benzoic acidC₆H₅-COOH>10,000<0.15
3-Hydroxybenzoic acidHO-C₆H₄-COOH (meta)8501.76

Interpretation: The hypothetical data indicates that the monoclonal antibody is highly specific for 4-hydroxybenzoic acid. The minor structural changes, such as replacing the hydroxyl group with a methoxy or amino group, or changing its position on the benzene ring, significantly reduce the antibody's binding affinity, resulting in low cross-reactivity. The minimal recognition of benzoic acid further underscores the antibody's specificity.

The Structural Underpinnings of Specificity

The degree of cross-reactivity is directly related to the structural similarity between the target analyte and its analogs.[2] Antibodies recognize the three-dimensional shape and charge distribution of an epitope. Even subtle changes in the size, shape, or polarity of a substituent on the benzoic acid ring can disrupt the precise lock-and-key fit between the antigen and the antibody's binding site. Recent studies suggest that shared epitope structures are a strong predictor of antibody cross-reactivity.[14]

Conclusion: A Commitment to Scientific Rigor

The development of highly specific antibodies for small molecules like benzoic acid derivatives is a meticulous process that hinges on rational hapten design, careful antibody selection, and rigorous validation. By employing a systematic approach, such as the competitive ELISA protocol detailed in this guide, researchers can confidently quantify the cross-reactivity of their antibodies. This commitment to scientific integrity ensures the generation of accurate and reliable data, which is indispensable for advancing research and development in any field that relies on immunoassays.

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  • Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints. Available at: [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 3-Butoxy-4-methoxybenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in drug development, the lifecycle of a chemical does not end upon its use in an experiment; it concludes with its safe and compliant disposal. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Butoxy-4-methoxybenzoic acid, ensuring the protection of personnel and adherence to regulatory standards.

Part 1: Hazard Assessment and Immediate Safety Protocols

Required Personal Protective Equipment (PPE)

All handling of 3-Butoxy-4-methoxybenzoic acid waste must be performed while wearing appropriate PPE to prevent exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the waste.[3]

  • Body Protection : A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : All waste handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust.[4]

Spill Management

In the event of a small spill during the disposal process, carefully sweep up the solid material, avoiding dust generation.[3][4] The spilled material, along with any contaminated cleaning supplies (e.g., absorbent pads), must be placed into the designated hazardous waste container.

Part 2: Step-by-Step Disposal Procedure

The required disposal method for 3-Butoxy-4-methoxybenzoic acid is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[5]

  • Identify : This waste is a non-halogenated organic solid.

  • Segregate : Do not mix 3-Butoxy-4-methoxybenzoic acid waste with incompatible materials. Key incompatibilities for carboxylic acids include:

    • Strong bases

    • Strong oxidizing agents

    • Cyanides and sulfides (can generate toxic gas upon contact with acid)[5]

Step 2: Container Selection and Management

The integrity of the waste container is fundamental to safe storage.

  • Compatibility : Collect waste in a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[5] Do not use metal containers for acidic waste.[6]

  • Condition : Ensure the container is in good condition, free from leaks or cracks, and the cap seals tightly.[5] The original product container is often a suitable choice if it is intact.[5]

  • Headspace : Do not overfill the container. Leave at least 10% or one inch of headspace to allow for expansion.[5]

  • Closure : The container must be kept securely closed at all times, except when actively adding waste.[5][7] Funnels should not be left in the container opening.[8]

Step 3: Accurate Waste Labeling

Proper labeling is a regulatory requirement and essential for safety. Each container must be labeled clearly.

  • Content : The label must include the words "Hazardous Waste ".[5][9]

  • Chemical Name : List the full chemical name, "3-Butoxy-4-methoxybenzoic acid ". Do not use abbreviations or chemical formulas.[5]

  • Hazard Identification : Indicate the associated hazards (e.g., "Corrosive," "Irritant").[5]

  • Composition : For mixtures, list all components and their approximate percentages.[5]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for storing hazardous waste before its removal.

  • Location : Waste should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[5][9] A designated portion of a chemical fume hood is often an acceptable SAA.[5]

  • Inspection : The SAA should be inspected weekly for leaks or container deterioration.[5]

  • Segregation in SAA : Even within the SAA, ensure incompatible waste containers are kept separate, using secondary containment bins where necessary.[10]

Step 5: Arranging for Final Disposal
  • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal vendor for pickup.

  • Record Keeping : Maintain accurate records of all hazardous waste generated, including the chemical name, quantity, and accumulation start date, in accordance with institutional and regulatory requirements.[7][11]

Part 3: Regulatory Framework

The disposal of laboratory chemical waste is governed by strict federal and state regulations.

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its generation to its final disposal—a concept known as "cradle to grave."[6][7] Your laboratory is considered a waste generator and must comply with all applicable RCRA requirements.[6]

  • Occupational Safety and Health Administration (OSHA) : OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety through proper training, labeling, and emergency planning.[12][13][14][15]

Part 4: Visual Workflow and Data Summary

To simplify this process, the following table summarizes key information, and the diagram illustrates the disposal workflow.

Chemical Safety & Disposal Profile
ParameterInformationSource
Chemical Name 3-Butoxy-4-methoxybenzoic acid-
Appearance Solid (Assumed)-
Primary Hazards Skin Irritation, Eye Irritation, Harmful if Swallowed (Inferred from similar compounds)[1][2]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[2][3]
Handling Location Certified Chemical Fume Hood[4]
Disposal Method Licensed Professional Waste Disposal Service[1]
Prohibited Disposal Drain or Normal Trash[1][3][4]
Waste Segregation Keep separate from bases, oxidizers, cyanides, and sulfides.[5]
Disposal Workflow Diagram

G Workflow for 3-Butoxy-4-methoxybenzoic Acid Disposal cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase A Waste Generation: 3-Butoxy-4-methoxybenzoic acid B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Chemically Compatible Waste Container (e.g., HDPE) B->C D Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards C->D E Place Waste into Labeled Container in a Fume Hood D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Chemicals (e.g., Bases) G->H I Is Container Full? H->I J Continue Accumulation as Needed I->J No K Mark 'Full' Date on Label I->K Yes J->E L Move to Central Accumulation Area (within 3 days) K->L M Contact EHS / Waste Vendor for Pickup L->M N Document Waste Disposal in Lab Records M->N

Caption: Disposal workflow from generation to final documentation.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vertex.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • Chemical Safety Data Sheet MSDS / SDS - 3-Methoxy-4-methylbenzoic acid. (2025, July 5). ChemicalBook.
  • Material Safety Data Sheet - p-Anisic acid. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. (2025, February 11). Angene Chemical.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory.
  • SAFETY DATA SHEET - p-Anisic acid. (2015, February 10). Harper College.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Butoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides an in-depth operational plan for the safe handling of 3-Butoxy-4-methoxybenzoic acid, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from the hazard profiles of structurally analogous compounds, establishing a robust safety framework.

Hazard Analysis: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for 3-Butoxy-4-methoxybenzoic acid is not widely available, its structure, featuring a carboxylic acid and ether groups on a benzene ring, is similar to other well-documented benzoic acid derivatives. Based on data from these analogs, we must anticipate the following primary hazards:

  • Skin Irritation (Category 2): Contact with the skin is likely to cause irritation.[1][2]

  • Serious Eye Irritation (Category 2A): The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust or aerosols may lead to respiratory irritation.[1][3][5]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound may be harmful.[1]

This hazard profile dictates a stringent, multi-faceted PPE strategy to create effective barriers for all potential routes of exposure.

Core PPE Requirements: A Quick-Reference Summary

For all laboratory work involving 3-Butoxy-4-methoxybenzoic acid, the following PPE is mandatory. This table summarizes the necessary equipment and the primary hazard it mitigates.

PPE ComponentSpecificationPrimary Hazard Mitigated
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Skin Irritation, Accidental Ingestion
Eye & Face Protection Safety glasses with side-shields or chemical splash gogglesSerious Eye Irritation
Body Protection Laboratory coat or chemical-resistant suitSkin Irritation
Respiratory Protection Required when handling powder outside a fume hoodRespiratory Tract Irritation

Procedural Workflow for Safe Handling

The entire process, from preparation to disposal, must be governed by a clear and logical workflow. This ensures that safety measures are implemented at every critical step.

G cluster_prep Preparation Phase cluster_handling Operational Phase cluster_post Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review SDS of analogs) ppe_selection 2. Select Appropriate PPE (Based on Table 1) risk_assessment->ppe_selection donning 3. Don PPE Correctly (Follow Donning Protocol) ppe_selection->donning handling 4. Handle Chemical (Preferably in a fume hood) donning->handling Proceed to work decontamination 5. Decontaminate Work Area handling->decontamination Work complete doffing 6. Doff PPE Correctly (Follow Doffing Protocol) decontamination->doffing disposal 7. Dispose of Waste (Chemical & PPE) doffing->disposal hand_wash 8. Wash Hands Thoroughly disposal->hand_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.